molecular formula C33H38KN3O7S2 B15598269 diSulfo-Cy3 alkyne

diSulfo-Cy3 alkyne

Numéro de catalogue: B15598269
Poids moléculaire: 691.9 g/mol
Clé InChI: GEFNWMRIDXQVNK-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DiSulfo-Cy3 alkyne is a useful research compound. Its molecular formula is C33H38KN3O7S2 and its molecular weight is 691.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C33H38KN3O7S2

Poids moléculaire

691.9 g/mol

Nom IUPAC

potassium (2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate

InChI

InChI=1S/C33H39N3O7S2.K/c1-7-19-34-31(37)14-9-8-10-20-36-28-18-16-24(45(41,42)43)22-26(28)33(4,5)30(36)13-11-12-29-32(2,3)25-21-23(44(38,39)40)15-17-27(25)35(29)6;/h1,11-13,15-18,21-22H,8-10,14,19-20H2,2-6H3,(H2-,34,37,38,39,40,41,42,43);/q;+1/p-1

Clé InChI

GEFNWMRIDXQVNK-UHFFFAOYSA-M

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to diSulfo-Cy3 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of diSulfo-Cy3 alkyne, a water-soluble fluorescent dye essential for the precise labeling of biomolecules. It details the chemical and spectral properties, experimental protocols for its use in click chemistry, and the underlying reaction workflows.

Core Compound Characteristics

This compound is a bright, orange-fluorescent dye specifically engineered for high water solubility and effective bioconjugation.[1][2] The presence of two sulfonate (diSulfo) groups enhances its hydrophilic nature, making it ideal for labeling proteins, peptides, and nucleic acids in aqueous environments without the need for organic solvents.[2][3] The terminal alkyne group enables the covalent attachment of the dye to azide-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][4][5] This reaction forms a stable triazole linker, ensuring a robust and permanent label.[1] The dye's fluorescence is intense and photostable, making it compatible with a wide array of fluorescence-based detection methods, including microscopy, flow cytometry, and gel imaging.[5][6]

Physicochemical and Spectroscopic Properties

The quantitative data for this compound are summarized below. These properties are crucial for designing and executing labeling experiments and for selecting appropriate instrumentation for fluorescence detection.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number2055138-88-8[4][5][7][8]
Molecular FormulaC₃₃H₃₈N₃NaO₇S₂[7]
Molecular Weight~675.8 g/mol [7]
SolubilityWater, DMSO, DMF[1][7]
Purity≥95%[1][4][7]
Storage Conditions-20°C, protected from light, desiccated[5][7]

Table 2: Spectroscopic Properties

PropertyValueSource(s)
Excitation Maximum (λabs)548 - 555 nm[1][7]
Emission Maximum (λem)567 - 572 nm[1][7]
Extinction Coefficient~150,000 - 162,000 cm⁻¹M⁻¹[1][7]
Fluorescence Quantum Yield (Φ)~0.15[7]
Spectrally Similar DyesCy3, Alexa Fluor® 555, DyLight® 555[1]

Experimental Protocols

The following is a detailed methodology for labeling an azide-modified protein with this compound using a copper-catalyzed click reaction (CuAAC).

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Reducing agent solution (e.g., 50 mM Sodium Ascorbate or THPTA in water, freshly prepared)

  • Copper ligand (e.g., TBTA) in DMSO or aqueous buffer

  • Purification column (e.g., size-exclusion chromatography) to remove excess dye

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 1-10 mM) in water or DMSO.

    • Prepare a fresh stock solution of the reducing agent (e.g., Sodium Ascorbate) at 50 mM in water.

    • Prepare the catalyst premix: Mix the Copper(II) sulfate solution with the copper ligand solution in an appropriate molar ratio (typically 1:2 to 1:5).

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to its final desired concentration (e.g., 1-10 mg/mL).

    • Add the this compound stock solution to the protein solution. A 5- to 20-fold molar excess of dye over protein is a common starting point.

    • Add the catalyst premix (Copper/Ligand) to the reaction mixture. The final copper concentration is typically in the range of 50-200 µM.

    • Initiate the reaction by adding the freshly prepared reducing agent to a final concentration of approximately 1-5 mM.

  • Incubation:

    • Mix the components gently by pipetting or brief vortexing.

    • Incubate the reaction at room temperature for 1-2 hours.[9] Protect the mixture from light to prevent photobleaching of the dye.[9] For sensitive proteins, the reaction can be performed at 4°C for a longer duration.

  • Stopping the Reaction (Optional):

    • The reaction can be stopped by adding a chelating agent like EDTA to sequester the copper catalyst or by proceeding directly to purification.[9]

  • Purification:

    • Remove the unreacted this compound and other reaction components from the labeled protein.

    • This is typically achieved using size-exclusion chromatography (e.g., a desalting column) equilibrated with the desired storage buffer.

    • Collect the fractions containing the fluorescently labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~550 nm).

    • The labeled protein is now ready for use in downstream applications such as fluorescence microscopy, flow cytometry, or western blotting.

Signaling Pathways and Workflows

The utility of this compound is centered on the "click chemistry" workflow, which provides a highly specific and efficient method for bioconjugation.

G cluster_prep Preparation cluster_reaction Click Reaction cluster_purify Purification & Analysis cluster_application Downstream Application Bio Azide-Modified Biomolecule (Protein, DNA, etc.) Mix Combine Reactants & Incubate Bio->Mix Dye This compound Dye->Mix Cat Catalyst Premix (CuSO4 + Ligand) Cat->Mix Red Reducing Agent (Sodium Ascorbate) Red->Mix Purify Size-Exclusion Chromatography Mix->Purify Covalent Bond Formation Analyze Spectroscopy (DOL) & QC Purify->Analyze App Fluorescence Imaging, Flow Cytometry, etc. Analyze->App

Caption: Experimental workflow for labeling biomolecules.

The core of this workflow is the CuAAC reaction. The alkyne on the dye and the azide (B81097) on the biomolecule do not react on their own. The copper(I) catalyst, generated in situ from copper(II) by a reducing agent, is essential for cycloaddition.

G cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Alkyne diSulfo-Cy3 (R'-C≡CH) Product Stable Triazole Linkage (Labeled Biomolecule) Alkyne->Product Azide Biomolecule (R-N3) Azide->Product Cu2 Cu(II)SO4 Cu1 Cu(I) Catalyst Cu2->Cu1 Reduction Ascorbate Reducing Agent (e.g., Ascorbate) Ascorbate->Cu1 Cu1->Product Catalyzes Cycloaddition

References

diSulfo-Cy3 Alkyne: A Technical Guide to its Mechanism of Action and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of diSulfo-Cy3 alkyne, a water-soluble fluorescent dye integral to modern bioconjugation strategies. This document provides a comprehensive overview of its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, detailed experimental protocols, and key quantitative data for its use in research and development.

Core Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary mechanism of action for this compound revolves around the highly efficient and specific "click chemistry" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between an alkyne-functionalized molecule, such as this compound, and an azide-modified biomolecule.

The key features of this mechanism are:

  • Bioorthogonality: Both the alkyne and azide (B81097) functional groups are largely absent in biological systems, ensuring that the reaction is highly specific and avoids side reactions with native cellular components.[1][2]

  • High Efficiency: The CuAAC reaction proceeds with high yields under mild, aqueous conditions, including at room temperature and physiological pH.[1][2]

  • Copper(I) Catalyst: The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[3][4] To enhance reaction efficiency and protect biomolecules from damaging reactive oxygen species, a chelating ligand such as THPTA is often employed to stabilize the copper(I) catalyst.[3][5][6]

The diSulfo-Cy3 moiety is a bright and photostable cyanine (B1664457) dye, making it an excellent fluorescent reporter for a wide range of applications, including fluorescence microscopy, flow cytometry, and in-gel analysis. The presence of two sulfonate groups renders the molecule highly water-soluble, which is advantageous for labeling proteins and other biomolecules in aqueous buffers without the need for organic co-solvents.[5][7]

Quantitative Data

The following table summarizes the key quantitative properties of this compound, facilitating its integration into experimental designs.

PropertyValueReference
Excitation Maximum (Absorbance)548 nm[5]
Emission Maximum567 nm[5]
Molar Extinction Coefficient162,000 cm⁻¹M⁻¹[5]
Fluorescence Quantum Yield0.15[5]
Molecular Weight675.8 g/mol [5]
SolubilityWater, DMSO, DMF[5]

Experimental Protocols

This section provides a detailed methodology for a key application of this compound: the labeling of an azide-modified protein.

Protocol: Labeling of Azide-Modified Proteins with this compound via CuAAC

This protocol is a general guideline and may require optimization for specific proteins and applications.

Materials:

  • Azide-modified protein in a sodium azide-free buffer

  • This compound

  • 1.5x Protein Labeling Buffer (containing copper(II) salt, THPTA ligand, and aminoguanidine)

  • Ascorbic acid (freshly prepared 50 mM solution in water)

  • DMSO (for preparing dye stock solution)

  • Purification resin/column (e.g., size-exclusion chromatography)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a fresh 50 mM solution of ascorbic acid in water. This solution is prone to oxidation and should be used within the same day.[5]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein solution with the 1.5x Protein Labeling Buffer. The volume of the protein solution should not exceed one-third of the total reaction volume.[5]

    • Add the calculated volume of the 10 mM this compound stock solution to the protein mixture. A 3x molar excess of the dye over the protein is a common starting point, but this may need to be optimized.[6] Vortex the solution gently.

  • Degassing (Recommended):

    • To prevent the oxidation of the copper(I) catalyst, it is recommended to degas the reaction mixture. This can be achieved by gently bubbling an inert gas, such as argon or nitrogen, through the solution for 30-60 seconds.[6][8]

  • Initiation of the Click Reaction:

    • Add the freshly prepared 50 mM ascorbic acid solution to the reaction mixture to reduce the copper(II) to the catalytic copper(I) species.[5]

    • Flush the headspace of the tube with the inert gas and cap it tightly.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. Longer incubation times (e.g., 8-16 hours) may be necessary for some proteins.[6] Protect the reaction from light.

  • Purification of the Labeled Protein:

    • Remove the unreacted dye and other small molecules by purifying the protein-dye conjugate. Size-exclusion chromatography is a commonly used method for this purpose.[6]

  • Characterization and Storage:

    • Determine the degree of labeling and the concentration of the purified conjugate using spectrophotometry.

    • Store the labeled protein under appropriate conditions, typically at 4°C for short-term storage or -20°C to -80°C for long-term storage.

Visualizations

Signaling Pathway Diagram

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product diSulfoCy3_Alkyne This compound Labeled_Biomolecule diSulfo-Cy3 Labeled Biomolecule (Stable Triazole Linkage) diSulfoCy3_Alkyne->Labeled_Biomolecule Cu(I) Catalysis Azide_Biomolecule Azide-Modified Biomolecule Azide_Biomolecule->Labeled_Biomolecule Cu(I) Catalysis CuSO4 Cu(II)SO4 Cu_I Cu(I) CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate THPTA THPTA Ligand Cu_I->THPTA Stabilization

Caption: Mechanism of this compound conjugation via CuAAC.

Experimental Workflow Diagram

Labeling_Workflow start Start: Azide-Modified Protein reagent_prep 1. Prepare this compound and Ascorbate Solutions start->reagent_prep reaction_setup 2. Combine Protein, Dye, and Labeling Buffer reagent_prep->reaction_setup degas 3. Degas Reaction Mixture (Optional but Recommended) reaction_setup->degas initiation 4. Initiate Reaction with Sodium Ascorbate degas->initiation incubation 5. Incubate at Room Temperature (Protected from Light) initiation->incubation purification 6. Purify Labeled Protein (e.g., Size-Exclusion Chromatography) incubation->purification analysis 7. Characterize and Store Labeled Protein purification->analysis

Caption: Experimental workflow for protein labeling.

References

diSulfo-Cy3 Alkyne: A Comprehensive Technical Guide to its Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core spectral properties and applications of diSulfo-Cy3 alkyne, a fluorescent probe widely utilized in biological imaging and bioconjugation. This document provides a detailed overview of its characteristics, experimental protocols for its use in copper-catalyzed click chemistry, and a summary of its quantitative data.

Core Properties of this compound

This compound is a water-soluble, bright, and photostable fluorescent dye.[1][2] The presence of two sulfonate groups enhances its hydrophilicity, making it particularly suitable for labeling biomolecules in aqueous environments without the need for organic co-solvents.[2][3] This property is crucial for maintaining the native conformation and function of sensitive proteins.[3] The alkyne group enables its covalent attachment to azide-modified biomolecules through a highly efficient and specific bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as "click chemistry".[4][5][6] This reaction forms a stable triazole linkage.[4]

Spectrally, this compound is similar to Cy3, Alexa Fluor® 555, and DyLight® 555.[4] It can be effectively excited by 532 nm or 555 nm laser lines and its fluorescence can be visualized with TRITC (tetramethylrhodamine) filter sets.[4] The dye exhibits pH insensitivity in the range of pH 4 to 10.[4]

Quantitative Spectral Data

The following table summarizes the key spectral properties of this compound, compiled from various sources. These values can be used for experimental setup and data analysis in fluorescence microscopy and spectroscopy.

PropertyValueReferences
Excitation Maximum (λex) 548 - 555 nm[4][7][8][9]
Emission Maximum (λem) 563 - 572 nm[4][7][8][9]
Molar Extinction Coefficient (ε) 150,000 - 162,000 M-1cm-1[4][7][8][9]
Fluorescence Quantum Yield (Φ) 0.1 - 0.15[7][8]
Solubility Water, DMSO, DMF[4][8]

Experimental Protocols

The primary application of this compound is the labeling of azide-modified biomolecules via CuAAC. Below is a general protocol for labeling proteins, which can be adapted for other biomolecules like nucleic acids.

Materials:
  • Azide-modified protein in an azide-free buffer (e.g., PBS)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Ascorbic acid or sodium ascorbate (B8700270)

  • Ligand (e.g., TBTA) to stabilize the Cu(I) ion (optional but recommended)

  • Degassing equipment (e.g., vacuum line, inert gas)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Protocol for Protein Labeling via Click Chemistry:
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in water or DMSO.

    • Prepare a 50 mM stock solution of ascorbic acid or sodium ascorbate in water. This solution should be prepared fresh.

    • Prepare a 10 mM stock solution of CuSO₄ in water.

    • If using a ligand, prepare a stock solution according to the manufacturer's instructions.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to the desired final concentration.

    • Add the this compound stock solution to the protein solution. A molar excess of the dye (e.g., 3-10 fold) over the protein is typically used.

    • If using a ligand, add it to the reaction mixture.

    • Add the CuSO₄ stock solution to a final concentration of 0.5 mM.

    • Initiate the reaction by adding the freshly prepared ascorbic acid/sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight. Protect the reaction from light.

  • Purification:

    • Remove the unreacted dye and other small molecules from the labeled protein using size-exclusion chromatography, dialysis, or spin filtration.

Visualizations

The following diagrams illustrate the chemical reaction and a typical experimental workflow for using this compound.

G Azide Azide-modified Biomolecule Labeled_Biomolecule diSulfo-Cy3 Labeled Biomolecule Azide->Labeled_Biomolecule + Alkyne diSulfo-Cy3 Alkyne Alkyne->Labeled_Biomolecule + CuSO4 CuSO₄ CuSO4->Labeled_Biomolecule Cu(I) Ascorbate Sodium Ascorbate Ascorbate->CuSO4

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

G Start Start: Azide-modified Protein Prepare_Reagents Prepare Reagents: This compound CuSO₄, Ascorbate Start->Prepare_Reagents Click_Reaction Perform Click Reaction: Incubate at RT, 1-4h Prepare_Reagents->Click_Reaction Purification Purify Labeled Protein: Size-Exclusion Chromatography Click_Reaction->Purification Analysis Downstream Analysis: Fluorescence Microscopy, SDS-PAGE, etc. Purification->Analysis End End: Labeled Protein Analysis->End

Caption: Experimental workflow for protein labeling with this compound.

References

A Technical Guide to the Spectral Properties of diSulfo-Cy3 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core spectral properties of diSulfo-Cy3 alkyne, a water-soluble fluorescent probe widely utilized in biological imaging and labeling applications. Its alkyne group allows for covalent attachment to azide-modified biomolecules via copper-catalyzed click chemistry (CuAAC), enabling precise targeting and visualization.[1][2] The inclusion of two sulfonate groups enhances its water solubility, making it ideal for use in aqueous biological buffers without the need for organic co-solvents.[2][3]

Core Spectroscopic Data

The spectral characteristics of this compound are critical for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and interpreting results. The key quantitative parameters are summarized below. It is important to note that slight variations in these values can occur between different suppliers and under varying experimental conditions (e.g., solvent, pH, conjugation state).

ParameterValue RangeReference(s)
Excitation Maximum (λex) 548 - 555 nm[1][4][5][6][7]
Emission Maximum (λem) 563 - 572 nm[1][4][5][6][7][8]
Molar Extinction Coefficient (ε) 150,000 - 162,000 M-1cm-1[1][4][5][6][8]
Fluorescence Quantum Yield (Φ) 0.10 - 0.15[4][5]

Table 1: Summary of key spectral properties for this compound.

Experimental Protocol: Determination of Excitation and Emission Spectra

The following is a generalized protocol for the characterization of the spectral properties of a fluorescent dye such as this compound.

1. Materials and Instruments:

  • Fluorophore: this compound

  • Solvent: High-purity, spectroscopy-grade solvent (e.g., deionized water, phosphate-buffered saline (PBS), Dimethyl Sulfoxide (DMSO)).

  • Instruments: UV-Vis Spectrophotometer, Spectrofluorometer.

  • Consumables: 1 cm path length quartz cuvettes.

2. Sample Preparation:

  • Prepare a concentrated stock solution of this compound (e.g., 1 mM) in the chosen solvent. Due to its high water solubility, DMSO may not be necessary if using aqueous buffers.[5]

  • From the stock solution, prepare a working solution with an absorbance between 0.02 and 0.05 at the absorption maximum to minimize inner filter effects during fluorescence measurements.

3. Measurement of Absorbance Spectrum:

  • Calibrate the UV-Vis spectrophotometer by taking a blank measurement with the solvent-filled cuvette.

  • Place the cuvette with the this compound working solution into the spectrophotometer.

  • Scan the absorbance across a relevant wavelength range (e.g., 400 nm to 650 nm).

  • The wavelength at which the highest absorbance is recorded is the excitation maximum (λex).

4. Measurement of Emission Spectrum:

  • Calibrate the spectrofluorometer according to the manufacturer's instructions.

  • Place the cuvette with the same working solution into the sample holder.

  • Set the excitation wavelength of the spectrofluorometer to the λex value determined in the previous step.

  • Scan the emission intensity over a wavelength range starting approximately 10-20 nm above the excitation wavelength to the near-infrared region (e.g., 560 nm to 750 nm).

  • The wavelength corresponding to the peak intensity is the emission maximum (λem).

5. Measurement of Excitation Spectrum:

  • Set the emission monochromator of the spectrofluorometer to the λem value determined in the previous step.

  • Scan the excitation wavelength across a range similar to the absorbance scan (e.g., 400 nm to 600 nm).

  • The resulting spectrum should closely resemble the absorbance spectrum, confirming the identity of the absorbing species responsible for the fluorescence.

Visualized Experimental Workflow

The logical flow for determining the core spectral properties of a fluorophore is outlined in the diagram below.

Spectral_Characterization_Workflow start Start: Prepare Dye Solution abs_spec 1. Measure Absorbance Spectrum (UV-Vis Spectrophotometer) start->abs_spec Use working solution det_ex_max 2. Determine Excitation Max (λex) (Peak of Absorbance) abs_spec->det_ex_max em_spec 3. Measure Emission Spectrum (Spectrofluorometer) Excite at λex det_ex_max->em_spec det_em_max 4. Determine Emission Max (λem) (Peak of Fluorescence) em_spec->det_em_max analysis 5. Data Analysis & Reporting det_em_max->analysis end_node End analysis->end_node

Caption: Workflow for fluorophore spectral analysis.

References

diSulfo-Cy3 Alkyne: A Comprehensive Technical Guide for Advanced Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of diSulfo-Cy3 alkyne, a water-soluble fluorescent probe widely utilized in biological research. It details the dye's core properties, experimental protocols for its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and its use in studying cellular signaling pathways.

Core Properties of this compound

This compound is a bright, photostable, and highly water-soluble cyanine (B1664457) dye. Its alkyne functional group allows for covalent attachment to azide-modified biomolecules through the highly efficient and bioorthogonal click reaction. The presence of two sulfonate groups enhances its hydrophilicity, making it ideal for labeling proteins, nucleic acids, and other biological macromolecules in aqueous environments without the need for organic co-solvents.[1][2]

Quantitative Data Summary

The key photophysical and chemical properties of this compound are summarized in the table below. These values are critical for quantitative applications such as determining the degree of labeling and for configuring imaging instrumentation.

PropertyValueReferences
Molar Extinction Coefficient 150,000 - 162,000 M⁻¹cm⁻¹[3][4]
Excitation Maximum (λex) ~548 - 555 nm[3][4]
Emission Maximum (λem) ~566 - 572 nm[3][5]
Quantum Yield (Φ) ~0.15[4]
Molecular Weight ~675.8 g/mol (as sodium salt)[4]
Solubility Water, DMSO, DMF[3]

Experimental Protocols

This section outlines key experimental procedures involving this compound, from the determination of its molar extinction coefficient to its application in labeling biological macromolecules.

Protocol for Determining the Molar Extinction Coefficient

Accurate knowledge of the molar extinction coefficient is essential for precise quantification of dye concentration and labeling efficiency. The following protocol, based on the Beer-Lambert law (A = εcl), outlines a general method for its experimental determination.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Cuvettes with a 1 cm path length

Methodology:

  • Prepare a Stock Solution:

    • Accurately weigh a small amount (e.g., 1 mg) of this compound powder.

    • Dissolve the powder in a known volume of a suitable solvent (e.g., deionized water or phosphate-buffered saline, PBS) to create a concentrated stock solution. Ensure complete dissolution.

  • Prepare Serial Dilutions:

    • Perform a series of accurate serial dilutions of the stock solution to obtain a range of concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Measure Absorbance:

    • For each dilution, measure the absorbance at the dye's maximum absorption wavelength (λmax), which is approximately 550 nm for diSulfo-Cy3. Use the same solvent as a blank.

  • Calculate the Molar Extinction Coefficient:

    • Plot the measured absorbance at λmax against the molar concentration of the dye for each dilution.

    • The data should yield a straight line passing through the origin, in accordance with the Beer-Lambert law.

    • The slope of this line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

Protocol for Labeling Proteins via Click Chemistry

This protocol describes the labeling of an azide-modified protein with this compound.

Materials:

  • Azide-modified protein

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Phosphate-buffered saline (PBS)

  • Purification column (e.g., size-exclusion chromatography)

Methodology:

  • Prepare Reagents:

    • Prepare stock solutions of CuSO₄, sodium ascorbate (B8700270), and THPTA ligand in water. A fresh solution of sodium ascorbate is recommended.

    • Dissolve the azide-modified protein and this compound in PBS.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-modified protein and a molar excess of this compound.

    • Add the THPTA ligand to the CuSO₄ solution and let it complex for a few minutes.

    • Add the copper-ligand complex to the protein-dye mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • Purification:

    • Remove the unreacted dye and catalyst components by passing the reaction mixture through a size-exclusion chromatography column.

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Confirm labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and at the λmax of diSulfo-Cy3 (for dye concentration).

Protocol for Labeling DNA via Click Chemistry

This protocol outlines the labeling of alkyne-modified DNA with an azide-functionalized fluorescent dye, which is the reverse of the protein labeling example but follows the same chemical principle. The diSulfo-Cy3 would need to be in an azide (B81097) form for this specific protocol.

Materials:

  • Alkyne-modified DNA

  • Azide-functionalized dye (e.g., Sulfo-Cy3 Azide)

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., TBTA or THPTA)

  • Buffer (e.g., triethylammonium (B8662869) acetate)

  • DMSO

  • Purification reagents (e.g., ethanol (B145695) or acetone (B3395972) for precipitation)

Methodology:

  • Prepare DNA and Reagents:

    • Dissolve the alkyne-modified DNA in water.

    • Prepare stock solutions of the azide dye in DMSO, CuSO₄-ligand complex, and sodium ascorbate.

  • Click Reaction:

    • To the DNA solution, add the buffer, DMSO, and the azide dye stock solution.

    • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen).

    • Add the CuSO₄-ligand complex.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Incubate at room temperature overnight, protected from light.

  • Purification:

    • Precipitate the labeled DNA using ethanol or acetone.

    • Wash the pellet to remove unreacted reagents.

    • Resuspend the purified, labeled DNA in a suitable buffer.

Visualization of Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and a representative signaling pathway that can be studied using this compound labeling.

Experimental Workflow for Protein Labeling

G cluster_0 Reagent Preparation cluster_1 Click Reaction cluster_2 Purification & Analysis Azide-Protein Azide-Modified Protein in PBS Reaction_Mix Combine Protein, Dye, and Catalyst Components Azide-Protein->Reaction_Mix Dye_Alkyne This compound in PBS Dye_Alkyne->Reaction_Mix Catalyst_Components CuSO4 + THPTA + Na-Ascorbate Catalyst_Components->Reaction_Mix Incubation Incubate at RT (30-60 min) Reaction_Mix->Incubation Purification Size-Exclusion Chromatography Incubation->Purification Analysis Spectroscopy (Absorbance @ 280 & 550 nm) Purification->Analysis G cluster_click Click Reaction Visualization Ligand Alkyne-Ligand GPCR GPCR (Cell Surface) Ligand->GPCR Binding & Covalent Labeling G_Protein G Protein GPCR->G_Protein Activation Labeled_GPCR diSulfo-Cy3 Labeled GPCR GPCR->Labeled_GPCR + diSulfo-Cy3 Azide + Cu(I) Effector Effector Enzyme G_Protein->Effector Activation Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response

References

An In-depth Technical Guide to diSulfo-Cy3 Alkyne: Photophysical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photophysical properties of diSulfo-Cy3 alkyne, a water-soluble fluorescent probe widely utilized in biological imaging and detection. It details the quantitative photophysical data, outlines experimental protocols for quantum yield determination, and illustrates its application in bioorthogonal labeling workflows.

Core Photophysical Properties

This compound is a bright, orange-fluorescent dye that is well-suited for a variety of fluorescence-based applications.[1] Its two sulfonate groups confer excellent water solubility, making it ideal for labeling biomolecules in aqueous environments.[2][3] The alkyne functional group allows for its covalent attachment to azide-modified biomolecules via a copper-catalyzed click reaction (CuAAC), a highly efficient and specific bioorthogonal conjugation method.[1][4] This dye is spectrally similar to other Cy3 dyes, as well as Alexa Fluor® 555 and DyLight® 555.[1] It exhibits good photostability and its fluorescence is pH-insensitive between pH 4 and 10.[1][5]

Quantitative Data Summary

The key photophysical parameters of this compound are summarized in the table below for easy comparison across different suppliers.

ParameterValue (Source 1)Value (Source 2)Value (Source 3)Value (Source 4)
Quantum Yield (Φ) 0.15[6][7]0.1[8]--
Molar Extinction Coefficient (ε) 162,000 cm⁻¹M⁻¹[6][7][8]150,000 cm⁻¹M⁻¹[1]--
Absorption Maximum (λ_abs_) 548 nm[6][7][8]555 nm[1]554 nm[9]-
Emission Maximum (λ_em_) 567 nm[6][7]563 nm[8]572 nm[1]566 nm[9]
Solubility Water, DMSO, DMF[1][7][8]---

Experimental Protocol: Relative Quantum Yield Determination

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[10] The relative method, which involves comparison to a standard of known quantum yield, is a common and accessible approach.[10][11]

Objective: To determine the fluorescence quantum yield of this compound relative to a known standard (e.g., Rhodamine 6G in ethanol (B145695), Φ = 0.95).

Materials:

  • This compound

  • Reference standard (e.g., Rhodamine 6G)

  • Spectrophotometer

  • Fluorometer

  • High-purity solvent (e.g., phosphate-buffered saline for this compound, ethanol for Rhodamine 6G)

  • Calibrated micropipettes

  • Quartz cuvettes

Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of both the this compound and the reference standard in their respective solvents.

  • Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.[10]

  • Absorbance Measurements: Using the spectrophotometer, measure the absorbance of each dilution at the excitation wavelength.

  • Fluorescence Measurements:

    • Set the excitation wavelength of the fluorometer to the absorption maximum of the standard.

    • Measure the fluorescence emission spectrum for each dilution of the standard and integrate the area under the emission curve.

    • Repeat the process for the this compound dilutions, using its absorption maximum as the excitation wavelength.

  • Data Analysis:

    • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

    • Determine the slope (gradient) of the linear fit for each plot.

    • Calculate the quantum yield of the this compound using the following equation:

    Φ_sample = Φ_std * (m_sample / m_std) * (n_sample² / n_std²)

    Where:

    • Φ is the quantum yield

    • m is the slope from the plot of integrated fluorescence intensity vs. absorbance

    • n is the refractive index of the solvent

    • "sample" refers to this compound and "std" refers to the standard.

Application in Bioorthogonal Labeling

This compound is a key reagent in click chemistry, a powerful tool for labeling and visualizing biomolecules in complex biological systems.[4] The workflow involves the specific reaction between the alkyne group on the dye and an azide (B81097) group introduced into a target biomolecule.

G Experimental Workflow for Bioorthogonal Labeling with this compound cluster_0 Biomolecule Modification cluster_1 Click Chemistry Reaction cluster_2 Analysis a Target Biomolecule (e.g., Protein, DNA) b Metabolic or Enzymatic Incorporation of Azide-Modified Substrate a->b c Azide-Modified Biomolecule b->c f Incubation c->f + d This compound d->f + e Copper(I) Catalyst (e.g., CuSO4 + Sodium Ascorbate) e->f + g Purification (e.g., Gel Electrophoresis, Chromatography) f->g Labeled Biomolecule h Fluorescence Detection (e.g., Microscopy, Gel Imaging, Flow Cytometry) g->h i Data Analysis h->i

Caption: Workflow for labeling biomolecules using this compound via click chemistry.

Signaling Pathways and Logical Relationships

This compound itself does not directly participate in or modulate signaling pathways. Instead, it serves as a reporter molecule. The logical relationship is one of detection: the presence and localization of the fluorescent signal from this compound indicates the presence and localization of the azide-modified biomolecule to which it is attached. This allows researchers to track the distribution, trafficking, and interactions of their target molecule within a cell or organism.

G Logical Relationship of this compound as a Reporter a Azide-Modified Biomolecule of Interest b Participates in Biological Process (e.g., Signaling Pathway) a->b d Click Reaction a->d c This compound c->d e Covalently Labeled Biomolecule d->e f Fluorescence Signal (Location, Intensity) e->f Reports on

Caption: this compound acts as a reporter for the location of a target biomolecule.

References

An In-depth Technical Guide to the Photostability and Photobleaching of diSulfo-Cy3 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photophysical properties of diSulfo-Cy3 alkyne, a water-soluble fluorescent dye widely used in biological imaging and diagnostics. A critical parameter for any fluorescent probe is its photostability—the ability to resist photochemical degradation and maintain a stable signal during intense or prolonged illumination. This document delves into the photostability and photobleaching rate of this compound, offering comparative data, detailed experimental protocols, and an exploration of the underlying photochemical mechanisms.

While specific quantitative photostability data for this compound is not extensively available in peer-reviewed literature, the data presented herein for sulfo-Cy3 and the broader Cy3 dye family serves as a robust proxy due to their shared core chromophore structure.

Core Photophysical Properties of sulfo-Cy3

The fundamental spectroscopic characteristics of a fluorophore are essential for understanding its behavior and for designing effective imaging experiments.

PropertyValueReference
Maximum Excitation Wavelength (λ_abs)~555 nm[1]
Maximum Emission Wavelength (λ_em)~572 nm[1]
Molar Extinction Coefficient (ε)~150,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield (Φ_f)~0.1-0.24[2]
Fluorescence Lifetime (τ_f)~0.2 - 2.0 ns (environment dependent)[3][4]

Note: The fluorescence quantum yield and lifetime of Cy3 dyes are highly sensitive to their local environment. For instance, when covalently attached to single-stranded DNA, the quantum yield and lifetime can be significantly higher than when attached to double-stranded DNA.[3][4]

Comparative Photostability of Cy3 Dyes

In the landscape of fluorescent probes, Cy3 dyes are known for their brightness but are generally considered to have moderate photostability compared to some other classes of dyes.

FluorophoreRelative Photostability Compared to Cy3Key Characteristics
sulfo-Cy3 BaselineGood brightness, water-soluble, but susceptible to photobleaching under prolonged or high-intensity illumination.[5][6]
Alexa Fluor 555 More PhotostableA sulfonated rhodamine derivative known for its exceptional photostability and brightness, often outperforming Cy3.[5][7]
DyLight 550 More PhotostableGenerally exhibits improved photostability over standard cyanine (B1664457) dyes.[5]
ATTO 550 More PhotostableKnown for high photostability and resistance to ozone-mediated degradation, making it suitable for single-molecule studies.[5][7]

The Mechanism of Photobleaching

Photobleaching is the irreversible destruction of a fluorophore's chemical structure upon exposure to light, leading to a loss of fluorescence. The process is complex but can be broadly understood as follows:

Photobleaching_Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption Bleached Photobleached Products S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing S1->Bleached Photochemical Reaction T1->S0 Phosphorescence ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O₂ ROS->S0 Reaction with Fluorophore

Figure 1: Simplified Jablonski diagram illustrating the pathways leading to photobleaching.

Upon absorption of a photon, the fluorophore transitions from its ground state (S₀) to an excited singlet state (S₁). From S₁, it can return to the ground state by emitting a photon (fluorescence), which is the desired outcome. However, it can also undergo intersystem crossing to a long-lived excited triplet state (T₁). In this triplet state, the fluorophore is more susceptible to photochemical reactions, either directly or by transferring energy to molecular oxygen to create highly reactive oxygen species (ROS) that can then destroy the fluorophore.[8]

Experimental Protocol for Measuring Photobleaching Rate

This section provides a detailed methodology for quantifying the photobleaching rate of this compound.

Objective

To determine the photobleaching half-life (t₁/₂) of this compound under controlled illumination conditions.

Materials
  • This compound solution of known concentration (e.g., 1 µM in PBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microscope slides and coverslips

  • Fluorescence microscope equipped with:

    • A stable, high-intensity light source (e.g., 532 nm or 555 nm laser)

    • Appropriate filter set for Cy3 (e.g., excitation 530-550 nm, emission 560-600 nm)

    • A sensitive digital camera (sCMOS or EMCCD)

    • Objective lens (e.g., 60x or 100x oil immersion)

    • Image acquisition software capable of time-lapse imaging

Experimental Workflow

Photobleaching_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Prepare this compound solution prep2 Mount sample on microscope slide prep1->prep2 acq1 Locate region of interest prep2->acq1 acq2 Set acquisition parameters (laser power, exposure time) acq1->acq2 acq3 Start time-lapse imaging with continuous illumination acq2->acq3 an1 Measure mean fluorescence intensity of the region over time acq3->an1 an2 Correct for background fluorescence an1->an2 an3 Normalize intensity to the initial value an2->an3 an4 Plot normalized intensity vs. time an3->an4 an5 Fit data to an exponential decay curve to determine t₁/₂ an4->an5

Figure 2: Experimental workflow for measuring the photobleaching rate of a fluorophore.
Procedure

  • Sample Preparation:

    • Prepare a 1 µM solution of this compound in PBS.

    • Pipette a small volume (e.g., 10 µL) of the solution onto a clean microscope slide and cover with a coverslip. Seal the edges of the coverslip with nail polish to prevent evaporation.

  • Microscope Setup and Image Acquisition:

    • Turn on the microscope and the light source, allowing them to stabilize.

    • Place the prepared slide on the microscope stage and bring the sample into focus using the objective lens.

    • Select a region of interest (ROI) for imaging.

    • Set the image acquisition parameters in the software. It is crucial to keep the laser power, exposure time, and camera gain constant throughout the experiment.

    • Begin a time-lapse acquisition, continuously illuminating the sample and capturing images at regular intervals (e.g., every 5 seconds) until the fluorescence intensity has significantly decreased (e.g., to less than 20% of the initial intensity).

  • Data Analysis:

    • Open the acquired image sequence in an image analysis software (e.g., ImageJ/Fiji).

    • Define an ROI within the illuminated area and measure the mean fluorescence intensity for each time point.

    • Measure the mean background intensity from a region with no fluorophore and subtract this from the ROI intensity at each time point.

    • Normalize the background-corrected intensity at each time point to the intensity of the first time point (t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting decay curve to a single or double exponential decay function to calculate the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Factors Influencing this compound Photostability

The photostability of this compound is not an immutable property but is influenced by several environmental factors:

  • Excitation Light Intensity: Higher light intensity leads to a faster photobleaching rate.[5]

  • Local Chemical Environment: The microenvironment surrounding the fluorophore can significantly impact its photostability. For example, covalent attachment to biomolecules like DNA can alter the photophysical properties of Cy3.[3][4] The presence of certain ions or changes in pH can also play a role.

  • Oxygen Concentration: Molecular oxygen is a key mediator of photobleaching through the formation of reactive oxygen species.[8] Deoxygenating the sample buffer can enhance photostability.

  • Antifading Agents: The addition of commercially available or custom-made antifading agents to the imaging medium can significantly reduce photobleaching. These agents typically work by quenching triplet states or scavenging reactive oxygen species.[8]

Conclusion for Drug Development and Research Professionals

For applications in drug development and scientific research, particularly those involving long-term live-cell imaging, single-molecule tracking, or high-content screening, the photostability of this compound is a critical consideration. While it offers excellent brightness and water solubility, its moderate photostability may be a limiting factor in demanding applications.

When designing experiments, it is advisable to:

  • Use the lowest possible excitation power that provides an adequate signal-to-noise ratio.

  • Minimize the duration of light exposure.

  • Incorporate antifading agents into the imaging medium for fixed samples or consider genetically encoded reporters with higher photostability for long-term live-cell imaging.

  • For highly sensitive or long-duration experiments, consider more photostable alternatives such as Alexa Fluor 555 or ATTO 550.[5][7]

By understanding the photophysical characteristics and limitations of this compound, researchers can optimize their experimental designs to generate high-quality, reproducible data.

References

Water-Soluble Cy3 Alkyne for Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of water-soluble Cy3 alkyne, a fluorescent probe widely utilized in bioconjugation. Its application in labeling biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," offers a robust and specific method for attaching the bright and photostable Cy3 fluorophore to various targets. This document details the properties of Cy3 alkyne, provides in-depth experimental protocols, and illustrates key processes through diagrams.

Core Concepts and Properties

Water-soluble Cy3 alkyne is a derivative of the cyanine (B1664457) dye Cy3, featuring an alkyne group for covalent attachment to azide-modified molecules. The incorporation of sulfonate groups into the dye structure enhances its water solubility, a critical feature for bioconjugation reactions in aqueous buffers without the need for organic co-solvents.[1][2] This red fluorescent probe is characterized by its brightness, photostability, and fluorescence that is insensitive to pH changes over a wide range (pH 4 to 10).[3] Its spectral properties are nearly identical to other popular dyes like Alexa Fluor® 555 and CF® 555 Dye, making it compatible with a variety of existing fluorescence imaging systems.[3]

The primary application of Cy3 alkyne in bioconjugation is its participation in the CuAAC reaction. This bio-orthogonal reaction is highly selective, occurring specifically between an alkyne and an azide, and does not interfere with other functional groups present in biomolecules.[4] The reaction is efficient, proceeds under mild conditions, and can be performed in aqueous environments, making it ideal for labeling sensitive biological samples.[4][5]

Quantitative Data Presentation

The following tables summarize the key optical and chemical properties of both water-soluble (sulfonated) and standard (non-sulfonated) Cy3 alkyne.

Table 1: Optical Properties of Cy3 Alkyne Derivatives

PropertyWater-Soluble (sulfo-Cy3) AlkyneNon-Sulfonated Cy3 Alkyne
Excitation Maximum (nm) ~555~555[6]
Emission Maximum (nm) ~570~570[6]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~150,000150,000[6]
Fluorescence Quantum Yield Not specified0.31[6]

Table 2: Chemical and Physical Properties

PropertyWater-Soluble (sulfo-Cy3) AlkyneNon-Sulfonated Cy3 Alkyne
Solubility Water, DMSO, DMFDMSO, DMF, DCM[6][7][8]
Reactive Group Terminal AlkyneTerminal Alkyne
Storage Conditions -20°C, in the dark, desiccated-20°C, in the dark, desiccated[8][9]

Experimental Protocols

General Protocol for Labeling Azide-Modified Proteins with Water-Soluble Cy3 Alkyne via CuAAC

This protocol provides a general procedure for the copper-catalyzed click reaction to label proteins. Optimization may be required for specific applications.

Materials Required:

  • Water-soluble Cy3 alkyne

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (100 mM in water)

  • Sodium ascorbate (B8700270) (freshly prepared 300 mM solution in water)

  • Protein purification resin (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the specified order:

    • Azide-modified protein solution (to a final concentration of 1-5 mg/mL)

    • Water-soluble Cy3 alkyne (from a stock solution in water or DMSO, to a final concentration of 20-50 µM)

    • THPTA ligand solution (to a final concentration of 1-2 mM)

    • Copper(II) sulfate solution (to a final concentration of 0.2-0.5 mM)

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 3-5 mM to initiate the click reaction.[10]

  • Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light. Longer incubation times may improve labeling efficiency.[10][11]

  • Purification: Purify the labeled protein from excess reagents using an appropriate method, such as size-exclusion chromatography or dialysis.

  • Characterization: Confirm the labeling efficiency by measuring the absorbance of the protein (at 280 nm) and the Cy3 dye (at ~555 nm).

Mandatory Visualizations

G Chemical Structure of a Water-Soluble Cy3 Alkyne cluster_cy3 Cy3 Core Structure cluster_modifications Functional Groups Indolenine1 Indolenine Ring 1 Polymethine Polymethine Bridge Indolenine1->Polymethine Sulfo Sulfonate Groups (-SO3-) Indolenine1->Sulfo for water solubility Indolenine2 Indolenine Ring 2 Alkyne Terminal Alkyne (-C≡CH) Indolenine2->Alkyne for bioconjugation Polymethine->Indolenine2

Caption: A simplified diagram illustrating the core components of a water-soluble Cy3 alkyne dye.

G Experimental Workflow for Protein Bioconjugation Start Start: Azide-Modified Protein Reagents Add Reaction Components: - Water-Soluble Cy3 Alkyne - THPTA Ligand - CuSO4 Start->Reagents Initiate Initiate Reaction: Add Sodium Ascorbate Reagents->Initiate Incubate Incubate at Room Temperature (30-60 min, protected from light) Initiate->Incubate Purify Purify Labeled Protein (e.g., Size-Exclusion Chromatography) Incubate->Purify Analyze Analyze Labeled Protein (Spectroscopy, SDS-PAGE) Purify->Analyze End End: Cy3-Labeled Protein Analyze->End

Caption: A flowchart detailing the key steps in labeling a protein with Cy3 alkyne via click chemistry.

G Application in a Signaling Pathway Study Labeled_Ligand Cy3-Labeled Ligand Binding Binding Event Labeled_Ligand->Binding Receptor Cell Surface Receptor Receptor->Binding Signal_Transduction Signal Transduction Cascade Binding->Signal_Transduction Imaging Fluorescence Imaging (Microscopy) Binding->Imaging Visualize Location and Dynamics Cellular_Response Cellular Response (e.g., Gene Expression) Signal_Transduction->Cellular_Response

References

Stability of diSulfo-Cy3 Alkyne in Different Buffers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of diSulfo-Cy3 alkyne, a water-soluble cyanine (B1664457) dye widely used in bioorthogonal chemistry for fluorescently labeling biomolecules. Understanding the stability of this fluorophore in various buffer systems is critical for ensuring the accuracy, reproducibility, and success of experimental outcomes in research, diagnostics, and drug development.

Core Concepts: Understanding this compound Stability

The stability of this compound can be categorized into two primary areas: chemical stability and photostability. Both are influenced by the composition of the buffer in which the dye is dissolved or used.

  • Chemical Stability: This refers to the integrity of the dye's chemical structure over time in a given buffer. Degradation can lead to a loss of fluorescence or altered spectral properties. Key factors influencing chemical stability include pH, temperature, the presence of nucleophiles or oxidizing/reducing agents, and the specific components of the buffer. The alkyne group, essential for click chemistry, can also be susceptible to degradation under certain conditions.

  • Photostability: This describes the dye's resistance to photobleaching, which is the irreversible destruction of the fluorophore upon exposure to light. High photostability is crucial for applications requiring prolonged or intense illumination, such as time-lapse microscopy and single-molecule imaging.

The this compound is a sulfonated cyanine dye, which confers high water solubility and reduces aggregation-induced quenching of fluorescence.[1][2] Generally, cyanine dyes like Cy3 are known for their brightness and relatively good photostability compared to older dyes like fluorescein.

Quantitative Data on this compound Stability

Chemical Stability in Common Buffers

This compound exhibits good chemical stability in commonly used biological buffers. For optimal long-term storage, the lyophilized solid should be stored at -20°C, protected from light, and kept in a desiccated environment.[3][4][5] Under these conditions, the reagent is typically stable for 12 to 24 months.[3][6]

Once reconstituted, the stability of the dye solution is dependent on the buffer and storage conditions. It is generally recommended to prepare stock solutions in anhydrous DMSO and store them in aliquots at -20°C or -80°C for up to one month or six months, respectively.[7] For aqueous buffer solutions, fresh preparation is often recommended.

The tables below provide an illustrative summary of the expected stability of this compound in different buffers.

Table 1: Illustrative Long-Term Chemical Stability of this compound in Aqueous Buffers at 4°C (Protected from Light)

Buffer SystempHConcentrationEstimated % Fluorescence Intensity Remaining After 30 DaysKey Considerations
Phosphate-Buffered Saline (PBS)7.410 µM>90%Anions in some buffers can potentially quench fluorescence. Lack of divalent cations may affect cellular assays.
Tris-Buffered Saline (TBS)7.410 µM>90%Tris buffers are generally considered benign for most fluorescent dyes.
HEPES Buffer7.210 µM>95%Often used in cell culture media for its robust buffering capacity.
DMEM (with 10% FBS)7.410 µM>85%Complex media with potential for non-specific interactions and enzymatic degradation.

Note: This data is illustrative and based on general knowledge of cyanine dye stability. Actual stability may vary based on specific buffer formulation, purity of reagents, and storage conditions.

pH Stability

A key advantage of sulfo-Cy3 dyes is their relative insensitivity to pH within the physiological range.

Table 2: pH Stability of this compound Fluorescence

pH RangeRelative Fluorescence IntensityApplicability
4.0 - 10.0Stable (within ~5% variation)Suitable for a wide range of biological and cellular imaging applications.[8]
< 4.0Potential for decreased fluorescenceAcidic conditions may alter the electronic structure of the chromophore.
> 10.0Potential for decreased stabilityHighly alkaline conditions can lead to hydrolysis of the dye structure.

Source: Based on data from studies on sulfo-Cyanine3 dyes.[9]

Photostability

The photostability of this compound is generally considered good, allowing for its use in various fluorescence microscopy applications.[1][4] However, like all fluorophores, it will eventually photobleach under illumination. The rate of photobleaching is dependent on the intensity of the excitation light and the composition of the buffer.

Table 3: Illustrative Photostability of this compound in Different Buffers

Buffer SystemAdditivesRelative Photobleaching Rate (Illustrative)Notes
PBSNone1.0 (Baseline)Standard condition.
PBSAntifade Reagent (e.g., ProLong™)0.1 - 0.3Commercial antifade reagents significantly reduce photobleaching.
Tris BufferROXS (Reductive/Oxidative System)0.2 - 0.4ROXS can significantly enhance the photostability of cyanine dyes by depopulating reactive triplet states.[10]
Cell Culture Medium10% FBS0.8 - 1.2Serum components can have mixed effects, sometimes offering protection and other times contributing to quenching.

Note: Relative photobleaching rates are illustrative. Actual rates are highly dependent on the specific imaging setup (laser power, exposure time, etc.).

Experimental Protocols

This section provides detailed protocols for assessing the stability of this compound.

Protocol for Assessing Chemical Stability

This protocol uses absorption and fluorescence spectroscopy to monitor the stability of this compound over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Buffers of interest (e.g., PBS, Tris-HCl, DMEM)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • Micro-cuvettes (quartz for absorbance, fluorescence grade for emission)

  • Calibrated pipettes

  • Amber microcentrifuge tubes

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light.

  • Working Solution Preparation:

    • For each buffer to be tested, dilute the stock solution to a final concentration of 5-10 µM.

    • Prepare a sufficient volume for all time points.

    • Transfer the solutions to amber microcentrifuge tubes to protect from light.

  • Initial Measurements (Time = 0):

    • Absorbance: Record the full absorbance spectrum (e.g., 300-700 nm) of each working solution. Note the absorbance maximum (λ_max_abs) and the peak absorbance value.

    • Fluorescence: Excite the samples at their absorbance maximum (approx. 555 nm) and record the fluorescence emission spectrum (e.g., 560-700 nm). Note the emission maximum (λ_max_em) and the peak fluorescence intensity.

  • Incubation:

    • Store the tubes under the desired conditions (e.g., 4°C, room temperature, 37°C), ensuring they are protected from light.

  • Time-Point Measurements:

    • At regular intervals (e.g., 1, 3, 7, 14, 30 days), repeat the absorbance and fluorescence measurements (Step 3) for each sample.

    • Ensure the instrument settings (e.g., slit widths, gain) are identical for all measurements.

  • Data Analysis:

    • Normalize the peak absorbance and fluorescence intensity at each time point to the value at Time = 0.

    • Plot the normalized absorbance and fluorescence intensity versus time for each buffer condition.

    • Any significant decrease in absorbance or fluorescence indicates degradation of the dye.

    • For more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the parent dye and any degradation products.[11]

Protocol for Assessing Photostability

This protocol measures the rate of photobleaching under continuous illumination.

Materials:

  • This compound solutions in buffers of interest (as prepared in 3.1)

  • Fluorescence microscope with a suitable filter set for Cy3 (e.g., Ex: 530-550 nm, Em: 570-620 nm) and a camera.

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare a microscope slide with a small drop of the this compound solution. Cover with a coverslip.

  • Microscope Setup:

    • Place the slide on the microscope stage.

    • Select an area of the sample to image.

    • Adjust the focus and set the excitation light intensity and camera exposure time. These parameters must remain constant throughout the experiment.

  • Image Acquisition:

    • Acquire a time-lapse series of images of the selected region under continuous illumination. The time interval between images will depend on the rate of photobleaching.

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of a defined region of interest (ROI) in each image of the time-lapse series.

    • Plot the normalized fluorescence intensity (Intensity at time t / Initial Intensity) as a function of time.

    • The resulting curve represents the photobleaching decay. The half-life (t_1/2_) of the fluorescence can be calculated to quantify photostability. A longer half-life indicates higher photostability.

Application Workflows and Signaling Pathways

This compound is a key reagent in bioorthogonal chemistry, particularly for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[7] This reaction is used to attach the fluorescent dye to a biomolecule that has been metabolically or enzymatically labeled with an azide (B81097) group.

General Workflow for Bioorthogonal Labeling and Imaging

This workflow is applicable to the visualization of a wide range of biomolecules, including glycans, proteins, and nucleic acids, that have been metabolically labeled with an azide-containing precursor.[12][13]

Bioorthogonal_Labeling_Workflow cluster_cell_culture Cellular Metabolic Labeling cluster_staining Staining and Fixation cluster_click_reaction Click Chemistry Reaction cluster_imaging Imaging Metabolic_Labeling Incubate cells with azide-modified precursor (e.g., Ac4ManNAz for glycans) Fixation Fix cells (e.g., 4% PFA in PBS) Metabolic_Labeling->Fixation Permeabilization Permeabilize cells (optional) (e.g., 0.1% Triton X-100 in PBS) Fixation->Permeabilization For intracellular targets Click_Reaction Incubate with Click Reaction Cocktail: - this compound - Copper(I) source (e.g., CuSO4) - Reducing agent (e.g., Sodium Ascorbate) - Ligand (e.g., TBTA) Fixation->Click_Reaction For cell surface targets Permeabilization->Click_Reaction Wash Wash cells to remove unreacted reagents Click_Reaction->Wash Imaging Fluorescence Microscopy (Cy3 channel) Wash->Imaging

Caption: Generalized workflow for metabolic labeling and subsequent visualization using CuAAC.

Signaling Pathways and Applications

Instead of being used to probe a single, specific signaling pathway, this compound is more broadly applied as a visualization tool in contexts such as:

  • Glycan Imaging: Metabolic labeling with azide-modified sugars (e.g., N-azidoacetylmannosamine, ManNAz) allows for the visualization of newly synthesized sialoglycans on the cell surface or within the Golgi apparatus. This is crucial for studying glycosylation changes in cancer and other diseases.

  • Protein Synthesis and Localization: Incorporation of azide-modified amino acids (e.g., azidohomoalanine, AHA) enables the tracking of newly synthesized proteins, their localization within the cell, and their trafficking pathways.

  • Nucleic Acid Labeling: Azide-modified nucleosides can be incorporated into DNA or RNA during replication or transcription, allowing for the visualization of these processes.[12]

The diagram below illustrates the logical relationship in a metabolic labeling experiment targeting cell surface glycans.

Metabolic_Labeling_Logic cluster_0 Metabolic Pathway cluster_1 Bioorthogonal Reaction Azide_Sugar Azide-Modified Sugar (e.g., Ac4ManNAz) Cellular_Machinery Cellular Glycosylation Machinery Azide_Sugar->Cellular_Machinery Azide_Glycan Cell Surface Glycan with Azide Handle Cellular_Machinery->Azide_Glycan Click_Reaction CuAAC 'Click' Reaction Azide_Glycan->Click_Reaction Cy3_Alkyne This compound Cy3_Alkyne->Click_Reaction Cy3_Labeled_Glycan Fluorescently Labeled Glycan Click_Reaction->Cy3_Labeled_Glycan Detection Fluorescence Detection Cy3_Labeled_Glycan->Detection

Caption: Logical flow from metabolic incorporation to fluorescent detection.

Conclusion

This compound is a robust and versatile fluorescent probe for bioorthogonal labeling applications. Its high water solubility, good photostability, and pH insensitivity in the physiological range make it a reliable choice for a wide variety of experimental conditions. While generally stable in common biological buffers, optimal performance and reproducibility are achieved by following best practices for storage and handling, including using freshly prepared solutions for aqueous applications and protecting the dye from prolonged light exposure. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the stability of this compound in their specific buffer systems, ensuring the highest quality data for their research endeavors.

References

understanding the sulfo group in Cy3 dyes

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Sulfo Group in Cy3 Dyes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine (B1664457) dyes are a class of synthetic fluorophores that have become indispensable tools in biological research and diagnostics. Among them, the Cy3 dye, which fluoresces in the orange-red region of the spectrum (excitation ~550 nm, emission ~570 nm), is a workhorse for labeling proteins, nucleic acids, and other biomolecules.[1][2] A critical advancement in the utility of Cy3 was the introduction of sulfonated versions, commonly known as sulfo-Cy3.

This technical guide provides an in-depth examination of the role of the sulfo group (sulfonic acid, -SO₃⁻) in the context of the Cy3 dye. We will explore how this chemical modification fundamentally alters the dye's physicochemical properties, thereby enhancing its performance in a wide range of applications. This document will cover the impact of sulfonation on solubility, aggregation, and non-specific binding, provide quantitative comparisons, detail common experimental protocols, and illustrate key workflows.

The Core Function of the Sulfo Group

The addition of one or more negatively charged sulfonate groups to the cyanine dye's heterocyclic rings is the defining feature of sulfo-Cy3.[3] This modification imparts several significant advantages over its non-sulfonated counterpart, primarily by increasing its hydrophilicity.

  • Enhanced Aqueous Solubility : Non-sulfonated cyanine dyes are inherently hydrophobic and have low solubility in aqueous buffers.[4][5] This necessitates the use of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to dissolve the dye before labeling reactions.[5][6] The highly polar sulfonate groups in sulfo-Cy3 dramatically increase its water solubility, allowing for direct dissolution and reaction in aqueous buffers.[][8][9] This is particularly crucial when working with sensitive proteins that can be denatured by organic solvents.[5]

  • Reduced Aggregation : Due to their hydrophobicity, non-sulfonated Cy3 molecules have a strong tendency to aggregate in aqueous environments.[5][8] This self-association into H- or J-aggregates leads to significant fluorescence quenching, reducing the signal and reliability of experimental results.[10][11] The electrostatic repulsion between the negatively charged sulfo groups prevents this aggregation, ensuring that the dye molecules remain monomeric and highly fluorescent.[5][]

  • Minimized Non-Specific Binding : The hydrophobic nature of non-sulfonated dyes can cause them to bind non-specifically to surfaces of biomolecules, cells, and consumables (e.g., microplates or slides). This leads to high background noise and reduced assay sensitivity. The hydrophilicity conferred by the sulfo groups minimizes these undesirable interactions, resulting in a higher signal-to-noise ratio.[12]

  • Impact on Photophysical Properties : The addition of sulfonate groups does not significantly alter the core spectral properties of the dye. The absorption and emission maxima of sulfo-Cy3 are nearly identical to those of the non-sulfonated version.[][8][12] However, by preventing aggregation-induced quenching, sulfonation leads to a more stable and slightly higher effective quantum yield in aqueous solutions.[]

Data Presentation: Sulfo-Cy3 vs. Non-Sulfonated Cy3

The following table summarizes the key quantitative and qualitative differences between sulfonated and non-sulfonated Cy3 dyes.

PropertySulfo-Cy3Non-Sulfonated Cy3
Excitation Maximum ~554 - 555 nm[13][14]~543 - 550 nm[1][15]
Emission Maximum ~568 - 570 nm[13][14]~570 nm[1]
Molar Extinction Coefficient ~150,000 M⁻¹cm⁻¹~150,000 M⁻¹cm⁻¹
Quantum Yield Moderate to high; stable in aqueous media[]Highly variable; significantly reduced in aqueous media due to aggregation and quenching[15][16][17]
Aqueous Solubility High[3][][8][9]Low[4][5][6]
Organic Co-Solvent Required No[5][][8]Yes (e.g., DMSO, DMF)[5][6]
Aggregation Tendency Low[5][][8]High[10][11]
Non-Specific Binding Low[12]High

Experimental Workflows and Visualizations

The superior properties of sulfo-Cy3 make it a preferred reagent in many common experimental workflows.

Logical Relationship: Benefits of Sulfonation

The addition of sulfo groups directly improves the dye's utility in aqueous biological experiments.

G cluster_cause Chemical Modification cluster_effect Improved Properties for Bio-Applications Sulfonation Addition of -SO₃⁻ Groups Solubility ↑ Aqueous Solubility Sulfonation->Solubility Aggregation ↓ Aggregation & Quenching Sulfonation->Aggregation Binding ↓ Non-Specific Binding Sulfonation->Binding

Caption: The impact of sulfonation on Cy3 dye properties.

Experimental Workflow: Protein Labeling

Sulfo-Cy3 NHS ester is commonly used to label primary amines (e.g., lysine (B10760008) residues) on proteins and antibodies. The workflow involves preparing the reagents, conjugation, and purification.

G prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 8.0-9.0) react 3. Conjugation Reaction (Mix protein and dye, incubate 1 hr at RT) prep_protein->react prep_dye 2. Prepare Sulfo-Cy3 NHS Ester Solution (DMSO or water) prep_dye->react purify 4. Purify Conjugate (Spin column or dialysis) react->purify analyze 5. Characterize Conjugate (Measure Absorbance, Calculate DOS) purify->analyze final Labeled Protein Ready for Use analyze->final G fix 1. Cell Fixation & Permeabilization block 2. Blocking (e.g., BSA or serum) fix->block primary_ab 3. Primary Antibody Incubation block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab 4. Sulfo-Cy3 Secondary Antibody Incubation wash1->secondary_ab wash2 Wash secondary_ab->wash2 mount 5. Counterstain (optional) & Mount wash2->mount image 6. Fluorescence Microscopy mount->image G cluster_no_fret No Interaction (>10 nm apart) cluster_fret Interaction (<10 nm apart) donor1 Cy3 emission1 Cy3 Emission (570nm) donor1->emission1 acceptor1 Cy5 light1 Excitation Light (550nm) light1->donor1 donor2 Cy3 acceptor2 Cy5 donor2->acceptor2 FRET emission2 Cy5 Emission (670nm) acceptor2->emission2 light2 Excitation Light (550nm) light2->donor2

References

Methodological & Application

Application Notes and Protocols for diSulfo-Cy3 Alkyne Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of diSulfo-Cy3 alkyne in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry. This method enables the covalent labeling of azide-modified biomolecules with the bright and photostable fluorescent dye, Cy3, for visualization and quantification in various biological and drug discovery applications.

Introduction

Click chemistry, a term coined by K. Barry Sharpless, refers to a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules.[1] The most prominent example of click chemistry is the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of an alkyne and an azide (B81097) to form a stable triazole linkage.[1][2] This reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes, as alkyne and azide functional groups are absent in most biological systems.[1][3]

The this compound is a highly water-soluble derivative of the popular Cy3 dye, making it ideal for labeling biomolecules in aqueous environments without the need for organic co-solvents.[4] Its two sulfonate groups enhance its hydrophilicity, which is advantageous when working with sensitive biological samples such as proteins and nucleic acids. This protocol outlines the materials, reagents, and steps required to successfully perform click chemistry labeling using this compound.

Principle of the Reaction

The core of this protocol is the copper(I)-catalyzed reaction between the terminal alkyne of the diSulfo-Cy3 molecule and an azide group on a target biomolecule. The copper(I) catalyst, typically generated in situ from a copper(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate), selectively promotes the formation of the 1,4-disubstituted triazole isomer. To enhance the reaction efficiency and protect the biomolecules from copper-mediated damage, a chelating ligand such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is often employed.[3][5][6][7]

Materials and Reagents

Table 1: Reagents and Materials
Reagent/MaterialSupplierCatalog No.Storage
This compoundVariouse.g., MCE (HY-D1137)-20°C, protect from light
Azide-modified BiomoleculeUser-provided-As recommended
Copper(II) Sulfate (B86663) (CuSO₄)Sigma-AldrichC1297Room Temperature
Sodium Ascorbate (B8700270)Sigma-AldrichA4034Room Temperature
THPTA LigandSigma-Aldrich762342Room Temperature
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Room Temperature
Nuclease-free WaterVarious-Room Temperature
Phosphate-Buffered Saline (PBS)Various-Room Temperature
Microcentrifuge TubesVarious-Room Temperature

Experimental Protocols

This protocol is a general guideline and may require optimization depending on the specific azide-modified biomolecule and experimental context.

Preparation of Stock Solutions
  • This compound (10 mM): Dissolve the appropriate amount of this compound in nuclease-free water or a suitable buffer. Due to its high water solubility, DMSO may not be necessary. Store at -20°C in small aliquots, protected from light.

  • Azide-modified Biomolecule: Prepare a stock solution of your azide-modified protein, oligonucleotide, or other biomolecule at a known concentration in a buffer compatible with your downstream application.

  • Copper(II) Sulfate (100 mM): Dissolve 25 mg of copper(II) sulfate pentahydrate in 1 mL of nuclease-free water. This solution is stable for years at room temperature.[3]

  • Sodium Ascorbate (500 mM): Dissolve 99 mg of sodium ascorbate in 1 mL of nuclease-free water. Prepare this solution fresh on the day of the experiment as it is prone to oxidation.[3]

  • THPTA Ligand (100 mM): Prepare a 100 mM stock solution of THPTA in nuclease-free water.

Click Chemistry Reaction Protocol

This protocol is designed for a final reaction volume of 100 µL. The reaction can be scaled up or down as needed.

  • In a microcentrifuge tube, combine the following reagents in the order listed:

    • Azide-modified biomolecule (e.g., to a final concentration of 10-100 µM)

    • Nuclease-free water or PBS to bring the volume to 85 µL.

  • Add 5 µL of the 10 mM this compound stock solution (final concentration: 0.5 mM). Vortex briefly to mix.

  • Prepare the catalyst premix in a separate tube immediately before use:

    • 2 µL of 100 mM Copper(II) Sulfate

    • 8 µL of 100 mM THPTA Ligand

    • Vortex to mix.

  • Add 10 µL of the catalyst premix to the reaction tube containing the biomolecule and alkyne.

  • Initiate the reaction by adding 5 µL of freshly prepared 500 mM sodium ascorbate solution (final concentration: 25 mM).

  • Vortex the reaction mixture gently and incubate at room temperature for 30-60 minutes, protected from light. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., 2-4 hours or overnight).

  • (Optional) The reaction can be stopped by adding a chelating agent like EDTA to a final concentration of 10 mM.

Purification of the Labeled Biomolecule

After the reaction, it is important to remove the excess reagents. The purification method will depend on the nature of the labeled biomolecule.

  • For Proteins: Use size exclusion chromatography (e.g., a desalting column) or dialysis.

  • For Oligonucleotides/DNA: Ethanol precipitation can be used. Add 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour and then centrifuge to pellet the nucleic acids.[2]

Data Presentation: Recommended Reagent Concentrations

The following table summarizes the recommended final concentrations for the click chemistry reaction.

ComponentStock ConcentrationFinal Concentration
Azide-modified BiomoleculeVaries10 - 200 µM
This compound10 mM0.5 - 1.5 mM (1.5x oligo conc.)
Copper(II) Sulfate100 mM0.5 - 5 mM
THPTA Ligand100 mM2.5 - 25 mM (5x Cu²⁺ conc.)
Sodium Ascorbate500 mM25 - 50 mM

Note: The optimal concentrations may vary depending on the specific application and should be determined empirically. An excess of the azide or alkyne may be used to drive the reaction to completion.[8]

Visualizations

Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification cluster_analysis Analysis prep_alkyne This compound (10 mM) mix Combine Alkyne and Azide-Biomolecule prep_alkyne->mix prep_azide Azide-Biomolecule prep_azide->mix prep_cu CuSO4 (100 mM) premix Prepare Cu/THPTA Catalyst Premix prep_cu->premix prep_ligand THPTA (100 mM) prep_ligand->premix prep_asc Sodium Ascorbate (500 mM, Fresh) initiate Initiate with Sodium Ascorbate prep_asc->initiate add_catalyst Add Catalyst Premix mix->add_catalyst premix->add_catalyst add_catalyst->initiate incubate Incubate RT, 30-60 min initiate->incubate purify Remove Excess Reagents (e.g., SEC, Precipitation) incubate->purify analyze Downstream Application (e.g., Imaging, Gel Electrophoresis) purify->analyze

Caption: Workflow for labeling azide-modified biomolecules with this compound.

Click Chemistry Reaction Mechanism

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with diSulfo-Cy3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of diSulfo-Cy3 in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click chemistry" technique is a highly efficient and specific method for labeling and detecting biomolecules in a variety of applications, including immunofluorescence, cell proliferation assays, and proteomics.[1][2][3] The use of diSulfo-Cy3, a water-soluble and hydrophilic fluorescent dye, offers significant advantages in aqueous environments, leading to reduced background and improved signal-to-noise ratios.[4][5][6]

Introduction to CuAAC with diSulfo-Cy3

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the rapid and specific covalent ligation of an azide-modified molecule with an alkyne-modified molecule.[1][7] This reaction is characterized by its high yield, broad scope, and tolerance of a wide range of functional groups and reaction conditions, including aqueous buffers, making it ideal for bioconjugation.[1][2] The reaction results in the formation of a stable triazole linkage.[1][2]

diSulfo-Cy3 is a bright, red-fluorescent dye with excitation and emission maxima around 550 nm and 570 nm, respectively.[8] Its key feature is the presence of two sulfonate groups, which impart high water solubility.[5][6] This property is particularly advantageous in biological applications as it minimizes the aggregation and non-specific binding often associated with more hydrophobic dyes, leading to clearer signals and lower background.[4][6] Consequently, diSulfo-Cy3 azide (B81097) or alkyne derivatives are excellent tools for labeling alkyne- or azide-modified biomolecules, respectively, in complex biological samples.[4][5]

Key Applications

  • Fluorescent Labeling of Biomolecules: Covalently attach diSulfo-Cy3 to proteins, nucleic acids, and other biomolecules for visualization and quantification.[8]

  • Cell Proliferation Assays: Detect newly synthesized DNA by incorporating an alkyne-modified nucleoside (e.g., EdU) into cells, followed by a CuAAC reaction with diSulfo-Cy3 azide.[4]

  • Immunofluorescence (IF): Enhance signal amplification in IF through methods like tyramide signal amplification (TSA) combined with CuAAC detection using diSulfo-Cy3 azide for improved sensitivity and lower background compared to conventional methods.[4]

  • Proteomics and Biomarker Discovery: Label and identify specific classes of proteins or glycoproteins that have been metabolically tagged with an azide or alkyne.[3]

Experimental Data

Table 1: Recommended Reagent Concentrations for In Situ CuAAC
ReagentStock ConcentrationFinal ConcentrationReference
diSulfo-Cy3 Azide10 mM in DMSO1 - 5 µM[4]
Copper (II) Sulfate (CuSO₄)20 mM - 100 mM in H₂O5 mM[4]
Sodium Ascorbate (B8700270)100 mM - 500 mM in H₂O50 mM[4]

Note: Stock solutions of sodium ascorbate should be prepared fresh.

Table 2: Comparison of Fluorescent Azides for EdU Detection
Fluorescent AzideSignal-to-Noise (S/N) RatioBackground StainingKey AdvantagesReference
diSulfo-Cy3 Azide HighLowAmphoteric, water-soluble, low non-specific binding[4]
Cy3 AzideModerateModerate[4]
BODIPY-FL AzideLowHighProne to non-specific binding in some cell types[4]

Experimental Protocols

Protocol 1: General Protocol for Labeling Alkyne-Modified Biomolecules with diSulfo-Cy3 Azide

This protocol provides a general guideline for labeling alkyne-modified proteins or nucleic acids in solution.

Materials:

  • Alkyne-modified biomolecule

  • diSulfo-Cy3 Azide

  • Copper (II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • DMSO (for preparing diSulfo-Cy3 azide stock)

Procedure:

  • Prepare a 10 mM stock solution of diSulfo-Cy3 azide in DMSO.

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer.

  • Add diSulfo-Cy3 azide to the desired final concentration (typically 4-50 equivalents excess to the biomolecule).[9]

  • Add CuSO₄ to a final concentration of 1-5 mM.

  • To initiate the reaction, add freshly prepared sodium ascorbate to a final concentration of 20-50 mM.

  • Incubate the reaction at room temperature for 30-60 minutes, protected from light.[9]

  • Purify the labeled biomolecule using appropriate methods such as ethanol (B145695) precipitation (for DNA), size exclusion chromatography, or dialysis to remove unreacted dye and catalyst.[9][10]

Protocol 2: In Situ Detection of EdU in Cells using diSulfo-Cy3 Azide

This protocol is optimized for the detection of incorporated 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) in cultured cells for cell proliferation analysis.[4]

Materials:

  • Cells cultured on coverslips and pulsed with EdU

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)

  • diSulfo-Cy3 Azide

  • Copper (II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • PBS (pH 7.4)

  • DAPI (for nuclear counterstaining)

Procedure:

  • Fix cells with fixative for 15 minutes at room temperature.

  • Wash cells three times with PBS.

  • Permeabilize cells with Permeabilization Buffer for 20 minutes at room temperature.

  • Wash cells three times with PBS.

  • Prepare the "Click" reaction cocktail. For each coverslip, mix the following in PBS:

    • diSulfo-Cy3 azide to a final concentration of 1-5 µM.

    • CuSO₄ to a final concentration of 5 mM.

    • Sodium ascorbate to a final concentration of 50 mM (add just before use).

  • Incubate the cells with the reaction cocktail for 30-40 minutes at room temperature in the dark.[4]

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI (e.g., 250 ng/ml in PBS) for 5-10 minutes.[4]

  • Wash three times with PBS.

  • Mount the coverslips on microscope slides for imaging.

Visualizations

CuAAC_Workflow cluster_preparation Sample Preparation cluster_reaction CuAAC Reaction cluster_analysis Analysis A Incorporate Alkyne (e.g., EdU in cells) B Fix and Permeabilize (for in situ labeling) A->B D Incubate Sample with Cocktail (30-60 min) B->D C Prepare Click Cocktail: diSulfo-Cy3 Azide CuSO4 Sodium Ascorbate C->D E Wash to Remove Excess Reagents D->E F Counterstain & Mount (optional) E->F G Fluorescence Imaging F->G

Caption: Experimental workflow for in situ CuAAC labeling.

CuAAC_Mechanism Alkyne Alkyne-modified Biomolecule Product diSulfo-Cy3 Labeled Biomolecule (Stable Triazole Linkage) Alkyne->Product + Azide diSulfo-Cy3 Azide Azide->Product + Catalyst Cu(I) Catalyst (from CuSO4 + Ascorbate) Catalyst->Product

Caption: Simplified schematic of the CuAAC reaction.

References

Application Notes and Protocols for diSulfo-Cy3 Alkyne in Live-Cell Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

diSulfo-Cy3 alkyne is a water-soluble, bright, and photostable fluorescent dye designed for the specific labeling of azide-modified biomolecules within living cells.[1] Its two sulfonate groups enhance its hydrophilicity, making it highly suitable for biological applications in aqueous environments without the need for organic co-solvents that can be detrimental to cell health. This reagent is employed in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. This allows for the precise covalent attachment of the Cy3 fluorophore to proteins that have been metabolically labeled with an azide-containing non-canonical amino acid, such as L-azidohomoalanine (AHA). These application notes provide detailed protocols for utilizing this compound to label and visualize newly synthesized proteins in live cells, along with data on expected performance and cell viability.

Principle of the Method

The experimental workflow involves two main stages:

  • Metabolic Labeling: Live cells are cultured in a medium where methionine is replaced with an azide-bearing analog, L-azidohomoalanine (AHA). During active protein synthesis, AHA is incorporated into nascent polypeptide chains.

  • Click Chemistry Reaction: The azide-modified proteins are then covalently labeled with this compound through a copper-catalyzed click reaction. The alkyne group on the dye reacts specifically with the azide (B81097) group on the modified proteins, forming a stable triazole linkage and rendering the newly synthesized proteins fluorescent.

Experimental Workflow for Live-Cell Protein Labeling

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_reaction Click Chemistry Labeling cluster_analysis Analysis A Prepare methionine-free medium supplemented with L-azidohomoalanine (AHA) B Incubate live cells with AHA-containing medium A->B Introduce azide handle C Wash cells to remove unincorporated AHA B->C D Prepare Click Reaction Cocktail: This compound, CuSO4, Cu(I)-stabilizing ligand C->D E Add reaction cocktail to cells and incubate D->E Initiate labeling F Wash cells to remove unbound dye E->F G Live-cell imaging via fluorescence microscopy F->G H Quantitative analysis of labeling efficiency (e.g., flow cytometry)

Caption: A general workflow for labeling newly synthesized proteins in live cells using metabolic labeling followed by a click chemistry reaction with this compound.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data obtained during live-cell protein labeling experiments using this compound. Please note that these values can vary depending on the cell type, metabolic activity, and specific experimental conditions. Optimization is recommended for each new experimental setup.

Table 1: Labeling Efficiency

ParameterTypical ValueMethod of Quantification
Fluorescence Enhancement 10 to 20-fold increaseFlow Cytometry
Percentage of Labeled Cells > 95%Fluorescence Microscopy/Flow Cytometry
Labeling Time 10 - 30 minutesTime-course fluorescence imaging

Table 2: Cell Viability

AssayTypical ResultNotes
Trypan Blue Exclusion > 95% viabilityAssesses membrane integrity post-labeling.
Mitochondrial Membrane Potential No significant changeStaining with potentiometric dyes (e.g., TMRM).
Caspase-3/7 Activity No significant increaseMeasures induction of apoptosis.

Table 3: Signal-to-Noise Ratio (SNR)

ParameterTypical ValueMethod of Quantification
SNR in Labeled Cells ≥ 10:1Image analysis software (e.g., ImageJ)
Background Fluorescence LowDue to the hydrophilic nature of the dye.

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent Proteins with L-azidohomoalanine (AHA)

This protocol describes the incorporation of the azide handle into newly synthesized proteins in cultured mammalian cells.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Methionine-free medium (e.g., DMEM without methionine)

  • L-azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells on a suitable culture vessel (e.g., glass-bottom dish for imaging) and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Methionine Starvation (Optional but Recommended): To enhance AHA incorporation, gently aspirate the complete medium, wash the cells once with pre-warmed PBS, and incubate them in methionine-free medium for 30-60 minutes.

  • AHA Labeling: Prepare the AHA labeling medium by supplementing the methionine-free medium with AHA to a final concentration of 25-100 µM. Remove the starvation medium and add the AHA labeling medium to the cells.

  • Incubation: Incubate the cells for 1-4 hours at 37°C in a CO2 incubator. The incubation time can be adjusted to study protein synthesis over different temporal windows.

  • Washing: After the incubation period, aspirate the AHA-containing medium and wash the cells three times with pre-warmed PBS to remove any unincorporated AHA. The cells are now ready for the click chemistry labeling step.

Protocol 2: Live-Cell Labeling with this compound via CuAAC

This protocol details the click chemistry reaction to label the azide-modified proteins with this compound.

Materials:

  • AHA-labeled cells (from Protocol 1)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Copper(I)-stabilizing ligand (e.g., THPTA or BTTAA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Live-cell imaging buffer (e.g., HBSS or phenol (B47542) red-free medium)

Preparation of Stock Solutions:

  • This compound: Prepare a 1-5 mM stock solution in nuclease-free water or DMSO. Store at -20°C, protected from light.

  • CuSO4: Prepare a 50 mM stock solution in nuclease-free water. Store at room temperature.

  • Ligand (THPTA or BTTAA): Prepare a 50 mM stock solution in nuclease-free water. Store at room temperature.

  • Sodium Ascorbate (B8700270): Prepare a 100 mM stock solution in nuclease-free water. This solution must be prepared fresh for each experiment.

Procedure:

  • Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a final volume of 1 mL, add the components in the following order:

    • 950 µL of live-cell imaging buffer

    • 1-10 µL of this compound stock solution (final concentration 1-10 µM)

    • 2 µL of CuSO4 stock solution (final concentration 100 µM)

    • 10 µL of ligand stock solution (final concentration 500 µM)

    • Mix gently by pipetting.

  • Initiate the Reaction: Add 5 µL of freshly prepared 100 mM sodium ascorbate solution (final concentration 500 µM) to the cocktail. Mix gently and use immediately.

  • Cell Labeling: Aspirate the PBS from the AHA-labeled cells and add the click reaction cocktail.

  • Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.

  • Washing: Aspirate the reaction cocktail and wash the cells three times with live-cell imaging buffer.

  • Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope equipped with appropriate filters for Cy3 (Excitation/Emission: ~550/570 nm).

Application Example: Visualization of Nascent Proteins in the mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) pathway is a crucial regulator of protein synthesis in response to nutrient availability and growth factors. By using this compound to label nascent proteins, researchers can visualize the effects of mTOR inhibitors on global protein synthesis.

mTOR Signaling and Protein Synthesis

mTOR_pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_output Downstream Effectors cluster_translation Translation GrowthFactors Growth Factors mTORC1 mTORC1 GrowthFactors->mTORC1 Nutrients Nutrients Nutrients->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 ProteinSynthesis Nascent Protein Synthesis (Labeled with diSulfo-Cy3) S6K1->ProteinSynthesis FourEBP1->ProteinSynthesis Rapamycin (B549165) Rapamycin Rapamycin->mTORC1

Caption: The mTOR signaling pathway leading to nascent protein synthesis, which can be visualized using this compound labeling. The inhibitor rapamycin blocks this process.

By treating cells with an mTOR inhibitor like rapamycin prior to and during AHA labeling, a significant decrease in diSulfo-Cy3 fluorescence would be observed, demonstrating the utility of this method in studying signaling pathways that regulate protein synthesis.

Troubleshooting

ProblemPossible CauseSolution
High Background Incomplete removal of unbound dye.Increase the number and duration of wash steps after the click reaction.
Non-specific binding of the dye.Decrease the concentration of this compound.
Low Signal Low metabolic incorporation of AHA.Optimize AHA concentration and incubation time. Consider a methionine starvation step.
Inefficient click reaction.Ensure the sodium ascorbate solution is freshly prepared. Optimize the concentrations of copper and ligand.
Cell Death/Toxicity Copper-induced cytotoxicity.Reduce the concentration of CuSO4 and/or the incubation time. Ensure the use of a copper-stabilizing ligand.
Phototoxicity during imaging.Minimize light exposure by using lower laser power and shorter exposure times.

References

Application Notes and Protocols for Labeling Azide-Modified Proteins with diSulfo-Cy3 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of proteins is a cornerstone of modern biological research and therapeutic development. Bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as a powerful tool for site-specifically attaching probes to biomolecules in complex biological systems. This document provides detailed application notes and protocols for the fluorescent labeling of azide-modified proteins using diSulfo-Cy3 alkyne, a water-soluble and bright orange-fluorescent probe.

The incorporation of an azide (B81097) group into a protein of interest, either through metabolic labeling with azide-containing amino acid analogs or by site-specific enzymatic or chemical modification, provides a bioorthogonal handle for subsequent ligation with an alkyne-functionalized probe. The reaction with this compound results in a stable triazole linkage, covalently attaching the fluorescent dye to the protein. This method enables a wide range of applications, including protein tracking and localization, quantification of protein expression, and analysis of protein-protein interactions.

Principle of the Method

The labeling strategy is based on the highly specific and efficient "click chemistry" reaction between an azide-modified protein and the alkyne group of diSulfo-Cy3. This can be achieved through two primary methodologies:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne (this compound) and an azide. It is a highly efficient and widely used method for bioconjugation.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of copper is a concern (e.g., live-cell imaging), a copper-free approach using a strained cyclooctyne (B158145) derivative of the dye can be employed. This reaction relies on the release of ring strain to drive the cycloaddition with the azide. While generally having slower kinetics than CuAAC, it offers excellent biocompatibility.

The diSulfo-Cy3 fluorophore is a water-soluble cyanine (B1664457) dye with a bright orange fluorescence, making it well-suited for labeling proteins in aqueous environments without causing precipitation.[1] Its fluorescence is largely insensitive to pH changes between 4 and 10.[2]

Quantitative Data

Spectroscopic Properties of this compound
PropertyValueReference
Excitation Maximum (λex)~555 nm[3]
Emission Maximum (λem)~572 nm[3]
Molar Extinction Coefficient (ε)150,000 cm⁻¹M⁻¹[3]
Quantum Yield (Φ)0.1[4]
Correction Factor (CF₂₈₀)0.06[4]
Comparison of CuAAC and SPAAC for Protein Labeling
FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Reference
Reaction Rate Very fast (minutes to a few hours)Slower (hours to overnight)[5][6]
Biocompatibility Potentially cytotoxic due to copper catalystExcellent, copper-free[5][6]
Efficiency Generally higher yields and better accuracy in proteomicsCan have higher background from non-specific reactions with cysteine-containing proteins[5][6]
Reagents Terminal alkyne, azide, Cu(I) source (e.g., CuSO₄ + reducing agent), ligand (e.g., THPTA)Strained alkyne (e.g., DBCO, BCN), azide[7]

Experimental Protocols

Protocol 1: Copper-Catalyzed Labeling of Azide-Modified Proteins with this compound (CuAAC)

This protocol describes a general procedure for labeling an azide-modified protein with this compound using a copper(I) catalyst.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, HEPES)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or water for dissolving the dye

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Reducing agent solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)

  • Copper-chelating ligand solution (e.g., 20 mM THPTA in water)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification column (e.g., size-exclusion chromatography or dialysis cassette)

Procedure:

  • Prepare Reagents:

    • Dissolve the this compound in DMSO or water to prepare a 10 mM stock solution.

    • Prepare fresh sodium ascorbate solution.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to the reaction buffer to a final concentration of 1-10 mg/mL.

    • Add the this compound stock solution to achieve a 3-10 fold molar excess over the protein.

    • Add the THPTA ligand solution to a final concentration of 1 mM.

    • Add the CuSO₄ solution to a final concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Purification:

    • Remove the unreacted dye and other reaction components by size-exclusion chromatography or dialysis.[8]

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the excitation maximum of diSulfo-Cy3 (~555 nm, A₅₅₅).

    • Calculate the protein concentration using the following formula: Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ × CF₂₈₀)] / ε_protein (where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm, and ε_protein is the molar extinction coefficient of the protein at 280 nm).[9][10]

    • Calculate the dye concentration using the Beer-Lambert law: Dye Concentration (M) = A₅₅₅ / ε_dye (where ε_dye is the molar extinction coefficient of this compound).[9][10]

    • Calculate the DOL: DOL = Dye Concentration (M) / Protein Concentration (M)[9][10] An ideal DOL is typically between 0.5 and 1 to avoid over-labeling which can lead to protein precipitation or altered function.[11]

Protocol 2: Strain-Promoted (Copper-Free) Labeling of Azide-Modified Proteins

For this protocol, a strained alkyne version of the diSulfo-Cy3 dye (e.g., diSulfo-Cy3-DBCO) would be required. The general procedure is simpler as it omits the copper catalyst.

Materials:

  • Azide-modified protein in an amine-free buffer

  • diSulfo-Cy3-strained alkyne (e.g., DBCO)

  • Reaction buffer

  • Purification column

Procedure:

  • Reaction Setup:

    • Combine the azide-modified protein and diSulfo-Cy3-strained alkyne in the reaction buffer. A 3-10 fold molar excess of the dye is recommended.

  • Incubation:

    • Incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours, protected from light.

  • Purification and DOL Calculation:

    • Follow steps 4 and 5 from Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis azide_protein Azide-Modified Protein reaction_mix Reaction Mixture azide_protein->reaction_mix cy3_alkyne diSulfo-Cy3 Alkyne cy3_alkyne->reaction_mix purification Purification (SEC/Dialysis) reaction_mix->purification analysis DOL Calculation (Spectrophotometry) purification->analysis final_product Labeled Protein analysis->final_product Labeled Protein

Caption: Experimental workflow for labeling azide-modified proteins.

click_chemistry_reaction cluster_reactants Reactants cluster_product Product protein_azide Protein-N₃ labeled_protein Protein-Triazole-diSulfo-Cy3 protein_azide->labeled_protein + cy3_alkyne diSulfo-Cy3-Alkyne cy3_alkyne->labeled_protein catalyst Cu(I) Catalyst (for CuAAC) catalyst->labeled_protein

Caption: Azide-Alkyne Cycloaddition Reaction.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Inactive azide group on the protein.- Insufficient molar excess of the dye.- Suboptimal reaction conditions (pH, temperature, time).- Inactivated copper catalyst (for CuAAC).- Confirm the presence and reactivity of the azide group.- Increase the molar ratio of this compound to protein.- Optimize reaction parameters.- Use freshly prepared reducing agent for the copper catalyst.
Protein Precipitation - High concentration of organic solvent (if dye is dissolved in DMSO).- Over-labeling of the protein.- Protein instability under reaction conditions.- Ensure the final concentration of the organic solvent is low (<10%).- Reduce the molar excess of the dye or the reaction time.- Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.
High Background Fluorescence - Incomplete removal of unreacted dye.- Ensure thorough purification of the labeled protein using size-exclusion chromatography or extensive dialysis.[8]

Conclusion

The use of this compound in conjunction with azide-modified proteins provides a robust and versatile method for fluorescent labeling. The choice between copper-catalyzed and strain-promoted click chemistry allows for flexibility depending on the specific application and the sensitivity of the biological system. By following the detailed protocols and considering the troubleshooting guidelines provided, researchers can achieve efficient and specific labeling of their proteins of interest for a wide array of downstream applications in research and drug development.

References

Application Notes and Protocols: diSulfo-Cy3 Alkyne for Oligonucleotide and DNA Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

diSulfo-Cy3 alkyne is a water-soluble fluorescent dye equipped with a terminal alkyne group, designed for the covalent labeling of biomolecules through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][2] This bright and photostable orange-fluorescent dye is spectrally similar to Cy3®, making it compatible with a wide range of fluorescence-based detection systems.[3][4] The presence of two sulfo groups confers high hydrophilicity, which minimizes aggregation and non-specific binding, making it an ideal choice for labeling nucleic acids in aqueous environments.[5] Its bio-orthogonal reactivity ensures that the labeling reaction is highly specific and does not interfere with the native functional groups present in oligonucleotides and DNA.[1][2]

Features of this compound

  • High Water Solubility: The disulfonate groups enhance hydrophilicity, preventing aggregation and improving reaction efficiency in aqueous buffers.[5]

  • Bright and Photostable Fluorescence: diSulfo-Cy3 is a bright orange-fluorescent dye with high quantum yield and excellent photostability, suitable for demanding imaging applications.[3][5]

  • Bio-orthogonal Reactivity: The alkyne group specifically reacts with azide-modified molecules via click chemistry, ensuring high labeling specificity with minimal background.[1][2]

  • pH Insensitivity: The fluorescence of diSulfo-Cy3 is stable over a broad pH range (pH 4-10), providing experimental flexibility.[4]

  • Compatibility: Spectrally compatible with instruments and filter sets designed for Cy3® and other orange fluorescent dyes.[3][4]

Applications

This compound is a versatile tool for a variety of applications in molecular biology and drug development, including:

  • Fluorescence Microscopy: Labeling of DNA and RNA probes for in situ hybridization (FISH) to visualize the localization and dynamics of nucleic acids within cells.

  • Flow Cytometry: Fluorescent labeling of nucleic acid aptamers for cell sorting and analysis.

  • Microarrays: Immobilization and detection of oligonucleotides on surfaces for gene expression analysis and diagnostics.[6]

  • In Vivo Imaging: Due to its bright fluorescence, it is suitable for non-invasive near-infrared imaging applications.

  • Bioconjugation: Creation of fluorescently labeled peptide-oligonucleotide conjugates and other biomolecular structures.[2]

Quantitative Data

ParameterValueSource
Excitation Maximum (λex)553 - 555 nm[7][8][9]
Emission Maximum (λem)566 - 572 nm[4][7][8]
Molar Extinction Coefficient (ε)150,000 - 151,000 L·mol⁻¹·cm⁻¹[8][9]
Molecular FormulaC₃₅H₄₃N₃O₁₀S₃[8]
Molecular Weight761.93 g/mol [8]
Recommended Storage-20°C in the dark, desiccated[3][8]
Shelf Life12-24 months upon receipt[3][8]

Experimental Protocols

Protocol 1: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Alkyne-Modified Oligonucleotides

This protocol describes the general procedure for labeling an alkyne-modified oligonucleotide with an azide-containing molecule, which in this context would be an azide-modified diSulfo-Cy3. For the purpose of this application note, we will describe the reverse reaction where an azide-modified oligonucleotide is labeled with this compound.

Materials:

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the azide-modified oligonucleotide in nuclease-free water to a desired concentration (e.g., 1 mM).

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a fresh 5 mM solution of ascorbic acid in nuclease-free water. This solution is prone to oxidation and should be used within the same day.[1]

    • Prepare the Copper(II)-TBTA stock solution by dissolving copper(II) sulfate (B86663) pentahydrate and TBTA ligand in a DMSO/water mixture. This solution is stable for years at room temperature.[1]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following reagents in the specified order. The final concentrations may be optimized based on the specific oligonucleotide.

ReagentStock ConcentrationFinal Concentration
Azide-modified OligonucleotideVaries (e.g., 1 mM)20 - 200 µM
This compound10 mM in DMSO1.5 x [Oligonucleotide]
TEAA Buffer, pH 7.02 M0.2 M
DMSO-50% (v/v)
Ascorbic Acid5 mM in water0.5 mM
Copper(II)-TBTA Complex10 mM in 55% DMSO0.5 mM
  • Degassing:

    • Degas the reaction mixture by bubbling a gentle stream of inert gas (argon or nitrogen) through the solution for 30-60 seconds.[1][10] This is crucial to prevent the oxidation of the copper(I) catalyst.

  • Initiation of the Reaction:

    • Add the Copper(II)-TBTA stock solution to the degassed mixture.

    • Flush the headspace of the tube with inert gas and cap it tightly.

    • Vortex the mixture thoroughly.

  • Incubation:

    • Incubate the reaction at room temperature overnight in the dark.[2][10] If precipitation is observed, the mixture can be heated to 80°C for 3 minutes and vortexed to redissolve the precipitate.[2][10]

Protocol 2: Purification of the Labeled Oligonucleotide

Method 1: Ethanol or Acetone Precipitation

  • Precipitation:

    • For DNA, add sodium acetate to a final concentration of 0.3 M, followed by 2.5 volumes of cold ethanol.[1]

    • For oligonucleotides, add at least a 4-fold volume of cold acetone.[2][10]

    • Mix thoroughly and incubate at -20°C for at least 20 minutes.[1][2]

  • Centrifugation:

    • Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the labeled oligonucleotide.[1][2]

  • Washing:

    • Carefully discard the supernatant.

    • Wash the pellet with 1 mL of cold acetone, vortex briefly, and centrifuge again at 10,000 rpm for 10 minutes.[1][2]

  • Drying and Resuspension:

    • Discard the supernatant and air-dry the pellet to remove any residual acetone.

    • Resuspend the purified, labeled oligonucleotide in a suitable nuclease-free buffer or water.

Method 2: High-Performance Liquid Chromatography (HPLC)

For higher purity, ion-pair reversed-phase HPLC (RP-HPLC) is recommended.[11]

  • Column: Use a C18 column suitable for oligonucleotide purification.[11]

  • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile (B52724) in an aqueous buffer such as triethylammonium acetate (TEAA).

  • Detection: Monitor the elution profile using a UV detector at 260 nm (for the oligonucleotide) and a fluorescence detector with excitation and emission wavelengths appropriate for diSulfo-Cy3 (e.g., 555 nm and 570 nm).

  • Fraction Collection: Collect the fractions corresponding to the dual-absorbance peak of the labeled oligonucleotide and confirm the purity via mass spectrometry if necessary.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_purification 3. Purification cluster_analysis 4. Analysis prep_oligo Azide-Modified Oligonucleotide in Nuclease-Free Water prep_dye This compound in DMSO prep_reagents Prepare Fresh Ascorbic Acid and Cu(II)-TBTA Stock mix Combine Oligo, Dye, Buffer, and DMSO prep_reagents->mix add_ascorbic Add Ascorbic Acid mix->add_ascorbic degas Degas with Inert Gas add_ascorbic->degas add_cu Add Cu(II)-TBTA Catalyst degas->add_cu incubate Incubate Overnight at Room Temperature add_cu->incubate precipitate Precipitate with Acetone/Ethanol incubate->precipitate wash Wash Pellet precipitate->wash hplc Optional: HPLC Purification precipitate->hplc resuspend Resuspend Labeled Oligo wash->resuspend analyze Spectroscopy (UV-Vis, Fluorescence) Mass Spectrometry resuspend->analyze hplc->analyze

Caption: Experimental workflow for labeling oligonucleotides with this compound.

Caption: Copper-catalyzed click chemistry reaction for labeling oligonucleotides.

References

Application Notes and Protocols for diSulfo-Cy3 Alkyne in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

diSulfo-Cy3 alkyne is a water-soluble, bright, and photostable fluorescent dye belonging to the cyanine (B1664457) family. Its terminal alkyne group makes it an ideal tool for bioorthogonal labeling through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This reaction allows for the specific and efficient covalent labeling of azide-modified biomolecules, such as proteins, nucleic acids, and glycans, in complex biological samples, including fixed and live cells. The disulfonated nature of the dye enhances its water solubility, making it particularly suitable for biological applications by preventing aggregation and non-specific binding in aqueous environments.[1][2][3] These characteristics make this compound a versatile probe for a wide range of fluorescence microscopy applications, from visualizing cellular structures to tracking dynamic biological processes.

Physicochemical and Spectral Properties

The performance of a fluorophore is dictated by its physicochemical and spectral properties. This compound exhibits excellent characteristics for fluorescence microscopy.

PropertyValueReference(s)
Molecular Formula C33H38N3NaO7S2[4]
Molecular Weight 675.8 g/mol [4]
Excitation Maximum (λex) ~548-554 nm[4][5]
Emission Maximum (λem) ~567-568 nm[4][5]
Molar Extinction Coefficient ~162,000 cm⁻¹M⁻¹[4][6]
Fluorescence Quantum Yield (Φ) ~0.15[4][6]
Solubility Water, DMSO, DMF[4]
Storage -20°C, protected from light[3][4]

Applications in Fluorescence Microscopy

The primary application of this compound is the fluorescent labeling of azide-modified biomolecules for subsequent visualization by microscopy. This is achieved through the highly specific and efficient CuAAC click reaction.

Key Applications Include:
  • Visualizing Newly Synthesized Proteins: Techniques like Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) utilize the metabolic incorporation of azide-bearing amino acid analogs (e.g., azidohomoalanine, AHA) into proteins. Subsequent click reaction with this compound allows for the specific imaging of nascent proteins, providing insights into protein synthesis dynamics in different cellular compartments and in response to various stimuli.

  • Imaging Glycosylation: Metabolic labeling with azide-modified sugars (e.g., N-azidoacetylgalactosamine, GalNAz) enables the study of protein glycosylation. This compound can then be used to fluorescently tag these modified glycans, allowing for the visualization of glycoprotein (B1211001) trafficking and localization.

  • Labeling of Nucleic Acids: Azide-modified nucleosides can be incorporated into DNA or RNA during replication or transcription. These azide-tagged nucleic acids can then be visualized using this compound via a click reaction, enabling the study of DNA synthesis and RNA localization.

  • Virus Tracking: The components of viruses, such as proteins or nucleic acids, can be metabolically labeled with azides. Subsequent conjugation with this compound allows for the tracking of viral particles as they infect and traffic within host cells.

Experimental Protocols

Protocol 1: Visualizing Newly Synthesized Proteins in Cultured Cells using BONCAT and Click Chemistry

This protocol describes the metabolic labeling of newly synthesized proteins with an azide-containing amino acid analog, followed by fluorescent labeling with this compound for imaging.

Materials:

  • Mammalian cells cultured on coverslips

  • Methionine-free cell culture medium

  • L-Azidohomoalanine (AHA)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Metabolic Labeling:

    • Wash cultured cells with warm PBS.

    • Incubate cells in methionine-free medium for 30-60 minutes to deplete endogenous methionine.

    • Replace the medium with methionine-free medium supplemented with AHA (typically 25-50 µM). The incubation time will depend on the desired labeling window and can range from 30 minutes to several hours.

    • Wash cells three times with PBS to remove unincorporated AHA.

  • Cell Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Click Reaction:

    • Prepare the "Click-iT" reaction cocktail immediately before use. For a 500 µL reaction volume:

      • 435 µL PBS

      • 10 µL of 50 mM CuSO₄

      • 5 µL of 100 mM THPTA (or other ligand)

      • 25 µL of 2 mM this compound (final concentration 100 µM)

      • 25 µL of 100 mM sodium ascorbate (freshly prepared)

      • Note: Add the sodium ascorbate last to initiate the reaction.

    • Incubate the coverslips with the Click-iT reaction cocktail for 30-60 minutes at room temperature, protected from light.

    • Wash three times with PBS.

  • Staining and Mounting:

    • (Optional) Block non-specific binding with 3% BSA in PBS for 30 minutes.

    • (Optional) Perform immunostaining for other proteins of interest according to standard protocols.

    • Counterstain nuclei with DAPI for 5 minutes.

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Image the samples using a fluorescence microscope equipped with appropriate filter sets for Cy3 (Excitation: ~550 nm, Emission: ~570 nm) and DAPI (Excitation: ~358 nm, Emission: ~461 nm).

    • Acquire images and perform analysis as required. The Cy3 signal will indicate the localization of newly synthesized proteins.

Visualizations

Below are diagrams illustrating key workflows and concepts related to the use of this compound.

G General Click Chemistry Workflow cluster_0 Reactants cluster_1 Reaction cluster_2 Product Azide Azide-modified Biomolecule Click Click Reaction (CuAAC) Azide->Click Alkyne This compound Alkyne->Click Catalyst Cu(I) Catalyst (from CuSO4 + Reductant) Catalyst->Click Labeled Fluorescently Labeled Biomolecule Click->Labeled

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) workflow.

BONCAT_Workflow BONCAT Experimental Workflow Metabolic_Labeling 1. Metabolic Labeling (Incubate cells with AHA) Fix_Perm 2. Fixation & Permeabilization Metabolic_Labeling->Fix_Perm Click_Reaction 3. Click Reaction (this compound + Cu(I)) Fix_Perm->Click_Reaction Washing 4. Washing Steps Click_Reaction->Washing Imaging 5. Fluorescence Microscopy Washing->Imaging

Caption: Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) workflow.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Fluorescence - Incomplete removal of unincorporated dye. - Non-specific binding of the dye. - Autofluorescence of the sample.- Increase the number and duration of wash steps after the click reaction. - Include a blocking step with BSA or serum. - Ensure the this compound is fully dissolved. - Acquire images of an unlabeled control sample to assess autofluorescence.
Weak or No Signal - Inefficient metabolic labeling. - Inactive click reaction components. - Incorrect imaging settings.- Optimize the concentration and incubation time for the azide-modified substrate (e.g., AHA). - Prepare the sodium ascorbate solution fresh for each experiment. - Ensure the correct excitation and emission filters are being used for Cy3. - Increase the concentration of this compound.
Cell Death or Altered Morphology - Cytotoxicity of the metabolic label. - Toxicity of the copper catalyst.- Perform a dose-response curve to determine the optimal, non-toxic concentration of the azide-modified substrate. - Use a copper-chelating ligand like THPTA to reduce copper toxicity. - Minimize the incubation time with the click reaction cocktail.

Conclusion

This compound is a powerful and versatile fluorescent probe for the specific labeling of biomolecules in fluorescence microscopy. Its bright signal, good photostability, and high water solubility, combined with the specificity of click chemistry, make it an invaluable tool for researchers in cell biology, neuroscience, and drug development. By following the detailed protocols and troubleshooting guidelines provided, researchers can effectively utilize this compound to visualize and quantify a wide range of biological processes with high sensitivity and specificity.

References

Application Notes and Protocols for diSulfo-Cy3 Alkyne in In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

diSulfo-Cy3 alkyne is a water-soluble, bright, and photostable fluorescent dye designed for biological labeling and imaging.[1][2][3] Its two sulfonate groups confer high hydrophilicity, making it ideal for in vivo applications where aqueous solubility is crucial.[2][4] The terminal alkyne group allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][3] This highly specific and efficient ligation strategy enables the precise labeling of target molecules in complex biological environments, including living organisms.

These application notes provide a comprehensive overview of the properties of this compound and detailed protocols for its use in in vivo imaging studies. The focus is on a pre-targeting approach, where an azide-modified targeting molecule (e.g., antibody, peptide, or small molecule) is first administered, followed by the this compound for in vivo ligation and imaging.

Properties of this compound

This compound exhibits excellent spectral and physical properties for in vivo fluorescence imaging. Its excitation and emission maxima are well-suited for standard imaging systems, and its hydrophilicity influences its pharmacokinetic profile.

PropertyValueReferences
Excitation Maximum (λex) ~554 nm[5]
Emission Maximum (λem) ~568 nm[5]
Extinction Coefficient ~150,000 cm⁻¹M⁻¹[6]
Quantum Yield ~0.15
Solubility High in aqueous solutions[2][4]
Reactivity Alkyne group for CuAAC[1]

In Vivo Imaging Strategy: A Pre-Targeting Approach

A pre-targeting strategy is often employed for in vivo imaging with click chemistry to improve the signal-to-noise ratio. This involves two steps:

  • Administration of an Azide-Modified Targeting Agent: A biomolecule engineered to recognize a specific biological target (e.g., a tumor-specific antigen) and modified with an azide (B81097) group is injected into the animal model. This agent is allowed to accumulate at the target site and clear from circulation.

  • Administration of this compound: After a sufficient clearance period for the targeting agent, the this compound is administered. The small, water-soluble dye rapidly distributes throughout the body and undergoes a bioorthogonal "click" reaction with the azide-modified targeting agent that has accumulated at the target site. Unreacted dye is quickly cleared from the body, leading to a high-contrast image of the target.

Experimental Protocols

The following protocols provide a general framework for an in vivo imaging study using this compound in a murine tumor model. Optimization of dosages, incubation times, and imaging parameters is recommended for specific applications.

Protocol 1: Preparation and Administration of Azide-Modified Targeting Agent
  • Preparation of the Targeting Agent:

    • The targeting agent (e.g., antibody, peptide) should be modified with an azide group using standard bioconjugation techniques.

    • Purify the azide-modified conjugate to remove any unreacted reagents.

    • Determine the degree of labeling (DOL) to ensure a sufficient number of azide groups per targeting molecule.

  • Animal Model:

    • Use an appropriate animal model for the research question (e.g., nude mice with subcutaneously xenografted tumors).

  • Administration:

    • Dissolve the azide-modified targeting agent in sterile, pyrogen-free phosphate-buffered saline (PBS).

    • Administer the agent to the animal via an appropriate route, typically intravenous (tail vein) injection.

    • The dosage will depend on the specific targeting agent and should be optimized. A typical starting point for antibodies is in the range of 1-10 mg/kg.

  • Accumulation and Clearance:

    • Allow the azide-modified targeting agent to accumulate at the target site and clear from non-target tissues. This period can range from 24 to 72 hours, depending on the pharmacokinetics of the targeting agent.

Protocol 2: In Vivo Click Chemistry and Imaging with this compound
  • Preparation of this compound Solution:

    • Dissolve this compound in sterile PBS. The high water solubility of the di-sulfonated dye should allow for easy preparation of the injection solution.

  • Administration of this compound:

    • After the appropriate clearance time for the targeting agent, administer the this compound solution, typically via intravenous injection.

    • The optimal dose of the dye should be determined empirically, but a starting point of 1-5 mg/kg is suggested based on similar cyanine (B1664457) dye imaging studies.

  • In Vivo Imaging:

    • Anesthetize the animal (e.g., using isoflurane).

    • Place the animal in a small animal in vivo imaging system (e.g., IVIS Spectrum).

    • Acquire fluorescence images at various time points post-injection of the dye (e.g., 1, 4, 8, and 24 hours) to monitor the biodistribution and target accumulation.

    • Use appropriate excitation and emission filters for Cy3 (e.g., excitation ~550 nm, emission ~570 nm).

    • Acquire a photographic image for anatomical reference.

  • Data Analysis:

    • Quantify the fluorescence intensity in the region of interest (e.g., the tumor) and in background regions.

    • Calculate the signal-to-noise ratio (SNR) or tumor-to-background ratio (TBR) to assess the imaging contrast.

Protocol 3: Ex Vivo Biodistribution Analysis
  • Tissue Harvesting:

    • At the end of the imaging study, euthanize the animal.

    • Dissect the major organs (e.g., tumor, liver, kidneys, spleen, lungs, heart) and any other tissues of interest.

  • Ex Vivo Imaging:

    • Arrange the harvested tissues in the in vivo imaging system and acquire fluorescence images to confirm the biodistribution of the dye.

  • Histological Analysis (Optional):

    • Tissues can be fixed, sectioned, and imaged using fluorescence microscopy to visualize the cellular localization of the diSulfo-Cy3 signal.

Expected In Vivo Performance

The sulfonation of the Cy3 core in this compound is expected to significantly influence its in vivo behavior compared to non-sulfonated cyanine dyes.

  • Pharmacokinetics and Biodistribution: Increased hydrophilicity generally leads to a shift from hepatobiliary to renal clearance. This can result in a longer plasma half-life and potentially higher accumulation in tumors due to the enhanced permeability and retention (EPR) effect.

  • Signal-to-Noise Ratio: The rapid clearance of the unbound, water-soluble this compound from non-target tissues is anticipated to result in a high signal-to-noise ratio, enabling sensitive detection of the targeted sites.

Mandatory Visualizations

experimental_workflow cluster_pretargeting Pre-targeting Phase cluster_imaging Imaging Phase cluster_analysis Analysis Phase prep_azide Prepare Azide-Modified Targeting Agent admin_azide Administer to Animal Model prep_azide->admin_azide accumulate Allow for Accumulation and Clearance (24-72h) admin_azide->accumulate prep_dye Prepare diSulfo-Cy3 Alkyne Solution accumulate->prep_dye admin_dye Administer Dye prep_dye->admin_dye invivo_image In Vivo Fluorescence Imaging (1-24h) admin_dye->invivo_image exvivo Ex Vivo Biodistribution invivo_image->exvivo histology Histological Analysis exvivo->histology

Caption: Experimental workflow for pre-targeted in vivo imaging.

click_chemistry_pathway azide_target Azide-Modified Targeting Molecule reaction_node Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) azide_target->reaction_node disulfo_cy3 This compound disulfo_cy3->reaction_node labeled_product Fluorescently Labeled Targeting Molecule reaction_node->labeled_product

Caption: In vivo click chemistry ligation pathway.

References

diSulfo-Cy3 Alkyne: Application Notes and Protocols for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

diSulfo-Cy3 alkyne is a water-soluble, bright, and photostable fluorescent dye ideal for super-resolution microscopy techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography).[1][2][3] Its alkyne group allows for covalent labeling of azide-modified biomolecules via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[4][5] The presence of two sulfonate groups enhances its water solubility, making it particularly suitable for labeling proteins and other biological targets in aqueous environments without the need for organic co-solvents.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in super-resolution imaging.

Photophysical & Chemical Properties

This compound exhibits spectral properties analogous to the well-established Cy3 fluorophore.[6] Its key characteristics are summarized in the table below, providing essential data for designing imaging experiments.

PropertyValueReference
Excitation Maximum (λex)548 - 555 nm[1][7][8]
Emission Maximum (λem)566 - 572 nm[1][7][8]
Molar Extinction Coefficient~150,000 - 162,000 cm⁻¹M⁻¹[1][7]
Fluorescence Quantum Yield (Φ)~0.15[7]
Molecular Weight~675.8 - 761.92 g/mol [1][7]
SolubilityWater, DMSO, DMF[1][7]

Note: The exact molecular weight may vary slightly depending on the counter-ion.

Key Applications in Super-Resolution Microscopy

This compound is a versatile tool for super-resolution imaging, primarily utilized in:

  • dSTORM (direct Stochastic Optical Reconstruction Microscopy): In dSTORM, single fluorophores are induced to photoswitch between a fluorescent "on" state and a dark "off" state. The localization of individual molecules allows for the reconstruction of a super-resolved image. Cy3 derivatives can be used in dSTORM, often in combination with other fluorophores for multicolor imaging. For optimal performance, a specific imaging buffer containing a thiol and an oxygen scavenger system is required to facilitate the photoswitching.[9][10]

  • STORM (Stochastic Optical Reconstruction Microscopy): In some STORM modalities, Cy3 can act as an "activator" fluorophore when paired with a "reporter" dye (like Alexa Fluor 647/Cy5). The activator dye helps to control the photoswitching of the reporter dye.[9][11][12]

  • DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography): This technique relies on the transient binding of a fluorescently labeled short DNA strand ("imager") to a complementary "docking" strand conjugated to the target molecule. The "blinking" is achieved through the binding and unbinding events. The choice of dye in DNA-PAINT is critical for achieving high localization precision, and Cy3B (a Cy3 variant) has been identified as a well-performing dye for this application.[13][14][15]

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Biomolecules with this compound via CuAAC

This protocol describes the general procedure for labeling azide-modified proteins or nucleic acids with this compound using a copper-catalyzed click reaction.

Materials:

  • This compound

  • Azide-modified biomolecule (e.g., protein, oligonucleotide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • Sodium ascorbate (B8700270) (freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for preparing stock solutions)

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

    • Azide-modified biomolecule: Dissolve in a suitable buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

    • Copper(II) sulfate: Prepare a 50 mM stock solution in water.

    • THPTA/TBTA: Prepare a 100 mM stock solution in DMSO.

    • Sodium ascorbate: Prepare a 100 mM stock solution in water immediately before use.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the azide-modified biomolecule with this compound. A molar excess of the dye (e.g., 2-5 fold) over the biomolecule is recommended.

    • Add the copper ligand (THPTA or TBTA) to the reaction mixture to a final concentration of 2.5 mM.

    • Add CuSO₄ to a final concentration of 50 µM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2.5 mM.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted dye and other reaction components by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Sample Preparation and dSTORM Imaging

This protocol provides a general workflow for preparing cells labeled with this compound for dSTORM imaging.

Materials:

  • Cells cultured on high-precision glass coverslips (#1.5H)

  • Paraformaldehyde (PFA), 4% in PBS

  • Triton X-100, 0.1% in PBS (for permeabilization)

  • Bovine Serum Albumin (BSA), 5% in PBS (for blocking)

  • Primary antibody (if performing immunofluorescence)

  • Azide-conjugated secondary antibody

  • This compound labeled molecule or direct labeling reagents from Protocol 1

  • dSTORM imaging buffer

dSTORM Imaging Buffer Recipe (GLOX-based):

  • Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl in water

  • Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose in water

  • GLOX solution: 14 mg glucose oxidase, 50 µL catalase (17 mg/mL) in 200 µL Buffer A (store at 4°C for up to 1 week)

  • 1 M Cysteamine (MEA) solution: 77 mg MEA in 1 mL 0.25 N HCl (adjust pH to 7.5-8.5; store at 4°C for 1-2 weeks or frozen)[9]

Final Imaging Buffer (prepare fresh):

  • 900 µL Buffer B

  • 100 µL of 1 M MEA stock solution (final concentration 100 mM)

  • 10 µL of GLOX solution[11]

Procedure:

  • Cell Fixation and Permeabilization:

    • Fix cells with 4% PFA in PBS for 10-15 minutes at room temperature.

    • Wash cells three times with PBS.

    • (Optional) Quench autofluorescence by incubating with 0.1% sodium borohydride (B1222165) in PBS for 7 minutes, followed by three washes with PBS.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash cells three times with PBS.

  • Blocking and Antibody Incubation (for Immunofluorescence):

    • Block non-specific binding sites with 5% BSA in PBS for 1 hour.

    • Incubate with the primary antibody diluted in blocking buffer for 1-2 hours.

    • Wash three times with PBS.

    • Incubate with the azide-conjugated secondary antibody diluted in blocking buffer for 1 hour.

    • Wash three times with PBS.

  • Click Chemistry Labeling:

    • Prepare the click reaction mix as described in Protocol 1, but with lower concentrations suitable for cellular labeling (e.g., 1-2.5 µM Sulfo-Cy3 azide, 5 mM CuSO₄, and 50 mM ascorbic acid in PBS).[16]

    • Incubate the cells with the reaction mix for 30-40 minutes at room temperature, protected from light.[16]

    • Wash the cells thoroughly with PBS (at least three times).

  • dSTORM Imaging:

    • Mount the coverslip on a microscope slide with a drop of dSTORM imaging buffer.

    • Seal the coverslip to prevent buffer evaporation.

    • Image the sample on a dSTORM-capable microscope. Use a 561 nm laser for excitation of diSulfo-Cy3.

    • Acquire a series of thousands of images (frames) to capture the stochastic blinking of the fluorophores.

    • Process the raw data using appropriate localization software to reconstruct the super-resolution image.

Visualizations

G cluster_0 Biomolecule Preparation cluster_1 Click Chemistry Labeling cluster_2 Super-Resolution Imaging Target Target Biomolecule (e.g., Protein, DNA) Azide_Modification Introduce Azide Group (e.g., via metabolic labeling or NHS-ester chemistry) Target->Azide_Modification Chemical or Biological Modification Azide_Biomolecule Azide-Modified Biomolecule Azide_Modification->Azide_Biomolecule CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide_Biomolecule->CuAAC diSulfo_Cy3 This compound diSulfo_Cy3->CuAAC Labeled_Biomolecule diSulfo-Cy3 Labeled Biomolecule CuAAC->Labeled_Biomolecule Sample_Prep Sample Preparation (Fixation, Permeabilization) Labeled_Biomolecule->Sample_Prep Imaging dSTORM / STORM / DNA-PAINT Microscopy Sample_Prep->Imaging Reconstruction Image Reconstruction Imaging->Reconstruction Super_Res_Image Super-Resolved Image Reconstruction->Super_Res_Image

Figure 1: Experimental workflow for super-resolution microscopy.

Figure 2: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

References

Application Notes and Protocols for FRET using diSulfo-Cy3 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing diSulfo-Cy3 alkyne as a donor fluorophore in Förster Resonance Energy Transfer (FRET) applications. The protocols detailed below are designed for robust and reproducible labeling of biomolecules via click chemistry and subsequent FRET analysis to study molecular interactions, conformational changes, and enzymatic activity.

Introduction to FRET with this compound

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm). The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a powerful tool for measuring molecular-scale distances in biological systems.[1]

This compound is a water-soluble and bright cyanine (B1664457) dye that serves as an excellent FRET donor.[2] Its alkyne group allows for covalent attachment to azide-modified biomolecules through a highly specific and efficient copper-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry reaction.[3][4] The sulfonate groups enhance its water solubility, making it ideal for labeling proteins and nucleic acids in aqueous buffers without the need for organic solvents.[2]

Key Features of this compound for FRET:

  • Water-Soluble: Eliminates the need for organic solvents in labeling reactions, preserving the native conformation of biomolecules.[2]

  • Click Chemistry Compatible: The alkyne functional group enables highly specific and efficient labeling of azide-modified molecules.[3][4]

  • Bright Fluorescence: Exhibits a high extinction coefficient and quantum yield, providing a strong signal for sensitive detection.[2]

  • Suitable Spectral Properties: The excitation and emission spectra of diSulfo-Cy3 are well-suited for pairing with a variety of acceptor fluorophores, such as Cy5 or Alexa Fluor 647.

Quantitative Data

The spectral properties of this compound are critical for designing FRET experiments and selecting an appropriate acceptor.

PropertyValueReference
Excitation Maximum (λex) ~554 nm[2]
Emission Maximum (λem) ~568 nm[2]
Molar Extinction Coefficient ~150,000 cm⁻¹M⁻¹[5]
Quantum Yield ~0.15 - 0.24[5]
Recommended Acceptor(s) Cy5, Alexa Fluor 647

The Förster distance (R₀) is the distance at which FRET efficiency is 50%. For the Cy3-Cy5 FRET pair, the R₀ is typically in the range of 5-6 nm, making it an ideal spectroscopic ruler for many biological interactions.

FRET PairFörster Distance (R₀)
Cy3 - Cy5 ~5.0 - 6.0 nm

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Proteins with this compound

This protocol describes the copper-catalyzed click chemistry reaction to label an azide-modified protein with this compound.

Materials:

  • Azide-modified protein (in amine-free buffer, e.g., PBS)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • DMSO (optional, for dissolving dye)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • This compound: Dissolve in water or DMSO to a final concentration of 10 mM.

    • CuSO₄: Prepare a 20 mM stock solution in water.

    • THPTA: Prepare a 100 mM stock solution in water.

    • Sodium ascorbate: Prepare a 300 mM stock solution in water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine your azide-modified protein (e.g., 50 µL of a 1-5 mg/mL solution) with PBS buffer to a final volume of 140 µL.

    • Add 20 µL of the 10 mM this compound stock solution.

    • Add 10 µL of the 100 mM THPTA solution and vortex briefly.

    • Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.

  • Initiate the Reaction:

    • Add 10 µL of the freshly prepared 300 mM sodium ascorbate solution to initiate the click reaction.[6]

    • Vortex the mixture gently.

  • Incubation:

    • Protect the reaction from light and incubate at room temperature for 30-60 minutes.[6]

  • Purification:

    • Purify the labeled protein from unreacted dye and catalyst using a suitable method, such as size-exclusion chromatography.

Protocol 2: FRET Measurement by Acceptor Photobleaching

This protocol allows for the quantification of FRET efficiency by measuring the increase in donor fluorescence after photobleaching the acceptor.[7][8]

Materials:

  • Dual-labeled sample (e.g., protein complex with diSulfo-Cy3 donor and a suitable acceptor like Cy5)

  • Fluorescence microscope with appropriate filter sets for donor and acceptor

  • High-intensity laser for acceptor photobleaching

Procedure:

  • Sample Preparation:

    • Prepare your sample containing the dual-labeled biomolecules of interest.

  • Pre-Bleach Imaging:

    • Acquire an image of the donor (diSulfo-Cy3) by exciting at its excitation wavelength and recording the emission. This is the quenched donor intensity (F_DA).[9]

    • Acquire an image of the acceptor to confirm its presence.

  • Acceptor Photobleaching:

    • Select a region of interest and photobleach the acceptor fluorophore using a high-intensity laser at its excitation wavelength until its fluorescence is completely diminished.[7]

  • Post-Bleach Imaging:

    • Acquire another image of the donor using the same settings as in the pre-bleach step. This is the dequenched donor intensity (F_D).[9]

  • Data Analysis:

    • Calculate the FRET efficiency (E) for each region of interest using the following equation: E = 1 - (F_DA / F_D)[9]

Signaling Pathways and Workflows

FRET_Signaling_Pathway cluster_donor Donor Fluorophore cluster_acceptor Acceptor Fluorophore Excitation Excitation Light (~554 nm) Donor_Ground diSulfo-Cy3 (Ground State) Excitation->Donor_Ground Absorption Donor_Excited diSulfo-Cy3 (Excited State) Donor_Ground->Donor_Excited Donor_Emission Donor Emission (~568 nm) Donor_Excited->Donor_Ground Fluorescence Acceptor_Ground Acceptor (e.g., Cy5) (Ground State) Donor_Excited->Acceptor_Ground FRET (Non-radiative) Acceptor_Excited Acceptor (e.g., Cy5) (Excited State) Acceptor_Ground->Acceptor_Excited Acceptor_Emission Acceptor Emission (e.g., ~670 nm) Acceptor_Excited->Acceptor_Ground Fluorescence

Experimental_Workflow cluster_prep Sample Preparation cluster_exp FRET Experiment cluster_analysis Data Analysis Protein_Azide 1. Introduce Azide into Target Biomolecule Label_Donor 3. Label with this compound (Donor) Protein_Azide->Label_Donor Protein_Alkyne 2. Introduce Alkyne into Interacting Partner Label_Acceptor 4. Label with Acceptor-Azide Protein_Alkyne->Label_Acceptor Purification 5. Purify Labeled Biomolecules Label_Donor->Purification Label_Acceptor->Purification Mix 6. Mix Labeled Biomolecules Purification->Mix Incubate 7. Incubate to Allow Interaction Mix->Incubate Image_Pre 8. Pre-Bleach Imaging (Donor & Acceptor Channels) Incubate->Image_Pre Bleach 9. Photobleach Acceptor Image_Pre->Bleach Image_Post 10. Post-Bleach Imaging (Donor Channel) Bleach->Image_Post Quantify 11. Quantify Fluorescence Intensity Image_Post->Quantify Calculate 12. Calculate FRET Efficiency Quantify->Calculate Interpret 13. Interpret Results Calculate->Interpret

References

Application Notes and Protocols: diSulfo-Cy3 Alkyne Labeling of Cell Surface Glycans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell surface glycans, the carbohydrate structures coating the cell membrane, play pivotal roles in a myriad of biological processes, including cell adhesion, signaling, and immune recognition. The dynamic nature of glycosylation is often altered in disease states, such as cancer, making the study of these modifications crucial for diagnostics and therapeutic development. Metabolic glycan labeling offers a powerful tool to visualize and quantify changes in cell surface glycosylation.[1][2][3][4] This two-step process involves the metabolic incorporation of a chemically-tagged monosaccharide into the glycan structure, followed by the specific covalent attachment of a probe for detection.[1][2][3]

This application note details a robust protocol for the fluorescent labeling of cell surface glycans using a bioorthogonal click chemistry approach.[5][6] Cells are first metabolically labeled with an azide-modified sugar, such as N-azidoacetylmannosamine (ManNAz), which is a precursor for sialic acid biosynthesis.[1] The incorporated azide (B81097) groups then serve as a handle for the covalent attachment of a fluorescent probe, diSulfo-Cy3 alkyne, via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[7][8] diSulfo-Cy3 is a bright, water-soluble cyanine (B1664457) dye, making it ideal for biological imaging applications with low background fluorescence.[9]

Principle of the Method

The experimental workflow is based on a two-step labeling strategy:

  • Metabolic Labeling: Cells are cultured in the presence of a peracetylated azide-modified sugar (e.g., Ac4ManNAz). The acetyl groups enhance cell permeability. Once inside the cell, cellular esterases remove the acetyl groups, and the azide-sugar is metabolized and incorporated into the glycan chains of glycoproteins on the cell surface.[10]

  • Click Chemistry Reaction: The azide-labeled cells are then reacted with this compound in the presence of a copper(I) catalyst. The copper(I) catalyzes a highly specific [3+2] cycloaddition between the azide on the glycan and the terminal alkyne of the diSulfo-Cy3, forming a stable triazole linkage and fluorescently labeling the cell surface glycans.[5][7][8]

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Click Chemistry Labeling cluster_2 Step 3: Analysis ac4manaz Ac4ManNAz (Azide-modified sugar) cell Cell Culture ac4manaz->cell Incubation labeled_cell Cell with Azide-labeled Surface Glycans cell->labeled_cell Metabolic Incorporation fluorescent_cell Fluorescently Labeled Cell labeled_cell->fluorescent_cell cy3 This compound cy3->labeled_cell Reaction catalyst Copper (I) Catalyst catalyst->labeled_cell Reaction analysis Fluorescence Microscopy or Flow Cytometry fluorescent_cell->analysis

Experimental workflow for cell surface glycan labeling.

Materials and Reagents

ReagentSupplierCatalog Number
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)VariesVaries
This compoundVariesVaries
Copper(II) Sulfate (CuSO4)Sigma-Aldrich451657
Sodium AscorbateSigma-AldrichA4034
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)Sigma-Aldrich762342
Dulbecco's Modified Eagle Medium (DMEM)GibcoVaries
Fetal Bovine Serum (FBS)GibcoVaries
Penicillin-StreptomycinGibcoVaries
Phosphate-Buffered Saline (PBS), pH 7.4GibcoVaries
Bovine Serum Albumin (BSA)Sigma-AldrichA7906

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycans with Ac4ManNAz

This protocol describes the metabolic incorporation of azide groups into the cell surface glycans of cultured cells.

  • Cell Seeding:

    • Seed cells (e.g., Jurkat, HeLa, or CHO cells) in a tissue culture plate or flask at a density that will result in 70-80% confluency at the time of labeling.

    • Allow cells to adhere and grow overnight in complete culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO2 incubator.

  • Metabolic Labeling:

    • Prepare a stock solution of Ac4ManNAz in sterile DMSO (e.g., 50 mM).

    • On the following day, add Ac4ManNAz to the culture medium to a final concentration of 25-50 µM. A no-sugar control should be prepared by adding an equivalent volume of DMSO to a separate culture dish.

    • Incubate the cells for 2-3 days at 37°C in a 5% CO2 incubator to allow for metabolic incorporation of the azido-sugar.

Protocol 2: Fluorescent Labeling of Azide-Modified Glycans with this compound via Click Chemistry

This protocol outlines the copper-catalyzed click chemistry reaction to label the azide-modified cell surface glycans with this compound.

  • Preparation of Click-iT® Reaction Cocktail (prepare fresh):

    • For a 1 mL reaction volume, combine the following in the order listed:

      • 870 µL PBS

      • 20 µL of 50 mM CuSO4 (final concentration 1 mM)

      • 10 µL of 50 mM this compound stock in DMSO (final concentration 0.5 mM)

      • 50 µL of 100 mM THPTA (final concentration 5 mM)

      • 50 µL of 100 mM Sodium Ascorbate (final concentration 5 mM)

    • Vortex the solution to mix thoroughly.

  • Cell Preparation:

    • For adherent cells, gently wash the cells twice with ice-cold PBS containing 1% BSA.

    • For suspension cells, pellet the cells by centrifugation (300 x g for 5 minutes) and wash twice with ice-cold PBS containing 1% BSA.

  • Click Reaction:

    • Resuspend the cell pellet or cover the adherent cells with the freshly prepared Click-iT® reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Analysis:

    • Pellet the suspension cells by centrifugation or remove the reaction cocktail from the adherent cells.

    • Wash the cells three times with ice-cold PBS containing 1% BSA to remove unreacted labeling reagents.

    • The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

G cluster_0 Chemical Reaction glycan Cell Surface Glycan with Azide Group (R-N3) product Fluorescently Labeled Glycan glycan->product + cy3 This compound cy3->product + catalyst Cu(I) catalyst->product

Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Data Presentation

The efficiency of labeling can be quantified by measuring the fluorescence intensity of the cell population.

Table 1: Representative Flow Cytometry Data for diSulfo-Cy3 Labeling

Cell LineAc4ManNAz (µM)This compound (µM)Mean Fluorescence Intensity (Arbitrary Units)
Jurkat0 (Control)50150
Jurkat25502500
Jurkat50504800
HeLa0 (Control)50200
HeLa25503100
HeLa50505500

Table 2: Recommended Concentration Ranges for Optimization

ReagentConcentration RangeNotes
Ac4ManNAz10 - 100 µMOptimal concentration is cell-type dependent.
This compound10 - 100 µMHigher concentrations may increase background.
CuSO40.1 - 1 mM
Sodium Ascorbate1 - 5 mMShould be prepared fresh.
THPTA1 - 5 mMCopper ligand to improve reaction efficiency and reduce cell toxicity.

Troubleshooting

IssuePossible CauseSolution
Low fluorescence signal Inefficient metabolic labeling.Increase Ac4ManNAz concentration or incubation time. Ensure cell viability.
Inefficient click reaction.Prepare fresh reaction cocktail. Optimize catalyst and dye concentrations.
High background fluorescence Non-specific binding of the dye.Increase the number of washing steps. Include BSA in washing buffers.
Autofluorescence of cells.Use appropriate controls and spectral unmixing if necessary.
Cell toxicity High concentration of DMSO or copper.Use the lowest effective concentration of reagents. Ensure the use of a copper ligand like THPTA.

Conclusion

The described protocol provides a reliable method for the fluorescent labeling of cell surface glycans using this compound. This technique allows for the sensitive detection and quantification of changes in glycosylation patterns, providing valuable insights for researchers in various fields, including cell biology, oncology, and immunology. The bright and photostable properties of diSulfo-Cy3, combined with the specificity of click chemistry, make this a powerful tool for studying the complex world of the glycocalyx.

References

Application Notes and Protocols for Specific Labeling of Azide-Containing Biomolecules with diSulfo-Cy3 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The specific and covalent labeling of biomolecules is a cornerstone of modern biological research and drug development. Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a powerful tool for this purpose due to its high efficiency, specificity, and biocompatibility.[1][2] This reaction enables the precise attachment of reporter molecules, such as fluorescent dyes, to biomolecules that have been metabolically, enzymatically, or chemically modified to contain an azide (B81097) group.[1]

diSulfo-Cy3 Alkyne is a bright, water-soluble, and photostable orange-fluorescent dye that is ideal for labeling azide-containing biomolecules.[3] Its two sulfonate groups enhance its hydrophilicity, making it suitable for labeling sensitive biomolecules in aqueous environments without the need for organic co-solvents that can cause denaturation.[3][4] The alkyne group on diSulfo-Cy3 readily reacts with azides on biomolecules through the CuAAC reaction to form a stable triazole linkage.[3] This application note provides detailed protocols for the specific labeling of proteins, nucleic acids, and glycans with this compound and presents key performance data for this versatile fluorescent probe.

Quantitative Data Presentation

The selection of a fluorophore is critical for the success of fluorescence-based assays. Key parameters include the dye's brightness (a product of its extinction coefficient and quantum yield), photostability, and spectral properties. The following table summarizes the key quantitative data for this compound and related Cy3 dyes.

ParameterThis compound / Sulfo-Cy3Notes
Excitation Maximum (λex) ~555 nmCompatible with standard Cy3 excitation sources.[5]
Emission Maximum (λem) ~570 nmBright orange-red fluorescence.[4]
Extinction Coefficient ~150,000 cm⁻¹M⁻¹Indicates high light-absorbing capability.
Quantum Yield (Φ) 0.1 - 0.24The quantum yield of Cy3 dyes is sensitive to their local environment and can increase upon conjugation to biomolecules. For example, the quantum yield of Cy3 attached to single-stranded DNA has been reported to be around 0.24.[6] The quantum yield of a sulfo-Cy3 NHS ester has been reported as 0.1.[7]
Solubility High in aqueous solutionsThe disulfonated nature of the dye ensures excellent water solubility, which is advantageous for labeling proteins and other sensitive biomolecules.[3][4]

Signaling Pathways and Experimental Workflows

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core of the labeling strategy is the CuAAC reaction, a highly efficient and specific click chemistry reaction.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Azide-Biomolecule Azide-containing Biomolecule (R-N₃) Labeled_Biomolecule diSulfo-Cy3 Labeled Biomolecule Azide-Biomolecule->Labeled_Biomolecule Cycloaddition diSulfoCy3_Alkyne This compound diSulfoCy3_Alkyne->Labeled_Biomolecule Cu(I) Cu(I) Catalyst Cu(I)->Labeled_Biomolecule Catalyzes Experimental_Workflow Start Start: Azide-Modified Biomolecule Prepare_Reagents Prepare Reagents: This compound, Cu(I) catalyst, Ligand, Reducing Agent Start->Prepare_Reagents Click_Reaction Perform CuAAC Click Reaction Prepare_Reagents->Click_Reaction Purification Purify Labeled Biomolecule (e.g., Chromatography, Dialysis) Click_Reaction->Purification Analysis Analyze Labeled Biomolecule (e.g., SDS-PAGE, Spectroscopy, Microscopy) Purification->Analysis End End: Labeled Biomolecule for Downstream Applications Analysis->End

References

Visualizing Biomolecules in Microscopy Using diSulfo-Cy3 Alkyne: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

diSulfo-Cy3 alkyne is a water-soluble fluorescent dye that is an invaluable tool for the visualization of biomolecules in a variety of microscopy applications.[1][2][3] As a member of the cyanine (B1664457) dye family, Cy3 exhibits bright orange-red fluorescence. The disulfonated nature of diSulfo-Cy3 enhances its water solubility, making it particularly well-suited for labeling biomolecules in aqueous environments without the need for organic solvents.[1][4][5] The terminal alkyne group allows for its covalent attachment to azide-modified biomolecules via a highly efficient and specific bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7][8] This specificity enables the precise labeling of target molecules, such as proteins, nucleic acids, and lipids, for subsequent visualization by fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods.[5][6]

Key Advantages of this compound

  • High Water Solubility: The presence of two sulfonate groups ensures excellent solubility in aqueous buffers, facilitating the labeling of sensitive biomolecules.[1][4]

  • Bright and Photostable Fluorescence: diSulfo-Cy3 exhibits a high extinction coefficient and a good quantum yield, resulting in a bright fluorescent signal that is more resistant to photobleaching compared to other dyes like fluorescein.[3][9][10]

  • Bioorthogonal Reactivity: The alkyne group participates in a highly selective click chemistry reaction with azides, ensuring minimal off-target labeling and low background signal.[6][7]

  • Versatility: It can be used to label a wide range of biomolecules that have been metabolically, enzymatically, or chemically modified to contain an azide (B81097) group.[4][5][6]

Physicochemical and Spectroscopic Properties

The following table summarizes the key quantitative properties of this compound, providing a reference for experimental design and data interpretation.

PropertyValueReference
Molecular Formula C₃₃H₃₈N₃NaO₇S₂[1]
Molecular Weight 675.8 g/mol [1]
Excitation Maximum (λex) 548 nm[1]
Emission Maximum (λem) 567 nm[1]
Molar Extinction Coefficient (ε) 162,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield (Φ) 0.15[1]
Solubility Water, DMSO, DMF[1]
Storage -20°C, protected from light[2]

Comparative Performance Data

The choice of a fluorescent probe is critical for the success of an imaging experiment. This table provides a comparison of diSulfo-Cy3 with other commonly used fluorescent dyes.

FeaturediSulfo-Cy3Alexa Fluor 555FITC (Fluorescein)
Excitation/Emission Maxima ~550 nm / ~570 nm~555 nm / ~565 nm~494 nm / ~518 nm
Brightness HighVery HighModerate
Photostability GoodExcellentPoor
pH Sensitivity Low in physiological rangeLowHigh (fluorescence decreases in acidic pH)
Water Solubility ExcellentExcellentModerate
Labeling Chemistry Alkyne (for Click Chemistry)NHS ester, Maleimide, etc.Isothiocyanate, NHS ester

Note: Performance characteristics can be influenced by the conjugation partner and the local molecular environment.[9][10]

Experimental Protocols

Here we provide detailed protocols for the labeling and visualization of biomolecules using this compound.

Protocol 1: General Labeling of Azide-Modified Proteins in Fixed Cells

This protocol describes the labeling of proteins that have been metabolically engineered to incorporate an azide-containing amino acid analog.

Materials:

  • Fixed cells on coverslips containing azide-modified proteins

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Antifade mounting medium

  • DAPI (for nuclear counterstaining, optional)

Procedure:

  • Cell Preparation:

    • Grow cells on sterile coverslips.

    • Metabolically label cells with an azide-containing amino acid (e.g., L-azidohomoalanine) for a desired period.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with wash buffer.

  • Blocking (Optional but Recommended):

    • Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes at room temperature.

  • Click Reaction Cocktail Preparation (Prepare fresh):

    • For a 100 µL reaction volume:

      • This compound (from a 10 mM stock in DMSO): 1 µL (final concentration 100 µM)

      • Copper(II) sulfate (from a 50 mM stock in water): 1 µL (final concentration 500 µM)

      • THPTA (from a 50 mM stock in water): 2 µL (final concentration 1 mM)

      • Sodium Ascorbate (from a 100 mM stock in water, freshly prepared): 1 µL (final concentration 1 mM)

      • PBS: 95 µL

    • Important: Add the reagents in the order listed. Vortex gently after adding each component. The Sodium Ascorbate should be added last to initiate the reaction.

  • Labeling:

    • Remove the blocking solution from the cells.

    • Add the click reaction cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the click reaction cocktail.

    • Wash the cells three times with wash buffer.

    • (Optional) Counterstain the nuclei with DAPI for 5 minutes.

    • Wash the cells two more times with wash buffer.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).

Protocol 2: Labeling of Alkyne-Modified DNA in vitro

This protocol is suitable for labeling synthetic oligonucleotides or PCR products containing an alkyne modification.

Materials:

  • Alkyne-modified DNA

  • diSulfo-Cy3 azide (Note: for alkyne-DNA, an azide-dye is used)

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris-buffered saline (TBS) or TE buffer

  • DMSO

  • Ethanol (B145695)

  • Sodium acetate

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the alkyne-modified DNA in buffer to a final concentration of 10-100 µM.

    • Prepare a 1.5-fold molar excess of diSulfo-Cy3 azide in DMSO.

  • Click Reaction:

    • To the DNA solution, add the diSulfo-Cy3 azide solution.

    • Add CuSO₄ to a final concentration of 0.5 mM.

    • Add a copper ligand (e.g., TBTA) to a final concentration of 1 mM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification of Labeled DNA:

    • Precipitate the labeled DNA by adding 3 volumes of ice-cold ethanol and 0.1 volumes of 3 M sodium acetate.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

    • Carefully remove the supernatant.

    • Wash the pellet with 70% ethanol and centrifuge again.

    • Air-dry the pellet and resuspend in a suitable buffer (e.g., TE buffer).

  • Analysis:

    • Confirm labeling by measuring the absorbance at 260 nm (for DNA) and ~550 nm (for Cy3).

    • The labeled DNA is now ready for use in applications such as fluorescence in situ hybridization (FISH).

Diagrams

Experimental_Workflow_for_Cellular_Labeling cluster_cell_prep Cell Preparation cluster_click_reaction Click Chemistry Labeling cluster_imaging Imaging Metabolic_Labeling Metabolic Labeling (e.g., Azide-amino acid) Fixation Fixation (e.g., 4% PFA) Metabolic_Labeling->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Prepare_Cocktail Prepare Click Cocktail (this compound, CuSO4, Sodium Ascorbate, Ligand) Permeabilization->Prepare_Cocktail Incubation Incubation (30-60 min, RT, dark) Prepare_Cocktail->Incubation Washing Washing Incubation->Washing Mounting Mounting (Antifade medium) Washing->Mounting Microscopy Fluorescence Microscopy (Cy3 channel) Mounting->Microscopy

Caption: Workflow for labeling azide-modified proteins in fixed cells.

Click_Chemistry_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Biomolecule_Azide Azide-modified Biomolecule (Protein, DNA, etc.) Labeled_Biomolecule Fluorescently Labeled Biomolecule (Stable Triazole Linkage) Biomolecule_Azide->Labeled_Biomolecule diSulfo_Cy3_Alkyne This compound diSulfo_Cy3_Alkyne->Labeled_Biomolecule Copper_II Copper(II) Sulfate (CuSO4) Copper_II->Labeled_Biomolecule Cu(I) Catalysis Reducing_Agent Reducing Agent (Sodium Ascorbate) Reducing_Agent->Copper_II Reduces to Cu(I) Ligand Ligand (e.g., THPTA)

Caption: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or weak fluorescent signal Inefficient metabolic labelingOptimize concentration and incubation time of the azide-modified precursor.
Inactive click chemistry reagentsPrepare fresh sodium ascorbate solution. Ensure proper storage of all reagents.
Insufficient permeabilizationIncrease permeabilization time or use a different detergent.
High background fluorescence Non-specific binding of the dyeInclude a blocking step (e.g., with BSA). Increase the number and duration of wash steps.
Aggregation of the dyeCentrifuge the dye stock solution before use.
Photobleaching Excessive exposure to excitation lightReduce illumination intensity or exposure time. Use an antifade mounting medium.

Conclusion

This compound is a robust and versatile fluorescent probe for the specific labeling and visualization of biomolecules in microscopy. Its excellent water solubility, bright fluorescence, and bioorthogonal reactivity make it an ideal choice for a wide range of applications in cell biology, molecular biology, and drug discovery. The provided protocols and data serve as a comprehensive guide for researchers to effectively utilize this powerful tool in their studies.

References

Application Notes and Protocols for diSulfo-Cy3 Alkyne in Immunofluorescent Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of diSulfo-Cy3 alkyne, a water-soluble fluorescent dye, in immunofluorescent staining applications. The protocols detailed below leverage copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," for the stable and specific labeling of antibodies.

Introduction

Immunofluorescence (IF) is a powerful technique that utilizes fluorescently labeled antibodies to visualize the localization of specific antigens within cells and tissues.[1] Click chemistry offers a highly efficient and bioorthogonal method for conjugating fluorophores to biomolecules.[2][][4][5] The reaction between an alkyne and an azide (B81097) group forms a stable triazole linkage, providing a robust method for antibody labeling.[][4][6]

This compound is an orange-fluorescent dye with properties well-suited for IF applications. Its high water solubility, due to the presence of two sulfo groups, makes it ideal for labeling sensitive proteins like antibodies in aqueous environments without the need for organic co-solvents.[][8][9][10] This minimizes the risk of protein denaturation.[11]

This compound Properties

diSulfo-Cy3 is a bright and photostable dye that is compatible with a wide range of fluorescence imaging instruments.[12][13] Its key quantitative properties are summarized in the table below.

PropertyValueReference
Excitation Maximum~548-555 nm[14][15][16]
Emission Maximum~567-572 nm[14][15][16]
Extinction Coefficient~150,000 - 162,000 M⁻¹cm⁻¹[14][15][16]
Quantum Yield~0.15[14][16]
Molecular Weight~675.8 g/mol (sodium salt)[14]
SolubilityWater, DMSO, DMF[14][15]

Experimental Protocols

The overall workflow for using this compound in immunofluorescent staining involves two main stages: the preparation of an azide-modified antibody and the subsequent immunofluorescent staining of the target sample.

Part 1: Preparation of Azide-Modified Antibody and Click Chemistry Labeling

This section describes how to introduce azide groups onto a primary antibody and then conjugate it with this compound.

Materials Required:

  • Primary antibody of interest

  • Azide-modification reagent (e.g., 2,5-dioxopyrrolidin-1-yl 6-azidohexanoate)[2]

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Ligand (e.g., THPTA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Phosphate-Buffered Saline (PBS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting spin columns

Protocol for Antibody Azide Modification:

  • Antibody Preparation: Dissolve the primary antibody in PBS at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a stock solution of the azide-modification reagent in anhydrous DMSO.

  • Reaction: Add the azide-modification reagent to the antibody solution at a molar excess (typically 10-20 fold).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted azide-modification reagent using a desalting spin column equilibrated with PBS.

Protocol for this compound Labeling (CuAAC Reaction):

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in water or DMSO.

    • Prepare a 100 mM stock solution of CuSO₄ in water.[6]

    • Prepare a 200 mM stock solution of THPTA ligand in water.[6]

    • Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water. This solution should be made fresh.[6]

  • Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio.[6] Let it stand for a few minutes to form the Cu(I)-ligand complex.

  • Labeling Reaction:

    • To the azide-modified antibody, add the this compound stock solution to achieve a desired molar ratio (typically 2-5 fold molar excess of dye to antibody).

    • Add the Cu(I)/THPTA complex to the reaction mixture.[6]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[6]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.[6]

  • Purification: Purify the diSulfo-Cy3 labeled antibody from excess dye and reaction components using a desalting spin column. The labeled antibody is now ready for use in immunofluorescent staining.

Workflow for Antibody Labeling with this compound

Antibody_Labeling_Workflow cluster_modification Antibody Azide Modification cluster_labeling Click Chemistry Labeling Ab Primary Antibody Incubate_Mod Incubate Ab->Incubate_Mod Azide_Reagent Azide Modification Reagent Azide_Reagent->Incubate_Mod Purify_Mod Purify (Spin Column) Incubate_Mod->Purify_Mod Azide_Ab Azide-Modified Antibody Purify_Mod->Azide_Ab Click_Reaction Click Reaction Azide_Ab->Click_Reaction diSulfo_Cy3 This compound diSulfo_Cy3->Click_Reaction Cu_Catalyst Cu(I) Catalyst (CuSO4 + Ligand + Reducing Agent) Cu_Catalyst->Click_Reaction Purify_Label Purify (Spin Column) Click_Reaction->Purify_Label Labeled_Ab diSulfo-Cy3 Labeled Antibody Purify_Label->Labeled_Ab

Caption: Workflow for preparing a diSulfo-Cy3 labeled antibody.

Part 2: Immunofluorescent Staining Protocol

This protocol outlines the steps for using the diSulfo-Cy3 labeled primary antibody for direct immunofluorescent staining of cells. This is a general protocol and may require optimization for specific cell types and targets.

Materials Required:

  • Cells grown on coverslips or in a multi-well plate

  • diSulfo-Cy3 labeled primary antibody

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1-5% BSA in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Protocol:

  • Cell Culture: Grow cells to the desired confluency on a suitable substrate.

  • Washing: Gently wash the cells three times with PBS.

  • Fixation: Fix the cells with fixation buffer for 10-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets): If the target antigen is intracellular, permeabilize the cells with permeabilization buffer for 5-10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Dilute the diSulfo-Cy3 labeled primary antibody to the optimized concentration in blocking buffer. Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

  • Washing: Wash the cells three to five times with PBS, with each wash lasting 5 minutes.

  • Nuclear Counterstaining: Incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filters for Cy3 and the chosen counterstain.

Workflow for Direct Immunofluorescent Staining

IF_Staining_Workflow Start Cells on Coverslip Wash1 Wash (PBS) Start->Wash1 Fix Fixation Wash1->Fix Wash2 Wash (PBS) Fix->Wash2 Perm Permeabilization (if required) Wash2->Perm Wash3 Wash (PBS) Perm->Wash3 Block Blocking Wash3->Block Incubate_Ab Incubate with diSulfo-Cy3 Labeled Antibody Block->Incubate_Ab Wash4 Wash (PBS) Incubate_Ab->Wash4 Counterstain Nuclear Counterstain (e.g., DAPI) Wash4->Counterstain Wash5 Wash (PBS) Counterstain->Wash5 Mount Mount Wash5->Mount Image Fluorescence Microscopy Mount->Image

Caption: Step-by-step workflow for direct immunofluorescent staining.

Concluding Remarks

The use of this compound in conjunction with click chemistry provides a robust and versatile platform for immunofluorescent staining. The high water solubility and bright fluorescence of this dye, combined with the specificity of the click reaction, enable high-quality imaging with reduced background. The protocols provided here serve as a starting point, and optimization of antibody and dye concentrations, as well as incubation times, may be necessary for specific applications.

References

Troubleshooting & Optimization

Optimizing diSulfo-Cy3 Alkyne Click Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your diSulfo-Cy3 alkyne click chemistry reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key components of a this compound click reaction?

A1: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," involves the reaction between an azide (B81097) and a terminal alkyne to form a stable triazole linkage. For labeling with diSulfo-Cy3, your reaction will typically contain:

  • This compound: The fluorescent probe.

  • Azide-modified molecule: Your protein, nucleic acid, or other biomolecule of interest.

  • Copper(I) catalyst: This is the active catalyst for the reaction. It can be generated in situ from a Copper(II) source.

  • Copper(II) source (e.g., Copper (II) Sulfate, CuSO₄): The precursor to the active Copper(I) catalyst.

  • Reducing agent (e.g., Sodium Ascorbate): Reduces Cu(II) to the active Cu(I) state. A slight excess helps prevent oxidative homocoupling of the alkyne.[1]

  • Copper(I)-stabilizing ligand (e.g., THPTA, BTTAA): These water-soluble ligands protect the Cu(I) from oxidation and disproportionation, improving reaction efficiency and reducing copper-mediated damage to biomolecules.[2][3][4]

  • Reaction Buffer: Typically an aqueous buffer like PBS, with a pH range of 4-12.[1]

Q2: Why am I seeing high background fluorescence in my negative controls?

A2: High background fluorescence can stem from several sources:

  • Non-specific binding of the this compound: The probe may adhere to surfaces or biomolecules.

  • Copper-mediated fluorescence: Copper ions can sometimes interact with fluorescent dyes or cellular components, causing a background signal.

  • Reagent impurities: Impurities in your azide or alkyne reagents can lead to non-specific labeling.[5]

  • Insufficient washing: Unreacted fluorescent probe that is not thoroughly washed away will contribute to background.[6]

Q3: My labeling efficiency is very low. What are the potential causes?

A3: Low labeling efficiency can be attributed to several factors:

  • Inactive catalyst: The Copper(I) catalyst is prone to oxidation. Ensure your reducing agent is fresh and that you are using a stabilizing ligand.

  • Suboptimal reagent concentrations: The concentrations of the catalyst, ligand, and reducing agent are critical for an efficient reaction.

  • Steric hindrance: The azide or alkyne functional groups on your biomolecule may be in a sterically hindered location, preventing efficient reaction.

  • Incorrect buffer conditions: While the reaction is tolerant of a wide pH range, extreme pH values can affect the stability of your biomolecules.[1][7]

Q4: I'm observing precipitation or aggregation of my protein during the labeling reaction. What can I do?

A4: Protein aggregation during click reactions is a known issue, particularly with sensitive proteins.[8] This can be caused by:

  • Copper toxicity: Copper ions can sometimes lead to protein denaturation and aggregation.

  • High concentrations of organic co-solvents: While diSulfo-Cy3 is water-soluble, if other components are dissolved in solvents like DMSO, high final concentrations can cause protein precipitation.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during this compound click reactions.

Issue 1: High Background Signal
Potential Cause Troubleshooting Step Expected Outcome
Non-specific binding of this compound 1. Decrease the concentration of the this compound probe. 2. Increase the number and duration of washing steps post-reaction. 3. Incorporate a blocking agent like Bovine Serum Albumin (BSA) in your buffers.[5]Reduction of non-specific fluorescence in negative controls.
Copper-mediated fluorescence 1. Ensure a sufficient excess of a copper-chelating ligand (e.g., 5-10 fold molar excess over CuSO₄). 2. Perform a final wash with a copper chelator such as EDTA.Quenching of background fluorescence caused by residual copper.
Reagent Impurities 1. Use high-purity reagents. 2. If possible, purify your azide-modified biomolecule before the click reaction.Minimized off-target reactions leading to lower background.
Issue 2: Low Labeling Efficiency
Potential Cause Troubleshooting Step Expected Outcome
Inactive Copper(I) Catalyst 1. Prepare fresh sodium ascorbate (B8700270) solution for each experiment. 2. Use a copper-stabilizing ligand like THPTA or BTTAA. 3. Deoxygenate your reaction buffer.Increased yield of the desired fluorescently labeled product.
Suboptimal Reagent Concentrations 1. Titrate the concentration of CuSO₄ and the ligand. A 1:5 ratio of CuSO₄ to ligand is a good starting point. 2. Vary the concentration of sodium ascorbate. 3. Optimize the concentration of the this compound.Identification of the optimal stoichiometry for your specific system.
Reaction Time and Temperature 1. Increase the reaction time (e.g., from 30 minutes to 1-2 hours). 2. While the reaction typically works well at room temperature, you can test a slightly elevated temperature (e.g., 37°C), being mindful of biomolecule stability.[9]Improved reaction completion and higher labeling efficiency.
Issue 3: Protein Aggregation
Potential Cause Troubleshooting Step Expected Outcome
Copper-induced aggregation 1. Increase the concentration of the copper-stabilizing ligand (e.g., up to a 10-fold excess over CuSO₄). 2. Decrease the total copper concentration in the reaction.Reduced protein precipitation and improved recovery of the labeled conjugate.
Solvent-induced precipitation 1. Minimize the amount of organic co-solvent (e.g., DMSO, DMF) in the final reaction mixture. diSulfo-Cy3 is highly water-soluble, which is advantageous.[10]Maintained protein solubility throughout the reaction.

Experimental Protocols & Data

Recommended Reagent Concentrations

The optimal concentrations for your specific application may require some optimization. However, the following table provides a good starting point for your experiments.

Reagent Stock Solution Final Concentration
Azide-modified BiomoleculeVaries1-20 µM
This compound10 mM in water or DMSO2-10 µM
Copper(II) Sulfate (CuSO₄)20 mM in water50 µM - 1 mM
THPTA Ligand100 mM in water250 µM - 5 mM
Sodium Ascorbate300 mM in water (prepare fresh)2.5 mM - 5 mM

Note: These are general ranges. An optimized protocol for cell surface labeling used 50 µM CuSO₄, 250 µM THPTA, and 2.5 mM sodium ascorbate.[11] For labeling in cell lysates, concentrations of 1 mM CuSO₄, 1.2 mM THPTA, and 5 mM sodium ascorbate have been reported.[8]

General Protocol for Labeling Proteins in Solution
  • Prepare Stock Solutions: Prepare stock solutions of all reagents as outlined in the table above.

  • Reaction Setup: In a microcentrifuge tube, combine your azide-modified protein with the this compound in your desired reaction buffer (e.g., PBS).

  • Add Ligand and Copper: Add the THPTA ligand solution to the reaction mixture, vortex briefly, and then add the CuSO₄ solution. Vortex again.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction.

  • Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.

  • Purification: Remove the unreacted this compound and other reaction components. This can be achieved through dialysis, gel filtration (e.g., Sephadex G-25), or HPLC.[12][13]

Visualizing the Workflow and Troubleshooting

Experimental Workflow for this compound Click Reaction

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Stock Solutions (this compound, Azide-Molecule, CuSO4, THPTA, Na-Ascorbate) mix Combine Azide-Molecule and this compound reagents->mix add_catalyst Add THPTA then CuSO4 mix->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate incubate Incubate at RT (30-60 min, dark) initiate->incubate purify Purify Conjugate (Gel Filtration/Dialysis) incubate->purify analyze Analyze Product (SDS-PAGE, Spectroscopy) purify->analyze

Caption: A general workflow for performing a this compound click reaction.

Troubleshooting Logic for Low Labeling Efficiency

Caption: A decision tree for troubleshooting low labeling efficiency in click reactions.

References

how to reduce background fluorescence with diSulfo-Cy3 alkyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diSulfo-Cy3 alkyne. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize background fluorescence and achieve optimal results in your click chemistry experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its advantages?

This compound is a water-soluble fluorescent dye equipped with a terminal alkyne group. This alkyne functionality allows it to readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions for covalently labeling azide-modified biomolecules.

The "diSulfo" modification refers to the presence of two sulfonate groups on the cyanine (B1664457) dye structure. These groups impart significant advantages:

  • Increased Water Solubility: The sulfonate groups make the dye highly soluble in aqueous buffers, eliminating the need for organic co-solvents that can be detrimental to biological samples.[1][2][][4]

  • Reduced Aggregation: Sulfonated cyanine dyes are less prone to forming aggregates in aqueous environments.[2][4] Dye aggregation can lead to quenching of the fluorescent signal and non-specific binding, contributing to background.

  • Minimized Non-Specific Binding: The hydrophilic nature of the sulfonated dye reduces non-specific hydrophobic interactions with cellular components, resulting in lower background fluorescence.[2][4][5]

Q2: What are the primary causes of high background fluorescence in click chemistry labeling with this compound?

High background fluorescence can arise from several factors during a CuAAC reaction:

  • Non-specific binding of the fluorescent probe: The this compound may bind non-specifically to cellular components through hydrophobic or electrostatic interactions.[6][7][8]

  • Excess unbound probe: Insufficient washing after the click reaction can leave a high concentration of unbound fluorescent alkyne, leading to a general increase in background.[6]

  • Copper-mediated fluorescence: In some instances, the copper catalyst itself can contribute to background fluorescence.[6]

  • Impure reagents: The presence of fluorescent impurities in the this compound or other reaction components can lead to high background.[6]

  • Autofluorescence: Many biological samples, including cells and tissues, exhibit natural fluorescence (autofluorescence), which can interfere with the desired signal.[9]

Troubleshooting Guides

This section provides detailed protocols and recommendations to address common issues encountered during click chemistry experiments with this compound.

Issue 1: High Background Fluorescence

High background fluorescence can obscure your specific signal and make data interpretation difficult. The following troubleshooting workflow can help you identify and address the source of the high background.

G start High Background Observed optimize_concentration Optimize this compound Concentration start->optimize_concentration Start Here increase_washes Increase Washing Steps optimize_concentration->increase_washes If background persists success Reduced Background optimize_concentration->success Problem Resolved blocking_step Incorporate a Blocking Step increase_washes->blocking_step If background persists increase_washes->success Problem Resolved check_reagents Check Reagent Purity and Preparation blocking_step->check_reagents If background persists blocking_step->success Problem Resolved copper_chelation Optimize Copper Catalyst and Ligand check_reagents->copper_chelation If background persists check_reagents->success Problem Resolved autofluorescence_control Assess Autofluorescence copper_chelation->autofluorescence_control If background persists copper_chelation->success Problem Resolved autofluorescence_control->success Problem Resolved

Caption: Troubleshooting workflow for high background fluorescence.

1. Optimize this compound Concentration

Using an excessive concentration of the fluorescent alkyne is a common cause of high background. It is crucial to titrate the this compound to find the optimal concentration that provides a strong specific signal with minimal background.

ParameterRecommended RangeStarting Concentration
This compound Concentration1 - 10 µM5 µM

Experimental Protocol: Titration of this compound

  • Prepare a series of click reaction cocktails with varying final concentrations of this compound (e.g., 1 µM, 2.5 µM, 5 µM, and 10 µM).

  • Perform the click reaction on your azide-labeled samples and a negative control (no azide (B81097) label).

  • After the reaction, wash all samples identically.

  • Image the samples using the same acquisition settings.

  • Compare the signal-to-noise ratio for each concentration and select the concentration that provides the best balance of bright specific staining and low background.

2. Increase Washing Steps

Thorough washing is essential to remove any unbound this compound.

Experimental Protocol: Enhanced Washing Procedure

  • After the click reaction, remove the reaction cocktail.

  • Wash the samples three to five times with a wash buffer (e.g., PBS with 0.1% Tween-20).

  • For each wash, incubate the samples for 5-10 minutes with gentle agitation.

  • If high background persists, consider adding a final wash with a buffer containing a low concentration of a non-polar solvent, such as 10% DMSO in PBS, to help remove non-specifically bound dye.[8]

3. Incorporate a Blocking Step

Blocking non-specific binding sites on your sample before the click reaction can significantly reduce background fluorescence. Bovine Serum Albumin (BSA) is a commonly used blocking agent.

Experimental Protocol: BSA Blocking

  • After fixation and permeabilization (if applicable), wash your samples with PBS.

  • Prepare a blocking buffer of 1-3% BSA in PBS.[8][10]

  • Incubate your samples in the blocking buffer for 30-60 minutes at room temperature.

  • Proceed with the click reaction. It is recommended to also dilute the click reaction components in a buffer containing BSA.

4. Check Reagent Purity and Preparation

Impurities in reagents can be a source of background fluorescence.

  • This compound: Ensure you are using a high-purity grade of the dye.

  • Sodium Ascorbate (B8700270): Prepare fresh solutions of sodium ascorbate for each experiment, as it can oxidize over time.[6]

  • Copper Sulfate (B86663): Use a high-quality source of copper(II) sulfate.

5. Optimize Copper Catalyst and Ligand

The copper catalyst can sometimes contribute to background. Using a copper-chelating ligand helps to stabilize the Cu(I) oxidation state and can reduce non-specific fluorescence.[6]

ReagentRecommended Final Concentration
Copper(II) Sulfate (CuSO₄)50 - 200 µM
Copper Ligand (e.g., THPTA, BTTAA)250 - 1000 µM (5-fold excess to CuSO₄)
Sodium Ascorbate2.5 - 5 mM

Experimental Protocol: Preparing the Click Reaction Cocktail

  • Prepare fresh stock solutions of all components.

  • In a microcentrifuge tube, first add the required volume of buffer (e.g., PBS).

  • Add the copper ligand (e.g., THPTA) and vortex briefly.

  • Add the copper(II) sulfate and vortex briefly.

  • Add the this compound.

  • Immediately before adding to your sample, add the sodium ascorbate to initiate the reduction of Cu(II) to Cu(I).

G cluster_0 Click Reaction Cocktail Preparation Buffer 1. Buffer (PBS) Ligand 2. Copper Ligand (e.g., THPTA) Buffer->Ligand Copper 3. Copper(II) Sulfate Ligand->Copper Dye 4. This compound Copper->Dye Ascorbate 5. Sodium Ascorbate (Add last) Dye->Ascorbate

Caption: Recommended order of addition for click reaction components.

6. Assess Autofluorescence

If you have followed the steps above and still observe high background, it may be due to endogenous autofluorescence from your sample.

Experimental Protocol: Autofluorescence Control

  • Prepare a sample that has not been treated with the azide-labeling reagent or the this compound.

  • Subject this sample to the same fixation, permeabilization, and washing steps as your experimental samples.

  • Image this control sample using the same settings as your experimental samples.

  • If significant fluorescence is observed, this indicates the presence of autofluorescence. You may need to use a different fluorescent dye with a longer wavelength (e.g., a far-red dye) where autofluorescence is typically lower.[9]

Issue 2: No or Weak Signal

If you are experiencing a weak or no signal after your click chemistry reaction, consider the following:

  • Inefficient Azide Labeling: Ensure that your biomolecule of interest is being efficiently labeled with the azide group. Verify the labeling protocol and consider optimizing the concentration of the azide-labeling reagent and incubation time.

  • Degraded Reagents: As mentioned previously, ensure that your sodium ascorbate is freshly prepared. The copper catalyst can also lose activity over time.

  • Suboptimal Reaction Conditions: Ensure that the pH of your reaction buffer is within the optimal range for click chemistry (typically pH 7-8). Also, check that the incubation time for the click reaction is sufficient (usually 30-60 minutes at room temperature).

  • Photobleaching: Protect your samples from light as much as possible during and after the click reaction to prevent photobleaching of the Cy3 dye.

Protocol for Removal of Excess this compound by Acetone (B3395972) Precipitation

For applications involving cell lysates or purified proteins, acetone precipitation is an effective method to remove unreacted this compound and other small molecule reagents.[11][12]

Materials:

  • Click-labeled protein sample

  • Ice-cold acetone (-20°C)

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • To your click-labeled protein sample, add 4 volumes of ice-cold acetone.

  • Vortex the mixture thoroughly.

  • Incubate at -20°C for at least 60 minutes to allow for protein precipitation.

  • Centrifuge the sample at 13,000-15,000 x g for 10 minutes at 4°C to pellet the protein.

  • Carefully decant and discard the supernatant, which contains the unbound this compound.

  • Gently wash the protein pellet by adding a small volume of ice-cold acetone and centrifuging again for 5 minutes.

  • Carefully remove the acetone wash.

  • Allow the protein pellet to air dry for 5-10 minutes to remove any residual acetone. Do not over-dry the pellet as it may be difficult to redissolve.

  • Resuspend the protein pellet in a buffer suitable for your downstream application (e.g., SDS-PAGE loading buffer).

References

Technical Support Center: Purification of diSulfo-Cy3 Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted diSulfo-Cy3 alkyne from labeling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound after a labeling reaction?

A1: The most common and effective methods for removing small molecules like unreacted this compound from larger biomolecules (proteins, oligonucleotides) include:

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, this technique separates molecules based on their size.[1][2][3][4][5] It is highly effective for removing unconjugated dyes from labeled proteins and DNA.[1]

  • Precipitation: This method, typically using ethanol (B145695) or acetone, is widely used for the purification and concentration of oligonucleotides after labeling.[6][7][8]

  • Dialysis: A traditional method that involves the diffusion of small molecules across a semi-permeable membrane, leaving the larger, labeled biomolecule behind.[9][10]

  • Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent to selectively bind either the labeled product or the impurities, allowing for their separation.[11][12][13][14]

  • High-Performance Liquid Chromatography (HPLC): For applications requiring very high purity, especially for modified oligonucleotides, Reverse-Phase HPLC (RP-HPLC) is often the method of choice.[6][15]

Q2: How do I choose the best purification method for my experiment?

A2: The choice of purification method depends on several factors, including the type of biomolecule being labeled (e.g., protein, DNA, RNA), the scale of the reaction, the required purity, and the downstream application. The flowchart below provides a general guide for selecting an appropriate method.

Q3: I see a high background in my downstream imaging experiment. Could this be due to unreacted dye?

A3: Yes, a high background in fluorescence imaging is a common issue caused by the presence of unreacted fluorescent dye.[10] Free dye can bind non-specifically to surfaces or other molecules, leading to a poor signal-to-noise ratio. Efficient removal of the unreacted this compound is crucial for obtaining high-quality imaging data.

Q4: My protein recovery is low after purification. What can I do to improve it?

A4: Low protein recovery can be a concern with some purification methods. Here are a few tips to improve recovery:

  • Size Exclusion Chromatography: Opt for spin columns with low-binding resins specifically designed for high protein recovery.[9] Ensure you are using a column with the appropriate molecular weight cutoff (MWCO) for your protein.

  • Dialysis: Be mindful of potential protein aggregation and precipitation during the lengthy dialysis process.[10] Using a high-quality dialysis membrane and optimizing buffer conditions can help.

  • Precipitation: For oligonucleotides, ensure complete resuspension of the pellet after precipitation. Overtrying the pellet can make it difficult to dissolve.

Q5: Can I use the same purification method for both proteins and oligonucleotides?

A5: While some methods like size exclusion chromatography can be adapted for both, specific protocols are often optimized for either proteins or oligonucleotides. For instance, ethanol precipitation is a very common and effective method for oligonucleotides but is less frequently used for purifying labeled proteins, where SEC or dialysis are more common.[6][7]

Troubleshooting Guide

IssuePossible CauseRecommendation
High background fluorescence in downstream applications. Incomplete removal of unreacted this compound.Repeat the purification step. For spin columns, a second pass may be necessary.[16] For dialysis, extend the dialysis time or increase the number of buffer changes. Consider switching to a method with higher separation efficiency, such as HPLC for oligonucleotides.
Low yield of labeled biomolecule. 1. Suboptimal labeling reaction: The labeling reaction itself may not have been efficient. 2. Loss during purification: The chosen purification method may not be suitable for the specific biomolecule or may have been performed incorrectly.1. Optimize labeling conditions (e.g., concentration of reactants, reaction time, temperature). 2. Review the protocol for your chosen purification method. Ensure the MWCO of your SEC column or dialysis membrane is appropriate. For precipitation, ensure the pellet is not lost during aspiration of the supernatant.
Presence of both labeled product and free dye in analysis (e.g., gel electrophoresis). Insufficient separation resolution of the purification method.For spin columns, ensure the sample volume is within the recommended range for the column size. For more complete separation, especially for oligonucleotides requiring high purity, HPLC is recommended.[15]
Precipitated oligonucleotide pellet is difficult to dissolve. The pellet was over-dried.Air-dry the pellet instead of using a vacuum concentrator for an extended period. Gentle warming (e.g., 65°C for 10 minutes) may aid in dissolving the pellet.[6]

Quantitative Data Summary

Purification MethodTypical ApplicationMolecular Weight Cutoff (MWCO) / Resin TypeTypical Processing TimeExpected Recovery
Size Exclusion Chromatography (Spin Columns) Proteins (>7 kDa), larger DNA/RNAZeba™ Dye and Biotin Removal Resin (≥7 kDa)[9][17], Sephadex® G-25 (>5 kDa)[1]< 15 minutes[9][17]High protein recovery[9]
Size Exclusion Chromatography (Gravity Columns) Proteins, DNA/RNASephadex® G-50 (for molecules >30 kDa to remove smaller molecules <1.5 kDa)[1]30-60 minutesVariable, generally good
Ethanol/Acetone Precipitation Oligonucleotides, DNANot applicable1-2 hours (including incubation)>85%[18]
Dialysis ProteinsTypically 10K, 20K, or 50K MWCO membranes12-48 hours (with multiple buffer changes)Can be lower due to potential protein loss[10]
Reverse-Phase HPLC Modified OligonucleotidesC18 columns30-60 minutes per sampleHigh, but depends on peak collection

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (Spin Column Method) for Proteins

This protocol is a general guideline for using commercially available dye removal spin columns.

  • Column Preparation: Remove the column's bottom closure and place it into a collection tube. Centrifuge according to the manufacturer's instructions to remove the storage buffer.

  • Sample Loading: Place the column into a new collection tube. Slowly apply the labeling reaction mixture to the center of the resin bed.

  • Elution: Centrifuge the column according to the manufacturer's specifications. The purified, labeled protein will be in the collection tube.

  • Storage: Store the labeled protein protected from light at 4°C. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Protocol 2: Ethanol Precipitation for Oligonucleotides

This protocol is adapted from standard oligonucleotide purification procedures.[6][19][20]

  • Salt Addition: To your labeling reaction mixture, add 1/10th volume of 3 M sodium acetate (B1210297) (pH 5.2).

  • Ethanol Addition: Add 2.5 to 3 volumes of ice-cold 100% ethanol.

  • Precipitation: Mix thoroughly and incubate at -20°C for at least 1 hour.

  • Centrifugation: Centrifuge at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C to pellet the oligonucleotide.

  • Washing: Carefully decant the supernatant. Wash the pellet with 70% ethanol, being careful not to disturb the pellet. Centrifuge again for 5 minutes.

  • Drying: Remove the supernatant and air-dry the pellet for 10-15 minutes. Do not over-dry.

  • Resuspension: Resuspend the purified oligonucleotide in an appropriate buffer (e.g., TE buffer or nuclease-free water).

Diagrams

Purification Method Selection Workflow start Start: Labeled Reaction Mixture biomolecule_type What is the biomolecule? start->biomolecule_type protein Protein biomolecule_type->protein Protein oligonucleotide Oligonucleotide biomolecule_type->oligonucleotide Oligo purity_protein Required Purity? protein->purity_protein purity_oligo Required Purity? oligonucleotide->purity_oligo standard_purity_protein Standard Purity purity_protein->standard_purity_protein Standard high_purity_protein High Purity purity_protein->high_purity_protein High standard_purity_oligo Standard Purity purity_oligo->standard_purity_oligo Standard high_purity_oligo High Purity purity_oligo->high_purity_oligo High sec Size Exclusion Chromatography (Spin Column) standard_purity_protein->sec dialysis Dialysis standard_purity_protein->dialysis high_purity_protein->sec precipitation Ethanol/Acetone Precipitation standard_purity_oligo->precipitation hplc Reverse-Phase HPLC high_purity_oligo->hplc

Caption: Workflow for selecting a purification method.

Click_Chemistry_Reaction cluster_reactants Reactants cluster_reaction Click Reaction cluster_products Products Biomolecule_Azide Biomolecule-Azide (Protein or Oligo) Reaction_Vessel Labeling Reaction (Copper Catalyst) Biomolecule_Azide->Reaction_Vessel DiSulfo_Cy3_Alkyne diSulfo-Cy3-Alkyne (Unreacted Dye) DiSulfo_Cy3_Alkyne->Reaction_Vessel Labeled_Product Labeled Biomolecule (diSulfo-Cy3-Biomolecule) Reaction_Vessel->Labeled_Product Excess_Dye Excess diSulfo-Cy3-Alkyne (To be removed) Reaction_Vessel->Excess_Dye

Caption: Overview of the this compound labeling reaction.

References

Troubleshooting Low Labeling Efficiency with diSulfo-Cy3 Alkyne: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during labeling experiments with diSulfo-Cy3 alkyne. The content is structured to offer clear solutions to specific issues, ensuring a higher success rate in your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or no labeling with this compound?

A1: Low labeling efficiency in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, often referred to as "click chemistry," can typically be attributed to a few key factors. The most common issues include the inactivation of the copper (I) catalyst through oxidation, poor solubility of the reactants, suboptimal concentrations of reaction components, or degradation of the this compound itself. It is also possible that preceding steps, such as the incorporation of the azide (B81097) tag into your biomolecule, were inefficient.

Q2: How can I prevent the inactivation of the copper catalyst?

A2: The active catalyst in the CuAAC reaction is copper(I), which is susceptible to oxidation to the inactive copper(II) state, especially in the presence of oxygen.[1][2] To maintain the catalytic activity, it is crucial to use a freshly prepared solution of a reducing agent, typically sodium ascorbate (B8700270).[3] Additionally, using a copper(I)-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is highly recommended for reactions in aqueous buffers.[1][2] This ligand not only protects the copper(I) from oxidation but also enhances the reaction rate.[4] For particularly sensitive reactions, degassing your buffer and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can further minimize oxidation.

Q3: What is the optimal pH for the labeling reaction?

A3: The CuAAC reaction is remarkably robust and can proceed over a broad pH range, typically between pH 4 and 12.[3] However, for most bioconjugation applications, a pH of around 7 is recommended.[4] It is important to note that the fluorescence of diSulfo-Cy3 is stable and pH-insensitive in the range of 4 to 10.[5][6]

Q4: I am observing high background fluorescence in my labeled samples. What could be the cause and how can I reduce it?

A4: High background can arise from several sources. Non-specific binding of the highly charged this compound to your biomolecule or support is a common cause.[7] Ensure adequate washing steps after the labeling reaction to remove any unbound dye. Another potential cause is the precipitation of the dye. While diSulfo-Cy3 is water-soluble, using high concentrations may lead to aggregation.[8] Consider optimizing the dye concentration and ensuring it is fully dissolved before addition. If you are working with tissues, endogenous autofluorescence can be a significant contributor to background signal.[7]

Q5: How should I store my this compound to ensure its stability?

A5: Proper storage is critical for maintaining the reactivity of the dye. This compound should be stored at -20°C in the dark and protected from moisture.[9] When stored correctly, the solid dye is stable for up to 24 months.[9] Stock solutions should be prepared fresh, but if necessary, they can be stored at -20°C for up to a month or -80°C for up to six months, protected from light.[10] Avoid repeated freeze-thaw cycles.[10]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the labeling process.

Problem 1: Low or No Fluorescence Signal

This is the most frequent issue and can be caused by a variety of factors. The following decision tree will guide you through the troubleshooting process.

G cluster_0 Troubleshooting Low Fluorescence Signal start Low or No Signal Detected q1 Is the Copper(I) Catalyst Active? start->q1 q2 Are Reactant Concentrations Optimal? q1->q2 Yes s1 Solution: - Use freshly prepared sodium ascorbate. - Add a copper(I)-stabilizing ligand (e.g., THPTA). - Degas solvents and use an inert atmosphere. q1->s1 No q3 Is the this compound Intact? q2->q3 Yes s2 Solution: - Titrate the concentration of this compound and your azide-tagged molecule. - Refer to the recommended concentration table. q2->s2 No q4 Is the Azide Tag Present and Accessible? q3->q4 Yes s3 Solution: - Check the storage conditions and age of the dye. - Use a fresh vial of this compound. q3->s3 No s4 Solution: - Verify the successful incorporation of the azide tag into your biomolecule using an independent method. - Ensure the azide is not sterically hindered. q4->s4 No

Caption: Troubleshooting Decision Tree for Low Fluorescence Signal.

Problem 2: High Background Signal

High background can obscure your specific signal. Follow these steps to minimize it.

  • Optimize Washing Steps: Increase the number and duration of washes post-labeling to ensure the complete removal of any unbound this compound.

  • Reduce Dye Concentration: Titrate the concentration of this compound to find the lowest effective concentration that still provides a good signal-to-noise ratio.

  • Check for Dye Precipitation: Visually inspect your dye stock solution and the reaction mixture for any signs of precipitation. If precipitation is observed, consider preparing a fresh, more dilute stock solution.

  • Use a Blocking Agent: For applications involving tissues or cells, using a blocking buffer can help to reduce non-specific binding of the dye.[7]

Data Presentation

Table 1: Recommended Reagent Concentrations for CuAAC Labeling
ReagentRecommended Starting ConcentrationOptimal Range
Azide-modified Biomolecule10-100 µM1-500 µM
This compound25-250 µM1-1000 µM (typically 1.5-10 fold excess over azide)
Copper(II) Sulfate (CuSO₄)100 µM50-250 µM[11]
Sodium Ascorbate2.5 mM1-5 mM (freshly prepared)[1]
THPTA Ligand500 µM250-1250 µM (maintain a 5:1 ligand to copper ratio)[4][11]

Experimental Protocols

General Protocol for Labeling with this compound

This protocol provides a starting point for labeling an azide-modified protein. Optimization may be required for your specific application.

G cluster_0 General Labeling Workflow p1 Prepare Stock Solutions: - Azide-modified biomolecule in buffer - this compound in water or buffer - CuSO₄ in water (e.g., 20 mM) - THPTA in water (e.g., 50 mM) - Sodium Ascorbate in water (e.g., 100 mM, prepare fresh) p2 Prepare Catalyst Premix: - Combine CuSO₄ and THPTA solutions (1:5 molar ratio). - Mix gently and let stand for 1-2 minutes. p1->p2 p3 Set up the Labeling Reaction: - In a microcentrifuge tube, combine the azide-modified biomolecule and this compound. p2->p3 p4 Initiate the Reaction: - Add the CuSO₄/THPTA premix to the reaction tube. - Add the freshly prepared sodium ascorbate solution to initiate the reaction. p3->p4 p5 Incubate: - Incubate at room temperature for 30-60 minutes, protected from light. p4->p5 p6 Purify: - Remove unreacted dye and reaction components using size-exclusion chromatography, dialysis, or other appropriate methods. p5->p6

Caption: Standard Experimental Workflow for this compound Labeling.

Detailed Steps:

  • Prepare Stock Solutions:

    • Dissolve your azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

    • Dissolve this compound in water or your reaction buffer to a stock concentration of 1-10 mM.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Crucially, prepare a 100 mM stock solution of sodium ascorbate in water immediately before use. [4]

  • Reaction Setup:

    • In a microcentrifuge tube, add your azide-modified biomolecule to the desired final concentration (e.g., 50 µM).

    • Add the this compound stock solution to the desired final concentration (e.g., 100 µM).

    • Prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For a 100 µM final CuSO₄ concentration, you would add 500 µM of THPTA.

    • Add the catalyst premix to your reaction tube.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM.

  • Incubation:

    • Mix the reaction gently by pipetting or brief vortexing.

    • Incubate at room temperature for 30-60 minutes, protected from light. The reaction time may need to be optimized.

  • Purification:

    • Purify the labeled biomolecule from unreacted dye and other reaction components. Suitable methods include size-exclusion chromatography (e.g., spin columns), dialysis, or HPLC.[8]

Troubleshooting Protocol: Addressing Low Labeling Efficiency

If you are experiencing low labeling efficiency with the general protocol, implement the following modifications:

  • Degas Buffers: Before preparing your stock solutions and reaction mixture, degas all aqueous buffers by sparging with an inert gas (argon or nitrogen) for 15-20 minutes or by using a vacuum line. This will minimize dissolved oxygen that can inactivate the copper(I) catalyst.

  • Increase Reactant Concentrations:

    • Increase the concentration of the this compound to a 10-20 fold molar excess over the azide-modified biomolecule.

    • If possible, increase the concentration of your azide-modified biomolecule.

  • Optimize Catalyst and Ligand Concentrations:

    • Increase the final concentration of CuSO₄ to 250 µM and maintain the 1:5 ratio with THPTA (1.25 mM).[11]

  • Extend Reaction Time:

    • Increase the incubation time to 2-4 hours at room temperature. You can also test incubation at 37°C, although room temperature is typically sufficient.

  • Perform a Positive Control:

    • To ensure your reagents are active, perform a small-scale positive control reaction with a known azide-containing molecule and alkyne dye. This will help to isolate the source of the problem.

References

preventing aggregation of diSulfo-Cy3 alkyne in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the aggregation of diSulfo-Cy3 alkyne in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its storage recommendations?

This compound is a water-soluble fluorescent dye equipped with an alkyne group for use in copper-catalyzed click chemistry reactions.[1][2] Its two sulfonate groups enhance its hydrophilicity, making it suitable for labeling biomolecules in aqueous environments.[3][4] For long-term storage, it is recommended to keep this compound at -20°C in the dark and protected from moisture.[2] The product can be shipped at ambient temperature for short periods (up to 3 weeks).[2]

Q2: What is dye aggregation and why is it a problem for this compound?

Dye aggregation is a phenomenon where dye molecules self-associate to form dimers and higher-order aggregates, particularly in aqueous solutions at high concentrations.[5] This is a common issue for cyanine (B1664457) dyes like Cy3.[5] Aggregation can lead to a decrease in fluorescence intensity (quenching), shifts in absorption and emission spectra, and reduced reactivity of the alkyne group, ultimately impacting the accuracy and reproducibility of labeling experiments.

Q3: What are the main factors that contribute to the aggregation of this compound?

Several factors can promote the aggregation of this compound:

  • High Concentration: This is the most significant factor. The higher the dye concentration, the greater the likelihood of intermolecular interactions leading to aggregation.

  • Aqueous Buffers: While water-soluble, high concentrations in purely aqueous buffers can still lead to aggregation.

  • High Ionic Strength: The presence of salts in the buffer can increase the effective dielectric constant of the solution, which can promote aggregation.

  • Low Temperature: In some cases, lower temperatures can favor the formation of aggregates.

Troubleshooting Guide

This guide addresses common issues related to this compound aggregation during experimental workflows.

// Troubleshooting Paths concentration [label="Reduce Dye Concentration", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solvent [label="Modify Solvent Conditions", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; additives [label="Use Anti-Aggregation Additives", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Concentration Details dilute [label="Dilute stock solution further before use.\nWork with the lowest concentration possible for your application."];

// Solvent Details dmso [label="Add a small percentage of an organic co-solvent\n(e.g., 1-10% DMSO or DMF)."];

// Additives Details detergent [label="Incorporate a non-ionic detergent\n(e.g., 0.01-0.1% Tween-20 or Triton X-100)."]; sds [label="For more persistent aggregation, consider a low concentration\nof an ionic detergent (e.g., 0.01-0.05% SDS).\nNote: Check for compatibility with your biomolecule."];

// End Points resolved [label="Issue Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; contact_support [label="Issue Persists: Contact Technical Support", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections start -> check_aggregation; check_aggregation -> concentration [label="Yes"]; check_aggregation -> contact_support [label="No"];

concentration -> dilute; dilute -> solvent;

solvent -> dmso; dmso -> additives;

additives -> detergent; detergent -> sds; sds -> resolved;

// Logical connections for unresolved issues dilute -> contact_support [style=dashed, arrowhead=open, label="Still aggregates?"]; dmso -> contact_support [style=dashed, arrowhead=open, label="Still aggregates?"]; sds -> contact_support [style=dashed, arrowhead=open, label="Still aggregates?"]; }

Caption: Workflow for preparing a this compound working solution.

Protocol 2: Monitoring this compound Aggregation using UV-Vis Spectroscopy

This protocol provides a general method to assess the aggregation state of this compound in solution by observing changes in its absorption spectrum. [6][7] Materials:

  • This compound solution

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • The buffer used to dissolve the dye (e.g., 1X PBS)

Procedure:

  • Prepare a Dilution Series:

    • Prepare a series of dilutions of your this compound solution in the buffer of interest. A typical concentration range to observe aggregation for cyanine dyes is from 1 µM to 100 µM.

  • Acquire Absorption Spectra:

    • Set the spectrophotometer to scan a wavelength range that covers the expected monomer and aggregate absorption peaks of diSulfo-Cy3 (e.g., 400 nm to 650 nm).

    • Use the buffer as a blank to zero the spectrophotometer.

    • Measure the absorption spectrum for each concentration in your dilution series.

  • Analyze the Spectra:

    • The monomeric form of this compound has a characteristic absorption maximum around 550 nm.

    • The formation of H-aggregates (a common type of aggregate for cyanine dyes) is indicated by the appearance of a new, blue-shifted absorption peak (at a shorter wavelength) and a decrease in the monomer peak. [8] * Plot the absorbance at the monomer peak versus concentration. A deviation from linearity (as predicted by the Beer-Lambert law) is indicative of aggregation.

dot

UVVisAnalysis UV-Vis Spectroscopy for Aggregation Analysis start Start: Prepare dilution series of this compound measure_spectra Measure absorption spectra for each concentration start->measure_spectra analyze_spectra Analyze spectral changes measure_spectra->analyze_spectra beer_lambert Plot Absorbance vs. Concentration measure_spectra->beer_lambert monomer_peak Monomer Peak (~550 nm) analyze_spectra->monomer_peak aggregate_peak H-Aggregate Peak (Blue-shifted) analyze_spectra->aggregate_peak linearity Check for linearity (Beer-Lambert Law) beer_lambert->linearity conclusion Conclusion linearity->conclusion no_aggregation Linear relationship: No significant aggregation conclusion->no_aggregation Linear aggregation Non-linear relationship: Aggregation is occurring conclusion->aggregation Non-linear

Caption: Logical flow for analyzing dye aggregation using UV-Vis spectroscopy.

References

diSulfo-Cy3 alkyne stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of diSulfo-Cy3 alkyne. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: this compound powder should be stored at -20°C in the dark.[1][2][3] It is also advised to keep the product desiccated to protect it from moisture.[1][4] For long-term storage, some suppliers recommend -20°C for up to 3 years.[4]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Stock solutions of this compound should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5] Always protect the solution from light.[5] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[5]

Q3: What solvents can I use to dissolve this compound?

A3: this compound is soluble in water, DMSO, and DMF.[2][6] Some sources also indicate solubility in methanol.[3] The disulfonated nature of the molecule enhances its hydrophilicity, making it suitable for aqueous reactions without the need for organic co-solvents.[7][8]

Q4: How is this compound shipped, and is it stable at room temperature?

A4: this compound is typically shipped at ambient temperature.[2][3][7] It is stable for up to 3 weeks at room temperature during transportation.[1]

Q5: What is the shelf life of this compound?

A5: The shelf life of the solid product can be up to 24 months when stored correctly at -20°C in the dark.[1] One supplier suggests a shelf life of 12 months after the date of delivery when stored at -20°C.[3] Another indicates a shelf life of 3 years for the powder at -20°C.[4] For stock solutions, the recommended usage is within 1 month if stored at -20°C or within 6 months if stored at -80°C.[5]

Troubleshooting Guide

Problem: My this compound solution has precipitated.

  • Possible Cause: The concentration of the dye in the chosen solvent may be too high, or the solution may have been stored improperly.

  • Solution: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[4] For storage, ensure you are using the recommended temperatures (-20°C or -80°C) and that the vial is properly sealed to prevent solvent evaporation.

Problem: I am observing high background fluorescence in my imaging experiments.

  • Possible Cause: This could be due to an excess of unbound this compound. Cy3 conjugates are generally known to give less background than other common fluorescent dyes like TAMRA.[6]

  • Solution: Ensure that your purification protocol after the click chemistry reaction is sufficient to remove all unconjugated dye. This may involve techniques like dialysis, size exclusion chromatography, or precipitation.

Problem: The fluorescence intensity of my labeled conjugate is lower than expected.

  • Possible Cause 1: The this compound may have degraded due to improper storage or handling. Prolonged exposure to light should be avoided.[1]

  • Solution 1: Always store the dye, both in solid form and in solution, protected from light. Use fresh solutions for labeling reactions whenever possible.

  • Possible Cause 2: The pH of the reaction buffer may not be optimal. DiSulfo-Cy3 is pH-insensitive in the range of pH 4 to 10.[6]

  • Solution 2: Ensure your experimental conditions are within this pH range.

Quantitative Data Summary

ParameterSolid FormIn Solution
Storage Temperature -20°C[1][2][3][4]-20°C (short-term, up to 1 month)[5], -80°C (long-term, up to 6 months)[4][5]
Shelf Life 12-36 months[1][3][4]1-6 months[5]
Light Sensitivity Avoid prolonged exposure to light[1]Protect from light[5]
Moisture Desiccate[1]N/A (already in solution)
Shipping Condition Ambient Temperature[2][3][7]N/A

Experimental Protocols

General Protocol for Reconstitution of this compound

  • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Add the desired volume of a suitable solvent (e.g., sterile water, DMSO, or DMF) to the vial to achieve the target concentration.

  • Vortex briefly to ensure the dye is fully dissolved. If necessary, gentle heating or sonication can be applied.[4]

  • For long-term storage of the stock solution, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Visualizations

G Factors Affecting this compound Stability Temp Temperature (-20°C to -80°C) Stable Optimal Stability Temp->Stable Proper Storage Degradation Degradation / Reduced Performance Temp->Degradation Improper Storage (e.g., Room Temp) Light Light Exposure (Minimize) Light->Stable Protection Light->Degradation Prolonged Exposure Moisture Moisture (Desiccate Solid) Moisture->Stable Dry Conditions Moisture->Degradation Hygroscopic Effects pH pH (Stable between 4-10) pH->Stable Optimal Range pH->Degradation Outside Optimal Range

Caption: Logical relationship of factors influencing this compound stability.

References

Technical Support Center: Optimizing diSulfo-Cy3 Alkyne Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diSulfo-Cy3 alkyne applications. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on improving the signal-to-noise ratio in your experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to ensure you achieve high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a water-soluble fluorescent dye equipped with a terminal alkyne group. This alkyne functional group allows the dye to be covalently attached to molecules containing an azide (B81097) group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". Its high water solubility, conferred by the two sulfonate groups, makes it ideal for labeling biomolecules in aqueous environments without the need for organic co-solvents, which can be detrimental to sensitive biological samples.

Primary applications include:

  • Fluorescent labeling and imaging: Visualizing azide-modified biomolecules such as proteins, nucleic acids, and glycans in cells and tissues.

  • Bioconjugation: Covalently attaching a bright, photostable fluorophore to various targets for detection and quantification.

Q2: What are the spectral properties of this compound?

A2: DiSulfo-Cy3 is a bright orange-fluorescent dye with the following approximate spectral characteristics:

  • Excitation Maximum (λex): ~548-555 nm

  • Emission Maximum (λem): ~566-572 nm

These properties make it compatible with standard Cy3 filter sets on most fluorescence microscopes.

Q3: What are the main causes of a low signal-to-noise ratio in this compound experiments?

A3: A low signal-to-noise ratio is a common challenge in fluorescence microscopy and can be attributed to several factors:

  • High Background: This can be caused by non-specific binding of the this compound to cellular components or the substrate, autofluorescence from the cells or medium, or residual unbound dye due to insufficient washing.

  • Weak Signal: A faint signal may result from an inefficient click reaction, low abundance of the target molecule, photobleaching of the fluorophore, or suboptimal imaging settings.

  • Copper-Related Issues: The copper catalyst used in the click reaction can be cytotoxic and may also contribute to background fluorescence if not properly chelated.

Q4: How can I minimize non-specific binding of this compound?

A4: Minimizing non-specific binding is crucial for achieving a good signal-to-noise ratio. Here are some effective strategies:

  • Use a Blocking Agent: Before performing the click reaction, incubate your cells with a blocking buffer to saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk.

  • Optimize Dye Concentration: Use the lowest concentration of this compound that still provides a detectable specific signal. A titration experiment is highly recommended to determine the optimal concentration for your specific application.

  • Thorough Washing: Increase the number and duration of washing steps after the click reaction to effectively remove any unbound dye. Using a wash buffer containing a mild detergent, such as Tween-20, can improve washing efficiency.

Q5: What is the role of the copper catalyst and how can I mitigate its potential negative effects?

A5: The copper(I) ion is the catalyst for the azide-alkyne cycloaddition reaction. However, copper ions can be toxic to cells and can also generate reactive oxygen species that may damage biomolecules. To mitigate these effects:

  • Use a Chelating Ligand: Always use a copper-chelating ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), in your click reaction cocktail. The ligand stabilizes the copper(I) oxidation state, accelerates the reaction, and reduces copper-induced cytotoxicity.

  • Optimize Copper and Ligand Concentrations: Use the lowest effective concentrations of both copper and ligand. A common starting point is a 5:1 ligand to copper ratio.

  • Minimize Incubation Time: Optimize your protocol to keep the incubation time with the copper-containing reaction mix as short as possible.

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background can obscure your specific signal, making data interpretation difficult. Use the following guide to diagnose and resolve this issue.

Potential Cause Recommended Solution
Non-specific binding of this compound 1. Optimize dye concentration: Perform a titration to find the lowest effective concentration. 2. Use a blocking buffer: Incubate with 1-3% BSA in PBS for 30-60 minutes before the click reaction. 3. Improve washing: Increase the number of washes (3-5 times) and the duration of each wash (5-10 minutes) after the click reaction. Add 0.05% Tween-20 to your wash buffer.
Cellular autofluorescence 1. Use a control sample: Image an unstained sample to assess the level of autofluorescence. 2. Choose the right imaging medium: Use a phenol (B47542) red-free medium for live-cell imaging. 3. Spectral unmixing: If your imaging software allows, use spectral unmixing to separate the Cy3 signal from the autofluorescence spectrum.
Residual unbound dye 1. Ensure thorough aspiration: Carefully remove all of the click reaction cocktail before washing. 2. Increase wash volume and agitation: Use a sufficient volume of wash buffer to cover the cells completely and gently agitate during washing.
Copper-induced fluorescence 1. Use a chelating ligand: Always include a ligand like THPTA in your click reaction mix at a 5:1 molar ratio to copper. 2. Wash with a chelator: After the click reaction, consider a final wash with a mild chelating agent like EDTA to remove any residual copper ions.

Troubleshooting Workflow for High Background

high_background_troubleshooting start High Background Observed check_control Is background high in negative control (no alkyne dye)? start->check_control autofluorescence High Autofluorescence check_control->autofluorescence Yes nonspecific_binding Non-specific Dye Binding or Insufficient Washing check_control->nonspecific_binding No autofluorescence_solutions Solutions: - Use appropriate controls - Image in phenol red-free medium - Use spectral unmixing autofluorescence->autofluorescence_solutions optimize_concentration Titrate diSulfo-Cy3 alkyne concentration nonspecific_binding->optimize_concentration improve_washing Increase number and duration of washes nonspecific_binding->improve_washing use_blocking Use a blocking agent (e.g., BSA) nonspecific_binding->use_blocking

A logical workflow for diagnosing and resolving high background fluorescence.
Issue 2: Weak or No Specific Signal

A weak or absent signal can be equally problematic. Follow these steps to enhance your signal intensity.

Potential Cause Recommended Solution
Inefficient Click Reaction 1. Prepare fresh reagents: The sodium ascorbate (B8700270) solution, in particular, should be made fresh for each experiment. 2. Optimize catalyst concentration: Titrate the copper sulfate (B86663) and ligand concentrations. A starting point is 50-100 µM CuSO₄ and 250-500 µM THPTA. 3. Degas your buffers: Oxygen can inactivate the copper(I) catalyst. While not always necessary, degassing your reaction buffer can improve efficiency. 4. Check for inhibitory substances: Avoid using Tris buffer, as it can interfere with the copper catalyst.
Low Abundance of Target 1. Increase metabolic labeling time/concentration: If you are labeling with an azide-modified precursor, consider increasing the incubation time or concentration to incorporate more azide groups. 2. Use a signal amplification technique: Consider methods like tyramide signal amplification (TSA) if your target is known to be of low abundance.
Photobleaching 1. Use an antifade mounting medium: This is essential for preserving the fluorescence signal during imaging. 2. Minimize light exposure: Keep your samples protected from light as much as possible before and during imaging. 3. Optimize imaging parameters: Use the lowest laser power and shortest exposure time that provide a good signal.
Incorrect Imaging Settings 1. Verify filter sets: Ensure you are using the correct filter set for Cy3 (Excitation: ~550 nm, Emission: ~570 nm). 2. Check focus and exposure: Adjust the focus carefully and ensure the exposure time is adequate to capture the signal.

Troubleshooting Workflow for Weak Signal

weak_signal_troubleshooting start Weak or No Signal check_reaction Was Click Reaction Efficient? start->check_reaction optimize_reaction Optimize Click Reaction: - Fresh reagents (ascorbate) - Titrate Cu/ligand - Avoid Tris buffer check_reaction->optimize_reaction No check_target Is Target Abundance Sufficient? check_reaction->check_target Yes increase_labeling Increase metabolic labeling time or concentration check_target->increase_labeling No check_imaging Are Imaging Parameters Optimal? check_target->check_imaging Yes signal_amplification Consider signal amplification (e.g., TSA) increase_labeling->signal_amplification imaging_solutions Optimize Imaging: - Use antifade mountant - Minimize light exposure - Check filter sets and exposure check_imaging->imaging_solutions No

A logical workflow for diagnosing and resolving weak or absent specific signal.

Experimental Protocols

This section provides a detailed methodology for a typical cell labeling experiment using this compound.

Protocol: Fluorescent Labeling of Azide-Modified Biomolecules in Fixed Cells

This protocol assumes that the target biomolecules have been metabolically labeled with an azide-containing precursor.

Reagents and Materials:

  • Cells grown on coverslips, with azide-labeled biomolecules

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • This compound

  • Click Reaction Cocktail Components:

    • Copper(II) Sulfate (CuSO₄)

    • Copper-chelating ligand (e.g., THPTA)

    • Reducing agent (e.g., Sodium Ascorbate)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Nuclear counterstain (optional, e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Fixation: a. Gently wash the cells twice with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): a. Incubate the fixed cells with permeabilization buffer (0.1% Triton X-100 in PBS) for 10 minutes at room temperature. b. Wash the cells three times with PBS for 5 minutes each.

  • Blocking: a. Incubate the cells with blocking buffer (1% BSA in PBS) for 30-60 minutes at room temperature to reduce non-specific binding.

  • Click Reaction: a. Prepare the click reaction cocktail immediately before use. The final concentrations of the components may need to be optimized, but a good starting point is:

    • 1-5 µM this compound
    • 100 µM CuSO₄
    • 500 µM THPTA
    • 5 mM Sodium Ascorbate b. To prepare the cocktail, first mix the CuSO₄ and THPTA in your reaction buffer (e.g., PBS). Then, add the this compound. Finally, add the freshly prepared sodium ascorbate to initiate the formation of the active catalyst. c. Aspirate the blocking buffer from the cells and add the click reaction cocktail. d. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: a. Aspirate the click reaction cocktail. b. Wash the cells three times with wash buffer (PBS with 0.05% Tween-20) for 5-10 minutes each, with gentle agitation.

  • Counterstaining (Optional): a. Incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions. b. Wash the cells twice with PBS.

  • Mounting and Imaging: a. Mount the coverslips onto microscope slides using an antifade mounting medium. b. Image the samples using a fluorescence microscope equipped with a suitable filter set for Cy3.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_reaction Click Reaction cluster_post_reaction Post-Reaction Processing cell_culture 1. Cell Culture with Azide Precursor fixation 2. Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization 3. Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking 4. Blocking (e.g., 1% BSA) permeabilization->blocking click_reaction 5. Incubate with This compound Click Cocktail blocking->click_reaction washing 6. Washing click_reaction->washing counterstain 7. Counterstaining (Optional, e.g., DAPI) washing->counterstain mounting 8. Mounting with Antifade Medium counterstain->mounting imaging 9. Fluorescence Imaging mounting->imaging

A step-by-step workflow for labeling and imaging cells with this compound.

Quantitative Data Summary

Optimizing the concentrations of key reagents is essential for maximizing the signal-to-noise ratio. The following tables provide recommended starting concentrations and ranges for optimization.

Table 1: Recommended Reagent Concentrations for Click Reaction

Reagent Starting Concentration Optimization Range Notes
This compound 2.5 µM1 - 10 µMHigher concentrations can increase background. Titration is crucial.
Copper(II) Sulfate (CuSO₄) 100 µM50 - 250 µMHigher concentrations can increase cytotoxicity.
THPTA Ligand 500 µM250 - 1250 µMMaintain a 5:1 molar ratio of ligand to copper.
Sodium Ascorbate 5 mM2.5 - 10 mMPrepare fresh immediately before use.

Table 2: Comparison of Common Blocking Agents

Blocking Agent Typical Concentration Advantages Disadvantages
Bovine Serum Albumin (BSA) 1 - 3% in PBSCommonly used, generally effective for reducing non-specific protein binding.Can sometimes be a source of background fluorescence.
Non-fat Dry Milk 5% in PBSInexpensive and effective for many applications.Not recommended for detecting phosphoproteins.
Normal Goat Serum 5 - 10% in PBSCan be very effective, especially when using antibodies from the same host species.More expensive than BSA or milk.
Commercial Blocking Buffers VariesOften optimized for low background in fluorescent imaging.Can be more expensive.

By following these guidelines and systematically optimizing your experimental conditions, you can significantly improve the signal-to-noise ratio in your this compound experiments and obtain high-quality, reliable data.

diSulfo-Cy3 alkyne compatibility with different buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diSulfo-Cy3 alkyne. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a water-soluble fluorescent dye containing a terminal alkyne group.[1][2] It is commonly used for labeling azide-modified biomolecules such as proteins, peptides, and nucleic acids through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[3][4] The resulting fluorescently labeled molecules can be visualized using fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods.

Q2: What are the storage and handling recommendations for this compound?

A2: this compound powder should be stored at -20°C in the dark and protected from moisture.[5] Stock solutions can be prepared in water, DMSO, or DMF and should also be stored at -20°C, protected from light.[3] For optimal performance, it is recommended to use freshly prepared solutions. Repeated freeze-thaw cycles should be avoided.

Q3: Is this compound compatible with physiological buffers?

A3: Yes, this compound is highly water-soluble and generally compatible with a range of aqueous buffers. The CuAAC reaction works well in a pH range of 4-11.[6] Compatible buffers for the labeling reaction include phosphate, carbonate, or HEPES in the pH 6.5–8.0 range.[7] However, certain buffer components can interfere with the copper catalyst. See the troubleshooting section for more details.

Q4: Can I use this compound for in-vivo labeling?

A4: While the CuAAC reaction is biocompatible, the copper catalyst can be toxic to cells.[4] For live-cell imaging applications, it is crucial to use a copper-chelating ligand like THPTA or BTTAA to minimize cytotoxicity.[4] These ligands also accelerate the reaction and protect the biomolecules from damage.[8] Alternatively, for copper-sensitive systems, a copper-free click chemistry approach using a DBCO-functionalized dye is recommended.

Troubleshooting Guide

Problem 1: Low or no labeling efficiency.

Possible CauseRecommended Solution
Incompatible Buffer Avoid using Tris buffer as it can chelate copper ions, inhibiting the reaction.[7] Buffers containing EDTA or other strong chelators should also be avoided. Switch to a compatible buffer such as PBS, HEPES, or carbonate buffer.[7]
Oxidation of Copper(I) Catalyst The CuAAC reaction requires Cu(I). Prepare the copper catalyst solution fresh using a reducing agent like sodium ascorbate (B8700270) to reduce Cu(II) to Cu(I).[4] It is recommended to degas solutions to remove oxygen, which can oxidize Cu(I).
Degradation of Reagents Ensure that the this compound and the azide-modified biomolecule have been stored properly and have not degraded. Use freshly prepared stock solutions of sodium ascorbate, as it is prone to oxidation.[9]
Insufficient Reagent Concentration Optimize the concentrations of the dye, copper sulfate (B86663), reducing agent, and ligand. A typical starting point is a 3-fold molar excess of the dye over the biomolecule.[9]
Sequestration of Copper Ions Biomolecules like proteins or nucleic acids can sometimes sequester copper ions, making them unavailable for catalysis. In such cases, increasing the concentration of both the copper salt and the ligand may be necessary.[10]

Problem 2: High background fluorescence.

Possible CauseRecommended Solution
Non-specific Binding of the Dye Due to its hydrophobic nature, the Cy3 dye can sometimes bind non-specifically to proteins or other cellular components.[11] Ensure adequate washing steps after the labeling reaction to remove unbound dye. The inclusion of a mild non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffers can help reduce non-specific binding.
Precipitation of the Dye If the concentration of this compound is too high, it may precipitate out of solution. Ensure that the dye is fully dissolved in the reaction buffer. If solubility is an issue, a co-solvent like DMSO or DMF can be used, but its concentration should be kept low (typically <10%) as it can sometimes decrease reaction efficiency.[11]
Reactive Oxygen Species (ROS) Generation The combination of copper and a reducing agent can generate reactive oxygen species, which may lead to artifacts. The use of a copper-chelating ligand like THPTA can help minimize ROS generation.[8]

Experimental Protocols & Data

Buffer Compatibility for CuAAC Reactions

The choice of buffer is critical for a successful CuAAC reaction. The table below summarizes the compatibility of common buffer components with the reaction.

Buffer/ComponentCompatibilityNotes
Phosphate Buffered Saline (PBS) High Ideal for bioconjugation reactions. Maintains physiological pH.[7]
HEPES High Good buffering capacity in the physiological range (pH 6.8-8.2).[7]
Carbonate Buffer High Suitable for reactions at a slightly more alkaline pH.[7]
Tris Buffer Low Tris is a competitive and inhibitory ligand for copper and should be avoided.[7]
EDTA Low Strong chelator that will sequester copper ions, inhibiting the reaction.
Sodium Azide Low Competes with the azide-modified biomolecule in the click reaction. Must be removed from the biomolecule solution prior to labeling.
DTT/β-mercaptoethanol Moderate Reducing agents can interfere with the redox state of the copper catalyst. Use with caution and at low concentrations.
DMSO/DMF Moderate Can be used as co-solvents for less soluble reagents, but high concentrations may reduce reaction efficiency.[11]
Detailed Protocol: Labeling of Azide-Modified Proteins with this compound

This protocol provides a general guideline for labeling 1 mg of an azide-modified protein. Optimization may be required for specific proteins.

Materials:

  • Azide-modified protein in a compatible buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium ascorbate

  • DMSO or water for stock solutions

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in water or DMSO.

    • CuSO₄: Prepare a 20 mM stock solution in water.

    • THPTA: Prepare a 100 mM stock solution in water.

    • Sodium Ascorbate: Prepare a fresh 300 mM stock solution in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein solution (e.g., 1 mg in 200 µL of PBS).

    • Add the THPTA stock solution to a final concentration of 2.5 mM (e.g., 5 µL of 100 mM stock). Vortex briefly.

    • Add the CuSO₄ stock solution to a final concentration of 0.5 mM (e.g., 5 µL of 20 mM stock). Vortex briefly.

    • Add the this compound stock solution to achieve a 3-fold molar excess over the protein. Vortex briefly.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 7.5 mM (e.g., 5 µL of 300 mM stock). Vortex briefly.

  • Incubation:

    • Protect the reaction from light and incubate at room temperature for 1-2 hours. For some proteins, longer incubation times or incubation at 4°C overnight may be beneficial.

  • Purification:

    • Remove the unreacted dye and other small molecules by size-exclusion chromatography or dialysis.

  • Quantification (Optional):

    • The degree of labeling can be determined by measuring the absorbance of the protein (at 280 nm) and the Cy3 dye (at ~550 nm).

Visualizations

Experimental Workflow for Protein Labeling

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_protein Prepare Azide-Modified Protein in Compatible Buffer mix_reagents Combine Protein, THPTA, CuSO4, and this compound prep_protein->mix_reagents prep_stocks Prepare Stock Solutions: This compound, CuSO4, THPTA, Sodium Ascorbate prep_stocks->mix_reagents initiate_reaction Initiate with Sodium Ascorbate mix_reagents->initiate_reaction incubation Incubate at RT (1-2 hours) initiate_reaction->incubation purify Purify Labeled Protein (e.g., SEC) incubation->purify analyze Analyze Labeled Protein (Spectroscopy, SDS-PAGE) purify->analyze

Caption: Workflow for labeling azide-modified proteins with this compound.

Troubleshooting Decision Tree for Low Labeling Efficiency

troubleshooting_tree start Low Labeling Efficiency? check_buffer Is the buffer Tris-based or contains chelators? start->check_buffer Yes change_buffer Action: Switch to PBS, HEPES, or Carbonate buffer. check_buffer->change_buffer Yes check_reagents Are reagents (esp. Na-Ascorbate) freshly prepared? check_buffer->check_reagents No prepare_fresh Action: Prepare fresh reagent solutions. check_reagents->prepare_fresh No check_conc Are reagent concentrations optimized? check_reagents->check_conc Yes optimize_conc Action: Increase molar excess of dye and/or catalyst components. check_conc->optimize_conc No check_catalyst Is the reaction degassed? Is a ligand used? check_conc->check_catalyst Yes improve_catalyst Action: Degas solutions and ensure a suitable ligand (e.g., THPTA) is present. check_catalyst->improve_catalyst No

Caption: A decision tree to troubleshoot low labeling efficiency.

References

solving solubility issues with diSulfo-Cy3 alkyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with diSulfo-Cy3 alkyne. Our aim is to help you overcome common solubility challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a water-soluble fluorescent dye.[1][2] It contains two sulfonate groups, which significantly enhance its hydrophilicity, making it ideal for labeling biomolecules in aqueous environments without the need for organic co-solvents.[][4][5] Its alkyne group allows for covalent attachment to azide-modified molecules via a copper-catalyzed click chemistry reaction.[6] Common applications include labeling proteins, peptides, and nucleic acids for fluorescence microscopy, flow cytometry, and other bio-imaging techniques.[2]

Q2: What are the main advantages of using a sulfonated cyanine (B1664457) dye like this compound?

The primary advantage is its high water solubility, which minimizes the need for organic solvents like DMSO or DMF that can be detrimental to sensitive biological samples.[] The sulfonate groups also reduce the tendency of the dye molecules to aggregate, which can otherwise lead to fluorescence quenching and inaccurate experimental results.[5]

Q3: In which solvents is this compound soluble?

This compound is readily soluble in water and other polar solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[7][8] Some sources also indicate solubility in methanol (B129727) and dichloromethane.[8]

Q4: Does the fluorescence of this compound depend on pH?

The fluorescence intensity of diSulfo-Cy3 is largely independent of pH in the range of 4 to 10, making it suitable for a wide variety of biological experiments conducted at physiological pH.[7][9]

Q5: How should I store this compound?

For long-term storage, the solid powder should be stored at -20°C in the dark and protected from moisture.[10] Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.[6]

Troubleshooting Guide

Issue 1: The this compound powder is difficult to dissolve.
  • Question: I am having trouble dissolving the this compound powder in my aqueous buffer. What should I do?

  • Answer:

    • Ensure you are using a recommended solvent. While this compound is water-soluble, preparing a concentrated stock solution in an organic solvent like DMSO or DMF first is a common practice. A stock solution in DMSO at a concentration of 20 mg/mL has been reported.[11]

    • Use sonication. If the dye does not dissolve readily, gentle sonication can help to break up any aggregates and facilitate dissolution.[11]

    • Warm the solution gently. In some cases, gentle warming can aid dissolution. However, avoid excessive heat as it may degrade the dye.

    • Check the quality of your solvent. Ensure that your water is of high purity (e.g., Milli-Q or equivalent) and that organic solvents are anhydrous.

Issue 2: Precipitates form in the stock solution or during the experiment.
  • Question: I observed precipitates in my this compound stock solution after storage, or during my labeling reaction. What could be the cause and how can I fix it?

  • Answer:

    • Improper Storage: Precipitation can occur if the stock solution has been stored for an extended period, especially at -20°C where it has a shorter shelf life.[6] If you observe precipitates upon thawing, try to redissolve them by warming the vial to room temperature and vortexing or sonicating gently.

    • High Salt Concentration: High concentrations of salts in your buffer can sometimes reduce the solubility of organic dyes, a phenomenon known as "salting-out".[12] If you suspect this is the issue, consider preparing your stock solution in water or DMSO and adding it to your reaction buffer in a smaller volume to minimize the final salt concentration.

    • Concentration-Dependent Aggregation: Although less prone to aggregation than non-sulfonated dyes, at very high concentrations, even sulfonated cyanine dyes can form aggregates.[5] This is more likely to occur in aqueous buffers. To avoid this, it is recommended to add the dye stock solution to the reaction buffer dropwise while gently vortexing to ensure rapid and uniform dispersion.[13]

    • Low Temperature: If your experiment is performed at a low temperature, the solubility of the dye may decrease. Ensure that the dye is fully dissolved at the working temperature of your experiment.

Data Presentation

ParameterWaterDMSODMFMethanolDichloromethane
Solubility Good[14]20 mg/mL[11]Good[7][8]Soluble[14]Soluble[8]
Notes Highly hydrophilic.[4]Recommended for stock solutions.[11]Recommended for stock solutions.Good solubility.Good solubility.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution
  • Equilibration: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation of moisture.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO or high-purity water to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the vial for a few minutes to dissolve the powder. If necessary, use a sonicator for a short period to ensure complete dissolution.

  • Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[6]

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_reaction Labeling Reaction start This compound Powder warm Warm to Room Temperature start->warm add_solvent Add Anhydrous DMSO or High-Purity Water warm->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot and Store at -20°C/-80°C (Protect from Light) stock->aliquot add_dye Add Stock Solution to Buffer (Dropwise with Vortexing) stock->add_dye reaction_buffer Prepare Reaction Buffer (e.g., PBS) reaction_buffer->add_dye add_sample Add Azide-Modified Biomolecule add_dye->add_sample incubate Incubate under Reaction Conditions add_sample->incubate end Labeled Biomolecule incubate->end

Caption: Experimental workflow for dissolving and using this compound.

troubleshooting_workflow start Solubility Issue Encountered check_solvent Is the correct solvent being used? start->check_solvent use_dmso Action: Use DMSO or high-purity water for stock solution. check_solvent->use_dmso No check_dissolution Was the dye fully dissolved? check_solvent->check_dissolution Yes use_dmso->check_dissolution sonicate Action: Vortex thoroughly and/or sonicate. check_dissolution->sonicate No check_concentration Is the concentration too high? check_dissolution->check_concentration Yes sonicate->check_concentration dilute Action: Dilute the solution or add stock to buffer dropwise. check_concentration->dilute Yes check_storage Was the stock stored correctly? check_concentration->check_storage No dilute->check_storage prepare_fresh Action: Prepare a fresh stock solution. check_storage->prepare_fresh No end Issue Resolved check_storage->end Yes prepare_fresh->end

Caption: Troubleshooting logic for this compound solubility issues.

References

Technical Support Center: Post-Reaction Quenching of Excess diSulfo-Cy3 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing excess diSulfo-Cy3 alkyne following a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. Improperly quenched or unremoved fluorescent alkyne can lead to high background signals, non-specific interactions, and inaccurate quantification in downstream applications.

Frequently Asked Questions (FAQs)

Q1: What does "quenching" mean in the context of excess this compound?

In this context, "quenching" refers to the process of either chemically inactivating the reactive alkyne group of the excess diSulfo-Cy3 or physically removing the entire molecule from the reaction mixture. This is crucial to prevent the unreacted dye from interfering with subsequent analytical steps such as fluorescence imaging, flow cytometry, or mass spectrometry.

Q2: Why is it important to quench or remove excess this compound?

Leaving excess, unreacted this compound in your sample can lead to several issues:

  • High background fluorescence: Unbound dye contributes to a high background signal, reducing the signal-to-noise ratio and making it difficult to detect the specifically labeled target.[1][2][3]

  • Non-specific binding: The hydrophobic nature of the cyanine (B1664457) dye can lead to non-specific binding to proteins and cell membranes, resulting in false-positive signals.[1]

  • Inaccurate quantification: The presence of unbound dye will lead to an overestimation of the labeling efficiency and the amount of labeled target.

  • Interference with downstream applications: Excess dye can interfere with techniques like mass spectrometry and may be cytotoxic in cell-based assays.

Q3: What are the common methods for quenching or removing excess this compound?

There are three primary strategies to address excess this compound:

  • Chemical Scavenging: Introducing a small molecule that rapidly reacts with the terminal alkyne, rendering it non-reactive.

  • Protein Precipitation: Selectively precipitating the labeled protein to separate it from the smaller, soluble, unreacted dye.[1]

  • Chromatography: Using size-based or affinity-based separation techniques to remove the small dye molecule from the much larger labeled biomolecule.[4][5]

Troubleshooting Guide: High Background Fluorescence After Labeling

High background fluorescence is a common issue arising from unreacted this compound. This guide provides potential causes and solutions to troubleshoot this problem.

Potential Cause Troubleshooting Step Expected Outcome
Excess Unreacted this compound Implement a quenching/removal protocol post-reaction (see detailed protocols below).Significant reduction in background fluorescence.
Non-Specific Binding of the Dye Increase the number and duration of washing steps after the labeling and quenching/removal steps.[1]Reduced non-specific signal.
Add a blocking agent such as Bovine Serum Albumin (BSA) to your buffers during incubation and washing steps.[1]Minimized non-specific binding of the dye to surfaces and other proteins.
Copper-Mediated Fluorescence After the click reaction, add a copper chelator like EDTA to the reaction mixture and during wash steps.[1]Quenching of any non-specific fluorescence caused by residual copper ions.
Sub-optimal Reagent Concentrations Titrate the concentration of the this compound to use the lowest possible concentration that still provides efficient labeling.[1]Reduced excess dye and lower background.

Quantitative Comparison of Removal Methods

The choice of method to remove excess this compound depends on the nature of the labeled biomolecule, the required purity, and the available equipment. The following table provides a summary of common methods and their typical performance.

Method Principle Typical Protein Recovery Dye Removal Efficiency Time Required Key Considerations
Chemical Scavenging (Thiol-yne Reaction) Reaction of excess alkyne with a thiol-containing small molecule.>95%~90-95% (requires subsequent removal of scavenger adduct)< 1 hourThe scavenger-dye adduct still needs to be removed, often by precipitation or chromatography.
Protein Precipitation (Acetone) Differential solubility of protein and small molecule dye in organic solvent.[6]80-95%>95%1-2 hoursRisk of protein denaturation and incomplete resolubilization.[6] Not suitable for all proteins.
Size-Exclusion Chromatography (SEC) Separation based on molecular size.[7][8][9]>90%>99%1-3 hoursRequires specialized columns and equipment. Can lead to sample dilution.
Specialized Dye Removal Columns Multimodal resin with size exclusion and affinity properties.>90%>99%< 30 minutesOptimized for specific dye classes and may not be universally applicable.

Experimental Protocols

Protocol 1: Chemical Scavenging using 2-Mercaptoethanol (B42355)

This protocol describes the use of a thiol-containing small molecule, 2-mercaptoethanol, to react with and cap the unreacted terminal alkyne of diSulfo-Cy3.

Materials:

  • Reaction mixture containing the this compound-labeled biomolecule.

  • 2-Mercaptoethanol (BME)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Following the completion of the click chemistry reaction, add 2-mercaptoethanol to the reaction mixture to a final concentration of 10-20 mM.

  • Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.

  • Proceed to a purification step (e.g., protein precipitation or size-exclusion chromatography) to remove the diSulfo-Cy3-BME adduct and other small molecules.

Protocol 2: Protein Precipitation using Acetone (B3395972)

This protocol is suitable for robust proteins that can withstand precipitation with organic solvents.

Materials:

  • Reaction mixture.

  • Ice-cold acetone (-20°C).

  • Appropriate buffer for resuspension (e.g., PBS or SDS-PAGE sample buffer).

Procedure:

  • Place the tube containing your reaction mixture on ice.

  • Add four volumes of ice-cold acetone to the reaction mixture.[1][6]

  • Vortex briefly to mix.

  • Incubate at -20°C for at least 60 minutes to allow for protein precipitation.[6]

  • Centrifuge at 13,000-15,000 x g for 10 minutes at 4°C to pellet the protein.[6]

  • Carefully decant the supernatant, which contains the unreacted this compound.

  • (Optional) Wash the pellet by adding one volume of ice-cold acetone, vortexing briefly, and repeating the centrifugation step. This can improve the removal of residual dye.

  • Air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry, as this can make resuspension difficult.

  • Resuspend the protein pellet in a suitable buffer for your downstream application.

Protocol 3: Size-Exclusion Chromatography (SEC)

SEC is a highly effective method for separating the large, labeled biomolecule from the small, unreacted this compound.

Materials:

  • Size-exclusion chromatography column (e.g., a pre-packed desalting column like a PD-10 or a column packed with a resin like Sephadex G-25 or G-50).[7] The choice of resin depends on the size of your biomolecule.

  • SEC running buffer (e.g., PBS, pH 7.4).

  • Chromatography system or centrifuge for spin columns.

Procedure:

  • Equilibrate the SEC column with at least 5 column volumes of SEC running buffer.[7]

  • Apply the reaction mixture to the top of the column. The sample volume should not exceed the manufacturer's recommendation (typically 10-30% of the column bed volume for desalting columns).[9]

  • Elute the sample with SEC running buffer.

  • Collect fractions. The labeled biomolecule, being larger, will elute first in the void volume, while the smaller this compound will be retained by the porous beads and elute later.[7][8]

  • Monitor the fractions for protein (e.g., by absorbance at 280 nm) and dye (by absorbance in the Cy3 channel, ~550 nm) to identify the fractions containing the purified, labeled biomolecule.

Visualizing the Workflow

Quenching_Workflow cluster_reaction Click Chemistry Reaction cluster_quenching Quenching/Removal of Excess Alkyne Reaction_Mixture Biomolecule-Azide + This compound + CuSO4/Ascorbate Chemical_Scavenging Chemical Scavenging (e.g., 2-Mercaptoethanol) Reaction_Mixture->Chemical_Scavenging Post-reaction choice of method Precipitation Protein Precipitation (e.g., Acetone) Reaction_Mixture->Precipitation Post-reaction choice of method Chromatography Chromatography (e.g., SEC) Reaction_Mixture->Chromatography Post-reaction choice of method Chemical_Scavenging->Chromatography Requires further purification Purified_Product Purified Labeled Biomolecule Precipitation->Purified_Product Chromatography->Purified_Product

Caption: Workflow for quenching excess this compound.

Troubleshooting_Logic Start High Background Fluorescence Observed Check_Excess_Dye Is excess dye removed? Start->Check_Excess_Dye Implement_Removal Implement Quenching/ Removal Protocol Check_Excess_Dye->Implement_Removal No Check_Washing Are washing steps adequate? Check_Excess_Dye->Check_Washing Yes Implement_Removal->Check_Washing Increase_Washing Increase Wash Steps/ Add Blocking Agent Check_Washing->Increase_Washing No Check_Copper Is residual copper present? Check_Washing->Check_Copper Yes Increase_Washing->Check_Copper Add_Chelator Add EDTA to Washes Check_Copper->Add_Chelator Possibly Resolved Problem Resolved Check_Copper->Resolved No Add_Chelator->Resolved

Caption: Troubleshooting logic for high background fluorescence.

References

Technical Support Center: diSulfo-Cy3 Alkyne Stability and Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for diSulfo-Cy3 alkyne. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the impact of reducing agents on the stability and performance of this compound in experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the general impact of reducing agents on cyanine (B1664457) dyes like diSulfo-Cy3?

A1: Reducing agents are often used in bioconjugation protocols, for example, to cleave disulfide bonds in proteins prior to labeling. However, their presence can affect the stability and fluorescence of cyanine dyes. The interaction is complex and depends on the specific dye and reducing agent. Some reducing agents can lead to the reduction of the cyanine dye's polymethine bridge, causing a loss of fluorescence (quenching).

Q2: Is this compound compatible with Tris(2-carboxyethyl)phosphine (TCEP)?

A2: Yes, this compound is generally compatible with TCEP. While TCEP has been shown to quench the fluorescence of some red-absorbing cyanine dyes like Cy5 and its derivatives through a reversible 1,4-addition to the polymethine bridge, studies have shown that Cy3 dyes are not significantly affected by TCEP.[1] Therefore, TCEP can be used for the reduction of disulfide bonds in proteins prior to labeling with this compound without a significant loss of fluorescence. However, it is important to note that some research suggests TCEP can slow down the rate of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions and may also react with azides, so its use should be optimized for your specific application.[2][3]

Q3: Can I use dithiothreitol (B142953) (DTT) with my this compound labeling experiments?

A3: It is generally not recommended to have DTT present during the copper-catalyzed click chemistry reaction. DTT is a thiol-containing reducing agent, and thiols can interfere with the Cu(I) catalyst required for the reaction. If DTT is used to reduce disulfide bonds in your biomolecule, it is crucial to remove it completely before initiating the click chemistry step.

Q4: How can I remove DTT before performing the click chemistry reaction?

A4: DTT can be effectively removed from your sample using several methods, including:

  • Dialysis: This is a common method for separating small molecules like DTT from larger biomolecules.

  • Spin Desalting Columns: These columns are quick and efficient for buffer exchange and removing small molecules.[4]

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size, effectively removing DTT from your protein or other large biomolecules.[5]

Q5: My fluorescence signal is weak after my labeling protocol. What could be the cause?

A5: Weak fluorescence can result from several factors. If you are using a reducing agent, consider the following:

  • Presence of DTT during click chemistry: As mentioned, DTT can inhibit the click reaction, leading to poor labeling efficiency.

  • Suboptimal reaction conditions for click chemistry: Ensure that the concentrations of your copper catalyst, ligand, and ascorbate (B8700270) (if used) are optimized.

  • Degradation of the dye: While Cy3 is relatively stable, prolonged exposure to harsh conditions can lead to degradation.

  • For other cyanine dyes (e.g., Cy5): If you are using TCEP with a Cy5 dye, you may be observing fluorescence quenching.[1][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no fluorescence signal after labeling Residual DTT from a protein reduction step is inhibiting the click reaction.Remove DTT completely after reduction and before adding the click chemistry reagents. Use a spin desalting column, dialysis, or size exclusion chromatography for efficient removal.[4][5]
TCEP is slowing down the CuAAC reaction.While Cy3 is not quenched by TCEP, the click reaction kinetics might be affected.[1][2] Consider optimizing the reaction time or the concentration of the catalyst components. Alternatively, use a protocol where TCEP is removed before the click reaction.
Inconsistent labeling efficiency Oxidation of the Cu(I) catalyst.Ensure your reaction is properly degassed and, if possible, performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly prepared solution of a reducing agent like sodium ascorbate to maintain the copper in its active Cu(I) state.[7]
Reaction with azide (B81097) by TCEP.Some reports suggest that phosphines like TCEP can react with azides.[2] If you suspect this is an issue, consider removing TCEP before adding your azide-containing molecule.

Data Summary: Reducing Agent Compatibility

Reducing Agent Effect on diSulfo-Cy3 Fluorescence Compatibility with CuAAC Key Considerations
TCEP No significant quenching observed for Cy3 dyes.[1]Generally compatible, but may slow the reaction rate.[2]Can be used for in-situ reduction of Cu(II) to Cu(I). May react with azides in some cases.[2]
DTT Potential for fluorescence quenching of some dyes, though not specifically documented for Cy3.[8][9]Not recommended to be present during the reaction.Must be removed after disulfide reduction and before the click chemistry step.

Experimental Protocols

Protocol: Labeling of a Protein with this compound after Disulfide Bond Reduction

This protocol provides a general workflow for labeling a protein containing disulfide bonds with this compound.

1. Disulfide Bond Reduction (Choose one option):

  • Option A: Using TCEP

    • Prepare your protein solution at a concentration of 1-10 mg/mL in a degassed buffer at pH 7.0-7.5 (e.g., PBS, HEPES, or Tris, ensuring no azide is present).

    • Add a 10-100 fold molar excess of TCEP to the protein solution.

    • Incubate for 30-60 minutes at room temperature.

    • Proceed directly to the click chemistry labeling step.

  • Option B: Using DTT

    • Prepare your protein solution as described in Option A.

    • Add DTT to a final concentration of 5-10 mM.

    • Incubate for 30-60 minutes at 37°C.

    • Crucially, remove the DTT. Use a spin desalting column, dialysis, or size exclusion chromatography to exchange the buffer with a fresh, degassed, DTT-free buffer.[4][5]

2. Copper-Catalyzed Click Chemistry (CuAAC) Labeling:

This step should be performed under an inert atmosphere (e.g., in a glove box or by purging with argon/nitrogen) for best results.

  • Prepare the following stock solutions:

    • This compound: 10 mM in water or DMSO.

    • Copper(II) sulfate (B86663) (CuSO₄): 50 mM in water.

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand: 250 mM in water.

    • Sodium Ascorbate: 500 mM in water (prepare fresh).

  • In a reaction tube, combine the following in order:

    • Your reduced protein solution.

    • This compound stock solution to achieve a 3-10 fold molar excess over the protein.

    • Premix of CuSO₄ and THPTA (add THPTA to CuSO₄ and vortex briefly). The final concentration should be around 1 mM CuSO₄ and 5 mM THPTA.

    • Freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

3. Purification of the Labeled Protein:

  • Remove the excess dye and reaction components by size exclusion chromatography, dialysis, or using a protein purification column appropriate for your protein.

4. Determination of Labeling Efficiency:

  • Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and ~550 nm (for diSulfo-Cy3 concentration).

  • Calculate the degree of labeling (DOL) using the Beer-Lambert law and the extinction coefficients for your protein and diSulfo-Cy3.

Visualizations

experimental_workflow cluster_reduction Step 1: Disulfide Reduction cluster_purification Step 2 (if DTT used): DTT Removal cluster_labeling Step 3: Click Chemistry Labeling cluster_final_purification Step 4: Final Purification protein Protein with Disulfide Bonds reducing_agent Add Reducing Agent (TCEP or DTT) protein->reducing_agent reduced_protein Reduced Protein reducing_agent->reduced_protein dtt_removal Spin Desalting Column or Dialysis reduced_protein->dtt_removal If DTT was used click_reagents Add this compound + Cu(I) Catalyst Mix reduced_protein->click_reagents If TCEP was used dtt_free_protein DTT-free Reduced Protein dtt_removal->dtt_free_protein dtt_free_protein->click_reagents labeled_protein Labeled Protein click_reagents->labeled_protein final_purification Purify Labeled Protein (e.g., SEC) labeled_protein->final_purification pure_labeled_protein Pure Labeled Protein final_purification->pure_labeled_protein

Caption: Workflow for labeling proteins with this compound after disulfide reduction.

logical_relationship cluster_reducing_agents Reducing Agents cluster_dye This compound cluster_reaction CuAAC Reaction TCEP TCEP Cy3 Fluorescence TCEP->Cy3 Compatible (No Quenching) CuAAC Copper-Catalyzed Click Reaction TCEP->CuAAC Generally Compatible (May slow rate) DTT DTT DTT->Cy3 Potential for Quenching (Caution Advised) DTT->CuAAC Incompatible (Inhibits Catalyst) Alkyne Alkyne Group for Click Chemistry Alkyne->CuAAC Reacts with Azide

Caption: Logical relationships between reducing agents and this compound experiments.

References

Validation & Comparative

A Head-to-Head Comparison: diSulfo-Cy3 Alkyne vs. Cy3 Alkyne for Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioorthogonal chemistry, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," has become an indispensable tool for labeling and visualizing biomolecules. Central to this technique are the fluorescent probes that enable detection. Among the most popular are the cyanine (B1664457) dyes, particularly Cy3 and its derivatives, which offer bright and photostable fluorescence in the orange-red spectrum. This guide provides a detailed comparison of two commonly used alkyne-functionalized Cy3 dyes: diSulfo-Cy3 alkyne and the standard Cy3 alkyne, to aid researchers in selecting the optimal probe for their experimental needs.

The primary distinction between these two dyes lies in their solubility. The this compound is a sulfonated version of Cy3, bearing two sulfonate groups that render it highly water-soluble.[1][2][3][4] This increased hydrophilicity is advantageous for labeling proteins, nucleic acids, and other biomolecules in aqueous environments without the need for organic co-solvents, which can be detrimental to the structure and function of sensitive biological samples.[2][5] In contrast, the non-sulfonated Cy3 alkyne is hydrophobic and requires dissolution in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being introduced into an aqueous reaction mixture.[6][7][8][9]

Performance Characteristics at a Glance

To facilitate a clear comparison, the key photophysical and chemical properties of this compound and Cy3 alkyne are summarized in the table below. Data has been compiled from various supplier datasheets.

PropertyThis compoundCy3 AlkyneKey Advantage of diSulfo-Cy3
Solubility Water, DMSO, DMF[1][10][11]DMSO, DMF, DCM[6][7][12] (practically insoluble in water[7][9])Enables labeling in purely aqueous buffers, avoiding potentially disruptive organic solvents.[2][5]
Excitation Maximum (λex) ~548 nm[3][11]~555 nm[6][7]Both are well-suited for common laser lines (e.g., 532 nm, 555 nm, 561 nm).[12][13]
Emission Maximum (λem) ~563-567 nm[3][11]~570 nm[6][7]Minimal difference in emission spectra.
Molar Extinction Coeff. ~162,000 cm⁻¹M⁻¹[3][11]~150,000 cm⁻¹M⁻¹[6][7][12]Higher extinction coefficient suggests potentially brighter signal.
Fluorescence Quantum Yield ~0.1 - 0.15[3][11][14]~0.15 - 0.31[6][7][15]Cy3 alkyne may offer higher quantum efficiency, though values can vary between suppliers.
Molecular Weight ~675.8 g/mol (Na salt)[11]~530.2 g/mol [6][8][16]The addition of sulfonate groups increases the molecular weight.
Applications Labeling of proteins, peptides, and nucleic acids in aqueous solution.[1][2]Labeling of a wide range of biomolecules, often requiring an organic co-solvent.[6][15][17]diSulfo-Cy3 is ideal for sensitive biomolecules that may be denatured by organic solvents.[5]

Experimental Workflow and Considerations

The experimental workflow for labeling biomolecules with either this compound or Cy3 alkyne via a copper-catalyzed click reaction is largely conserved. The key difference lies in the initial solubilization of the dye.

G cluster_0 Preparation cluster_1 Click Reaction cluster_2 Purification & Analysis Start Start with Azide-Modified Biomolecule Alkyne_diSulfo Dissolve this compound in Aqueous Buffer Start->Alkyne_diSulfo Alkyne_Cy3 Dissolve Cy3 Alkyne in DMSO/DMF Start->Alkyne_Cy3 Mix Combine Biomolecule and Dye Alkyne_diSulfo->Mix Alkyne_Cy3->Mix Add_Catalyst Add Cu(I) Catalyst (e.g., CuSO4 + Ascorbic Acid) Mix->Add_Catalyst Incubate Incubate at Room Temperature Add_Catalyst->Incubate Purify Purify Labeled Biomolecule (e.g., Gel Filtration, Dialysis) Incubate->Purify Analyze Analyze via Fluorescence (e.g., Microscopy, Gel Imaging) Purify->Analyze End End Analyze->End

Caption: Generalized workflow for labeling azide-modified biomolecules with alkyne dyes via CuAAC.

Detailed Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a general protocol for labeling an azide-modified protein with either this compound or Cy3 alkyne. This protocol should be optimized for specific applications.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • This compound or Cy3 alkyne.

  • Anhydrous DMSO or DMF (for Cy3 alkyne).

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water).

  • Reducing agent stock solution (e.g., 250 mM sodium ascorbate (B8700270) in water, freshly prepared).

  • Copper-chelating ligand (optional, but recommended) such as THPTA or TBTA.

  • Purification column (e.g., desalting column) appropriate for the biomolecule.

Procedure:

  • Preparation of Dye Stock Solution:

    • This compound: Dissolve the dye directly in the reaction buffer or water to a final concentration of 1-10 mM.

    • Cy3 alkyne: Dissolve the dye in anhydrous DMSO or DMF to a final concentration of 1-10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.

    • Add the alkyne-dye stock solution to the protein solution. A 2-10 fold molar excess of the dye over the protein is a good starting point. If using Cy3 alkyne, ensure the final concentration of the organic solvent does not exceed 10-15% to minimize protein denaturation.[18]

    • If using a ligand, add it to the reaction mixture at this stage.

  • Initiation of the Click Reaction:

    • Add the CuSO₄ stock solution to a final concentration of 0.1-1 mM.

    • Immediately initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[19] The solution may change color slightly.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[20][21] Longer incubation times may be necessary for less efficient reactions.

  • Purification:

    • Remove the unreacted dye and copper catalyst by passing the reaction mixture through a desalting column or by using another appropriate purification method such as dialysis or precipitation.

  • Analysis:

    • Confirm successful labeling by measuring the absorbance of the purified conjugate at the dye's excitation maximum and at 280 nm for the protein.

    • The labeled protein is now ready for downstream applications such as fluorescence microscopy, flow cytometry, or gel electrophoresis.

Conclusion

The choice between this compound and Cy3 alkyne hinges primarily on the experimental system. For applications involving sensitive biomolecules that are incompatible with organic solvents, the water-soluble this compound is the superior choice. Its ability to be used in purely aqueous solutions simplifies the experimental setup and minimizes the risk of altering the native state of the target molecule. For applications where the presence of a small amount of organic solvent is tolerable, the standard Cy3 alkyne remains a robust and widely used reagent. While there are slight differences in their photophysical properties, both dyes provide bright and reliable fluorescence for a wide range of bio-imaging and detection applications.

References

A Head-to-Head Comparison: diSulfo-Cy3 Alkyne vs. Alexa Fluor 555 Alkyne for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of proteins is paramount for a multitude of applications, from in-vitro assays to cellular imaging. The choice of fluorophore can significantly impact the quality and reliability of experimental data. This guide provides a comprehensive comparison of two widely used alkyne-functionalized fluorescent dyes for protein labeling via click chemistry: diSulfo-Cy3 alkyne and Alexa Fluor 555 alkyne.

At the forefront of bioorthogonal conjugation, "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly specific and efficient method for attaching fluorescent probes to proteins that have been metabolically, enzymatically, or chemically modified to contain an azide (B81097) group. Both this compound and Alexa Fluor 555 alkyne are designed for this purpose, exhibiting bright fluorescence in the orange-red region of the spectrum. However, their performance characteristics differ, influencing their suitability for specific experimental needs. Alexa Fluor 555 is widely recognized for its superior brightness and photostability compared to traditional Cy3 dyes.[1][2] The diSulfo-Cy3 variant, with its two sulfonate groups, offers increased water solubility, which can be advantageous in aqueous labeling environments.[3][4]

Quantitative Comparison of Fluorophore Properties

The performance of a fluorescent dye is primarily dictated by its spectral characteristics, brightness (a product of its molar extinction coefficient and quantum yield), and photostability. Below is a summary of the key quantitative data for this compound and Alexa Fluor 555 alkyne.

PropertyThis compoundAlexa Fluor 555 AlkyneReference
Excitation Maximum (nm) ~548 - 555~555[3][5][6][7]
Emission Maximum (nm) ~563 - 570~565[3][5][6][7]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~150,000 - 162,000~155,000[3][5][6][7]
Fluorescence Quantum Yield ~0.1 - 0.31~0.1[3][5][6][7]
Key Features High water solubility, good photostabilityHigh photostability, exceptional brightness, less self-quenching[2][3][4][8]

Performance Insights: Brightness and Photostability

Brightness: Both dyes exhibit high molar extinction coefficients, indicating efficient light absorption. While the quantum yield of Alexa Fluor 555 is reported to be around 0.1, the quantum yield for Cy3 alkyne can vary, with some sources reporting values up to 0.31.[6][7] However, it is crucial to consider that the brightness of the final protein conjugate is also affected by factors such as self-quenching at high degrees of labeling. Studies have shown that Alexa Fluor 555 conjugates are often significantly more fluorescent than Cy3 conjugates, especially at high labeling densities, due to reduced dye-dye aggregation and self-quenching.[8]

Photostability: For applications requiring prolonged or intense light exposure, such as time-lapse microscopy, photostability is a critical parameter. Experimental data consistently demonstrates that Alexa Fluor 555 is significantly more resistant to photobleaching than Cy3 and its derivatives.[1][8][9] This allows for longer imaging times and the acquisition of more robust quantitative data.

Experimental Protocols

The following is a generalized protocol for the copper-catalyzed click chemistry (CuAAC) labeling of an azide-modified protein with either this compound or Alexa Fluor 555 alkyne. This protocol should be optimized for each specific protein and experimental setup.

Materials:
  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4, free of sodium azide)

  • This compound or Alexa Fluor 555 alkyne

  • Dimethylsulfoxide (DMSO) for dissolving the alkyne dye

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Reducing agent solution (e.g., 50 mM sodium ascorbate (B8700270) in water, freshly prepared)

  • Copper-chelating ligand solution (e.g., 20 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water)

  • Purification resin or column for removing excess dye (e.g., size-exclusion chromatography or dialysis)

Protocol:
  • Prepare the Alkyne Dye Stock Solution: Dissolve the alkyne dye in DMSO to a final concentration of 10 mM.

  • Prepare the Protein Solution: Dilute the azide-modified protein to a concentration of 1-5 mg/mL in the reaction buffer.

  • Prepare the Click-It® Reaction Cocktail: In a microcentrifuge tube, mix the following components in order:

    • Copper(II) sulfate solution

    • Copper-chelating ligand solution (if used)

    • Alkyne dye stock solution (a 3-10 fold molar excess over the protein is a good starting point)

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction cocktail to reduce Cu(II) to the catalytic Cu(I) species. The total reaction volume will depend on the amount of protein to be labeled.

  • Add the Protein: Immediately add the azide-modified protein solution to the reaction cocktail.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Remove the excess, unreacted dye from the labeled protein using size-exclusion chromatography, dialysis, or another suitable purification method.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum) and using the Beer-Lambert law.

Mandatory Visualizations

Experimental Workflow for Protein Labeling

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Azide_Protein Azide-Modified Protein Mix Mix Reagents and Initiate Reaction Azide_Protein->Mix Alkyne_Dye Alkyne Fluorophore (diSulfo-Cy3 or Alexa Fluor 555) Alkyne_Dye->Mix Reagents Click Chemistry Reagents (CuSO4, Ascorbate, Ligand) Reagents->Mix Incubate Incubate at RT (1-2 hours) Mix->Incubate Purify Purify Labeled Protein (e.g., SEC) Incubate->Purify Analyze Characterize (DOL, Functionality) Purify->Analyze

Caption: Workflow for labeling azide-modified proteins with alkyne fluorophores via CuAAC.

Logical Relationship of Fluorophore Selection Criteria

selection_criteria Application Research Application Brightness Brightness (Signal Strength) Application->Brightness Photostability Photostability (Imaging Duration) Application->Photostability Solubility Water Solubility (Aqueous Labeling) Application->Solubility Cost Cost Application->Cost Alexa_Fluor_555 Alexa Fluor 555 Alkyne Brightness->Alexa_Fluor_555 Superior diSulfo_Cy3 This compound Brightness->diSulfo_Cy3 High Photostability->Alexa_Fluor_555 Higher Photostability->diSulfo_Cy3 Good Solubility->Alexa_Fluor_555 Good Solubility->diSulfo_Cy3 Higher

Caption: Key criteria for selecting a fluorescent alkyne dye for protein labeling.

Conclusion and Recommendations

The choice between this compound and Alexa Fluor 555 alkyne depends on the specific demands of the experiment.

Choose Alexa Fluor 555 alkyne for:

  • Applications requiring the highest brightness and photostability.

  • Experiments where maximizing the signal-to-noise ratio is critical, such as in single-molecule studies or imaging of low-abundance proteins.

  • Time-lapse imaging and other applications involving prolonged exposure to excitation light.

Choose this compound for:

  • Applications where high water solubility is a primary concern, potentially reducing aggregation and improving labeling efficiency in purely aqueous environments.

  • When a cost-effective, yet high-performing, fluorophore is needed.

  • General protein labeling applications where the exceptional photostability of Alexa Fluor 555 is not an absolute requirement.

References

A Comparative Guide to diSulfo-Cy3 Alkyne and Other Orange Fluorescent Dyes for Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of diSulfo-Cy3 alkyne with other commonly used orange fluorescent dyes functionalized with an alkyne group for click chemistry applications. The selection of an appropriate fluorescent probe is critical for the success of bioimaging and labeling experiments. Key performance indicators such as photophysical properties, including quantum yield and extinction coefficient, as well as photostability and signal-to-noise ratio, are crucial considerations. This document aims to provide researchers with the necessary data and protocols to make an informed decision based on the specific requirements of their experimental setup.

Introduction to this compound

This compound is a water-soluble fluorescent dye belonging to the cyanine (B1664457) family.[1] The presence of two sulfonate groups enhances its hydrophilicity, making it particularly suitable for labeling biomolecules in aqueous environments without causing aggregation or loss of biological activity.[2] Its alkyne group allows for covalent attachment to azide-modified molecules via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][2][3] This bioorthogonal reaction is highly specific and efficient, enabling precise labeling of target molecules in complex biological systems.[4][5]

Comparative Analysis of Photophysical Properties

The performance of a fluorescent dye is primarily determined by its photophysical properties. The following table summarizes the key characteristics of this compound and several other orange fluorescent dyes commonly used in click chemistry applications.

Dye Excitation Max (nm) Emission Max (nm) **Molar Extinction Coefficient (M⁻¹cm⁻¹) **Quantum Yield (Φ) Key Features
This compound 548[1]567[1]162,000[1]0.15[1]High water solubility, bright, photostable.[2]
Sulfo-Cy3 Alkyne 555[3]572[3]150,000[3]Not specifiedBright, water-soluble, and pH insensitive from pH 4 to 10.[3]
ATTO 565 Alkyne 564[6][7]590[6]120,000[6]0.90[6][8]High fluorescence quantum yield, excellent photostability.[6][9]
Alexa Fluor 555 Alkyne 555[10][11]565[10][11][12]150,000[10]Not specifiedBright and photostable.
5-TAMRA Alkyne 553[13] / 556[14]575[13] / 563[14]80,000[13] - 89,000[15]Not specifiedWidely used rhodamine dye, good for FRET with fluorescein.[16]
Rhodamine B Alkyne ~554~577~110,000~0.31-0.70 (in ethanol)[17]A classic, well-characterized dye, but photophysical properties are highly solvent-dependent.[17]

Note: The exact photophysical properties of fluorescent dyes can vary depending on the solvent, pH, and conjugation to a biomolecule. The data presented here are based on manufacturer specifications and literature values and should be used as a guide. Researchers are encouraged to perform their own characterization for their specific experimental conditions.

Experimental Protocols for Comparative Evaluation

To facilitate a direct and objective comparison of these dyes in your own laboratory setting, we provide the following standardized protocols for measuring key performance indicators.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength.

Protocol:

  • Prepare a stock solution: Accurately weigh a small amount of the alkyne dye and dissolve it in a suitable solvent (e.g., DMSO for stock, then diluted in PBS for measurements) to a known concentration (e.g., 1 mM).

  • Prepare a dilution series: Create a series of dilutions from the stock solution in the desired experimental buffer (e.g., PBS).

  • Measure absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax).

  • Plot data and calculate ε: Plot absorbance versus concentration. According to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length in cm, and c is the concentration in M), the slope of the line is the molar extinction coefficient (assuming a 1 cm path length).

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The relative method compares the fluorescence of the test dye to a standard with a known quantum yield.

Protocol:

  • Select a standard: Choose a quantum yield standard with absorption and emission properties similar to the test dye (e.g., Rhodamine 6G in ethanol, Φ = 0.95).

  • Prepare solutions: Prepare a series of dilutions for both the test dye and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure absorbance and fluorescence: For each solution, measure the absorbance at the excitation wavelength and record the fluorescence emission spectrum.

  • Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot and calculate Φ: Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard. The quantum yield of the test sample (Φ_X) can be calculated using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) where Φ_ST is the quantum yield of the standard, Grad are the gradients of the respective plots, and η are the refractive indices of the solvents.

Assessment of Photostability

Photostability is the dye's resistance to photochemical degradation upon exposure to light.

Protocol:

  • Prepare sample: Label a biomolecule (e.g., a protein or oligonucleotide) with the fluorescent dye according to standard click chemistry protocols. Immobilize the labeled molecule on a microscope slide.

  • Image acquisition: Acquire a time-lapse series of fluorescence images using a fluorescence microscope with a consistent excitation light intensity.

  • Data analysis: Measure the fluorescence intensity of the sample over time. The rate of fluorescence decay is an indicator of photostability. The photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%) is a common metric for comparison.

Determination of Signal-to-Noise Ratio (SNR)

The signal-to-noise ratio is a measure of the quality of a fluorescent image, indicating how well the signal from the labeled structure can be distinguished from the background noise.

Protocol:

  • Image acquisition: Acquire fluorescence images of cells or tissues labeled with the dye.

  • Define signal and background regions: In the image analysis software, define regions of interest (ROIs) that correspond to the specific fluorescent signal and regions that represent the background.

  • Measure mean intensities: Calculate the mean pixel intensity for both the signal and background ROIs.

  • Calculate SNR: The SNR can be calculated using the formula: SNR = (Mean Signal Intensity - Mean Background Intensity) / Standard Deviation of Background Intensity

Visualizing Experimental Workflows

To aid in the conceptualization of the experimental processes, the following diagrams illustrate the workflows for dye characterization and a typical click chemistry labeling experiment.

experimental_workflow cluster_characterization Dye Characterization Dye Fluorescent Dye Alkyne Stock Prepare Stock Solution Dye->Stock Photostability Assess Photostability Dye->Photostability Dilution Create Dilution Series Stock->Dilution Absorbance Measure Absorbance Dilution->Absorbance Fluorescence Measure Fluorescence Dilution->Fluorescence Extinction Calculate Extinction Coefficient Absorbance->Extinction QuantumYield Calculate Quantum Yield Fluorescence->QuantumYield click_chemistry_workflow cluster_labeling Click Chemistry Labeling AzideMolecule Azide-Modified Biomolecule Mix Mix Components with Cu(I) Catalyst AzideMolecule->Mix AlkyneDye This compound AlkyneDye->Mix Reaction Incubate (Click Reaction) Mix->Reaction Purification Purify Labeled Biomolecule Reaction->Purification LabeledProduct Labeled Biomolecule Purification->LabeledProduct Analysis Downstream Analysis (e.g., Microscopy) LabeledProduct->Analysis

References

A Head-to-Head Comparison of diSulfo-Cy3 Alkyne and sulfo-Cy3 DBCO for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the choices for biomolecular labeling, the selection between copper-catalyzed and copper-free click chemistry reagents is critical. This guide provides an objective comparison of diSulfo-Cy3 alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and sulfo-Cy3 DBCO for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offering supporting data and detailed protocols to inform your experimental design.

Introduction to Click Chemistry Approaches

Click chemistry provides a powerful toolkit for the specific and efficient labeling of biomolecules. The two most prominent methods are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

This compound is a terminal alkyne functionalized cyanine (B1664457) dye. For it to react with an azide-modified biomolecule, a copper(I) catalyst is required. This reaction, known as CuAAC, is highly efficient and versatile.

sulfo-Cy3 DBCO , on the other hand, features a dibenzocyclooctyne (DBCO) group, a strained alkyne. This inherent ring strain allows it to react spontaneously with azides without the need for a toxic copper catalyst, a reaction termed SPAAC. This copper-free approach is particularly advantageous for applications in living systems where copper toxicity is a concern.[1][2]

Performance Comparison: this compound vs. sulfo-Cy3 DBCO

The choice between these two reagents hinges on a balance of reaction speed, biocompatibility, and potential for non-specific interactions.

FeatureThis compound (CuAAC)sulfo-Cy3 DBCO (SPAAC)
Reaction Type Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Required Yes, Copper(I)No
Biocompatibility Limited in living systems due to copper cytotoxicity.[1]High, suitable for live-cell and in vivo imaging.[2]
Reaction Kinetics (Second-Order Rate Constant) Generally in the range of 1 to 100 M⁻¹s⁻¹ (Specific value for this compound is not readily available but is expected to be in this range for CuAAC reactions).[3]Approximately 0.9 M⁻¹s⁻¹ with benzyl (B1604629) azide (B81097).[4]
Potential for Non-Specific Labeling Low, as terminal alkynes are generally unreactive towards biological functional groups in the absence of copper.Can exhibit some non-specific labeling of proteins containing free thiols (cysteine residues).[5]
Fluorescence Properties of Conjugate Excitation/Emission: ~550 nm / ~570 nm. Quantum Yield of Cy3 is ~0.15, which can be influenced by conjugation.[6][7]Excitation/Emission: ~555 nm / ~570 nm.[8][9] Quantum Yield of Cy3 is ~0.15, which can be influenced by conjugation.[6][7]
Water Solubility High, due to two sulfo groups.High, due to one sulfo group.

Reaction Mechanisms

The fundamental difference between the two approaches lies in their reaction mechanisms. CuAAC proceeds through a copper-catalyzed pathway, while SPAAC is driven by the release of ring strain in the DBCO molecule.

cluster_0 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) This compound This compound Triazole Adduct Triazole Adduct This compound->Triazole Adduct Azide-modified Biomolecule Azide-modified Biomolecule Azide-modified Biomolecule->Triazole Adduct Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Triazole Adduct

Fig 1. CuAAC Reaction Mechanism

cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) sulfo-Cy3 DBCO sulfo-Cy3 DBCO Triazole Adduct Triazole Adduct sulfo-Cy3 DBCO->Triazole Adduct Azide-modified Biomolecule Azide-modified Biomolecule Azide-modified Biomolecule ->Triazole Adduct

Fig 2. SPAAC Reaction Mechanism

Experimental Protocols

Below are detailed protocols for labeling an azide-modified protein with either this compound or sulfo-Cy3 DBCO.

Protocol 1: Labeling with this compound (CuAAC)

Materials:

  • Azide-modified protein in a copper-compatible buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5). Avoid buffers with chelating agents.

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Degassing equipment (optional, but recommended)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO or water.

    • CuSO₄: 50 mM in water.

    • THPTA: 50 mM in water.

    • Sodium ascorbate: 100 mM in water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 mg/mL) and this compound (5-10 molar excess over the protein).

    • In a separate tube, prepare the catalyst premix by adding CuSO₄ and THPTA in a 1:5 molar ratio.

  • Initiate the Reaction:

    • Add the CuSO₄/THPTA premix to the protein/alkyne mixture to a final copper concentration of 1-2 mM.

    • Add freshly prepared sodium ascorbate to a final concentration of 5-10 mM to reduce Cu(II) to the active Cu(I) state.

    • Gently mix the reaction. For oxygen-sensitive reactions, it is recommended to degas the solution and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C. Protect from light.

  • Purification:

    • Remove the unreacted dye and catalyst components by size-exclusion chromatography or dialysis.

Protocol 2: Labeling with sulfo-Cy3 DBCO (SPAAC)

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • sulfo-Cy3 DBCO

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Stock Solution:

    • sulfo-Cy3 DBCO: 10 mM in DMSO or water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 mg/mL) and sulfo-Cy3 DBCO (2-5 molar excess over the protein).

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours, or overnight at 4°C. Protect from light. The reaction can also be performed at 37°C to increase the rate.

  • Purification:

    • Remove the unreacted dye by size-exclusion chromatography or dialysis.

Application in Studying Signaling Pathways: Visualizing GPCR Dimerization

Both labeling strategies can be employed to study protein-protein interactions within signaling pathways. A prominent example is the investigation of G protein-coupled receptor (GPCR) dimerization, which plays a crucial role in signal transduction.[11][12] The beta-2 adrenergic receptor (β2AR), a classic GPCR, is known to form homodimers.[1]

Experimental Workflow:

To study β2AR dimerization, two populations of the receptor can be expressed with different tags that allow for the site-specific incorporation of an azide. For instance, one population could be tagged with a peptide sequence that is a substrate for a specific enzyme that transfers an azide-modified sugar, while the other population could be engineered to incorporate an azide-bearing unnatural amino acid.

These azide-modified receptors can then be labeled with either this compound (in fixed cells or cell lysates due to copper toxicity) or sulfo-Cy3 DBCO (in live cells). By using a complementary fluorescent dye (e.g., Cy5) on the second receptor population, Förster Resonance Energy Transfer (FRET) can be used to detect dimerization.

cluster_workflow Workflow for Visualizing GPCR Dimerization A Express two populations of β2AR with distinct azide tags B Label one population with sulfo-Cy3 DBCO A->B C Label the second population with a FRET partner dye (e.g., Cy5-DBCO) A->C D Live-cell imaging B->D C->D E Analyze FRET to detect receptor dimerization D->E

Fig 3. Experimental workflow for studying GPCR dimerization.

Signaling Pathway Context:

The dimerization of β2AR can influence its coupling to G proteins and downstream signaling cascades. Upon agonist binding, the β2AR activates the Gs protein, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase.[13][14] Studying how dimerization affects the efficiency of this signaling pathway is a key area of research.

cluster_pathway β2-Adrenergic Receptor Signaling Pathway Agonist Agonist b2AR_dimer β2AR Dimer (Labeled with Cy3 & Cy5) Agonist->b2AR_dimer Binding Gs Gs protein b2AR_dimer->Gs Activation AC Adenylyl Cyclase Gs->AC Activation ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of downstream targets

Fig 4. Simplified β2AR signaling pathway.

Conclusion

The choice between this compound and sulfo-Cy3 DBCO is dictated by the specific experimental context. For applications requiring the highest biocompatibility, such as live-cell imaging and in vivo studies, the copper-free SPAAC reaction with sulfo-Cy3 DBCO is the superior choice. Its ease of use, with a simple one-step incubation, is also a significant advantage.

For in vitro applications where copper toxicity is not a concern, This compound offers a robust and efficient labeling method via the well-established CuAAC reaction. The potential for non-specific reactions is lower compared to DBCO reagents.

Researchers should carefully consider the trade-offs between reaction kinetics, biocompatibility, and potential side reactions when selecting the appropriate click chemistry reagent for their specific research needs. This guide provides the necessary data and protocols to make an informed decision and advance their research in drug development and molecular biology.

References

A Comparative Guide to diSulfo-Cy3 Alkyne: Performance in Fixed vs. Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry for cellular imaging, the choice of fluorescent probe is critical. This guide provides a detailed comparison of the performance of diSulfo-Cy3 alkyne in fixed versus live cell applications, alongside alternative fluorophores.

Executive Summary

This compound is a bright and photostable fluorescent probe well-suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Its utility, however, varies significantly between fixed and live cell imaging primarily due to its cell impermeability and the cytotoxicity of the copper catalyst required for click chemistry. In fixed cells, this compound offers excellent performance with high signal-to-noise ratios. Conversely, for live-cell imaging, its application is largely restricted to cell-surface labeling, with copper-free click chemistry alternatives offering superior biocompatibility for intracellular targets.

Performance Comparison: this compound in Fixed vs. Live Cells

FeatureFixed Cell ImagingLive Cell Imaging
Signal-to-Noise Ratio HighModerate to Low (for cell surface labeling); Very Low (for intracellular labeling)
Photostability Good to ExcellentModerate (phototoxicity can be a concern with prolonged exposure)
Cell Permeability N/A (permeabilization step required)Generally cell-impermeable
Cytotoxicity Low (cells are not viable)High (due to copper catalyst)
Primary Application Labeling of intracellular and extracellular targetsLabeling of cell-surface molecules

Alternative Fluorophores for Cellular Imaging

The choice of an alternative to this compound depends on the specific experimental requirements, particularly the need for live-cell imaging and intracellular targeting.

FluorophoreChemistryKey AdvantagesKey Disadvantages
Alexa Fluor 555 Alkyne Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Higher photostability and brightness compared to Cy3.[1][2][3]Requires copper catalyst, leading to cytotoxicity in live cells.
DBCO-Cy3 Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Copper-free, enabling live-cell imaging with low cytotoxicity.[4][5]May exhibit higher background in fixed and permeabilized cells.[5]
DIBO-Alexa Fluor 555 Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Copper-free, highly biocompatible, and benefits from the superior photostability of Alexa Fluor dyes.Generally lower reaction kinetics compared to CuAAC.

Experimental Protocols

Protocol 1: Labeling of Intracellular Proteins in Fixed Cells with this compound

This protocol is adapted for labeling azide-modified proteins in fixed mammalian cells.

Materials:

  • Cells cultured on coverslips with metabolically incorporated azide-modified amino acids.

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Click reaction cocktail:

    • This compound (1-5 µM)

    • Copper(II) sulfate (B86663) (CuSO4) (5 mM)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM)

    • Sodium ascorbate (B8700270) (50 mM, freshly prepared)

  • Phosphate-buffered saline (PBS)

  • Antifade mounting medium with DAPI

Procedure:

  • Fixation: Wash cells twice with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Blocking: Block with 1% BSA in PBS for 30 minutes at room temperature.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use.

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature in the dark.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Counterstaining: Stain nuclei with DAPI in an antifade mounting medium.

  • Imaging: Mount the coverslip on a microscope slide and image using a fluorescence microscope with appropriate filter sets for Cy3 and DAPI.

Protocol 2: Labeling of Cell-Surface Glycans on Live Cells with this compound

This protocol is designed for labeling azide-modified glycans on the surface of living mammalian cells.[6]

Materials:

  • Live cells cultured on glass-bottom dishes with metabolically incorporated azide-modified sugars.

  • Live cell imaging medium (e.g., FluoroBrite DMEM)

  • Click reaction cocktail (pre-chilled on ice):

    • This compound (25 µM)

    • Copper(II) sulfate (CuSO4) (50 µM)

    • THPTA (250 µM)

    • Aminoguanidine (1 mM)

    • Sodium ascorbate (2.5 mM, freshly prepared)

  • Ice-cold PBS

Procedure:

  • Cell Preparation: Wash cells twice with ice-cold PBS.

  • Click Reaction:

    • Prepare the click cocktail and keep it on ice for 10 minutes before use.

    • Add the ice-cold click cocktail to the cells and incubate for 1-5 minutes on ice.[7]

  • Washing: Wash the cells twice with ice-cold PBS.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with a live-cell incubation chamber, using appropriate filters for Cy3.

Visualizations

experimental_workflow_fixed_cells cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging cell_culture Culture cells with azide-modified precursors fixation Fix with 4% PFA cell_culture->fixation permeabilization Permeabilize with 0.1% Triton X-100 fixation->permeabilization blocking Block with 1% BSA permeabilization->blocking click_reaction Incubate with This compound Click Cocktail blocking->click_reaction wash Wash cells click_reaction->wash mount Mount with DAPI wash->mount image Fluorescence Microscopy mount->image

Caption: Workflow for labeling fixed cells with this compound.

experimental_workflow_live_cells cluster_prep Cell Preparation cluster_labeling Labeling (on ice) cluster_imaging Imaging cell_culture Culture cells with azide-modified precursors wash_pbs Wash with ice-cold PBS cell_culture->wash_pbs click_reaction Incubate with ice-cold This compound Click Cocktail (1-5 min) wash_pbs->click_reaction wash_final Wash with ice-cold PBS click_reaction->wash_final image Live Cell Fluorescence Microscopy wash_final->image signaling_pathway_click_chemistry cluster_reactants Reactants cluster_catalyst Catalyst azide Azide-modified Biomolecule product Fluorescently Labeled Biomolecule (Stable Triazole Linkage) azide->product alkyne diSulfo-Cy3 Alkyne alkyne->product catalyst Cu(I) from CuSO4 + Na Ascorbate catalyst->product CuAAC

References

Validating diSulfo-Cy3 Alkyne Labeling for Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging click chemistry for proteomic analysis, the choice of labeling reagent is critical. This guide provides a comprehensive comparison of diSulfo-Cy3 alkyne, a fluorescent dye, with other commonly used alkyne-containing tags for mass spectrometry-based applications. We present a detailed examination of their performance characteristics, supported by experimental protocols and data interpretation guidelines.

The validation of covalent labeling of biomolecules is a crucial step in ensuring the accuracy and reliability of downstream analysis, particularly in quantitative proteomics. This compound has emerged as a valuable tool for these applications, offering the dual functionality of fluorescence visualization and mass-based detection. This guide will delve into the specifics of validating this compound labeling by mass spectrometry and compare its performance with alternative non-fluorescent tags, such as biotin-alkyne.

Performance Comparison of Alkyne Labeling Reagents

The selection of an appropriate alkyne tag for click chemistry-based proteomics depends on the specific experimental goals. While fluorescent dyes like diSulfo-Cy3 offer the advantage of in-gel visualization, other tags like biotin (B1667282) provide robust affinity purification capabilities. The following table summarizes the key characteristics of this compound and compares it with a standard biotin-alkyne conjugate and a simple terminal alkyne amino acid analog for mass spectrometry applications.

FeatureThis compoundBiotin-AlkyneTerminal Alkyne Amino Acid
Primary Function Fluorescent Labeling & MS DetectionAffinity Purification & MS DetectionMinimalist tag for MS Detection
Molecular Weight ~675.8 g/mol [1]~300-500 g/mol (linker dependent)~100-200 g/mol
Water Solubility High (due to two sulfo groups)[2][3]Variable (linker dependent)Generally high
Detection Methods Fluorescence (Ex/Em ~554/568 nm), MS[3]Western Blot (streptavidin), MSMass Spectrometry
Impact on Ionization (MS) Potential for signal suppression or alteration of fragmentation patterns due to large, charged structure.Can impact ionization, but generally less than large dyes. Cleavable linkers can mitigate this.[4][5][6]Minimal impact on ionization efficiency.
Potential for Non-specific Binding Low, primarily driven by click chemistry specificity.Can exhibit non-specific binding to endogenous biotin-binding proteins.Very low.
In-gel/In-solution Visualization Yes (bright orange-red fluorescence)[3]NoNo
Enrichment Capability NoYes (Streptavidin affinity)[4]No

Experimental Workflow for Validation

The validation of this compound labeling involves a series of steps to confirm the successful and specific conjugation of the dye to the target molecule. This workflow is applicable to proteins, peptides, or other azide-modified biomolecules.

G cluster_0 Sample Preparation cluster_1 Click Chemistry Reaction cluster_2 Purification & Analysis cluster_3 Data Validation a Azide-modified Protein/Peptide b Add this compound, CuSO4, Reductant (e.g., Ascorbate), and Ligand (e.g., TBTA) a->b Reactant c Incubate at Room Temperature b->c Reaction d Remove Excess Reagents (e.g., Desalting Column) c->d Purify e In-gel Fluorescence Scan (Optional) d->e Visualize f Enzymatic Digestion (for proteins) d->f Process g LC-MS/MS Analysis e->g f->g Analyze h Identify Labeled Peptides by Mass Shift (+ ~675.8 Da) g->h Identify i Confirm Fragmentation Spectrum (MS/MS) h->i Confirm

Workflow for this compound labeling and MS validation.

Experimental Protocols

Protocol 1: this compound Labeling of an Azide-Modified Peptide

This protocol describes the labeling of a peptide containing an azide (B81097) modification with this compound for mass spectrometry analysis.

Materials:

  • Azide-modified peptide

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting column (e.g., C18 ZipTip)

  • Mass spectrometer

Procedure:

  • Prepare a stock solution of the azide-modified peptide in PBS at a concentration of 1 mg/mL.

  • Prepare the click chemistry reaction mixture:

    • In a microcentrifuge tube, combine the following in order:

      • Azide-modified peptide solution (e.g., 10 µL of 1 mg/mL stock)

      • This compound (1.5 molar excess over the peptide)

      • TBTA (from a 1.7 mM stock in DMSO, to a final concentration of 50 µM)

      • CuSO4 (from a 50 mM stock in water, to a final concentration of 0.5 mM)

      • Sodium ascorbate (from a fresh 100 mM stock in water, to a final concentration of 5 mM)

    • Vortex the mixture gently.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purify the labeled peptide using a C18 desalting column to remove excess reagents. Elute the labeled peptide according to the manufacturer's protocol.

  • Analyze the sample by mass spectrometry. Acquire a full MS scan to identify the mass of the labeled peptide. The expected mass will be the mass of the unlabeled peptide plus the mass of the this compound (~675.8 Da).

  • Perform tandem mass spectrometry (MS/MS) on the parent ion of the labeled peptide to confirm its sequence and the site of modification.

Protocol 2: In-gel Fluorescence Visualization and Protein Identification

This protocol is suitable for validating the labeling of a protein mixture.

Materials:

  • Azide-modified protein lysate

  • Same click chemistry reagents as in Protocol 1

  • SDS-PAGE gel

  • Fluorescence gel scanner

  • In-gel digestion kit

  • LC-MS/MS system

Procedure:

  • Perform the click chemistry reaction on the protein lysate as described in Protocol 1, scaling the reaction volume and reagent quantities as needed based on the total protein concentration.

  • Separate the labeled proteins by SDS-PAGE.

  • Visualize the labeled proteins using a fluorescence gel scanner with excitation and emission wavelengths appropriate for Cy3 (e.g., ~550 nm excitation and ~570 nm emission). A successful reaction will show fluorescent bands corresponding to the labeled proteins.

  • Excise the fluorescent protein bands of interest from the gel.

  • Perform in-gel tryptic digestion of the excised protein bands according to standard protocols.

  • Extract the resulting peptides from the gel.

  • Analyze the peptide mixture by LC-MS/MS.

  • Search the MS/MS data against a protein database to identify the proteins. The search parameters should include a variable modification corresponding to the mass of the this compound on the azide-containing amino acid residue.

Data Presentation and Interpretation

The primary evidence for successful this compound labeling in a mass spectrometry experiment is the detection of a mass shift corresponding to the addition of the dye to the target molecule.

Table 2: Expected Mass Shifts for Labeled Peptides

Peptide Sequence (with Azide-Amino Acid 'X')Unlabeled Monoisotopic Mass (Da)This compound Mass (Da)Expected Labeled Monoisotopic Mass (Da)
G-X-G-L-G-K560.3~675.8~1236.1
V-T-S-X-T-L-G721.4~675.8~1397.2

The fragmentation spectrum (MS/MS) of the labeled peptide should also be carefully examined. The presence of fragment ions containing the modification further confirms the identity and location of the label. It is important to note that the large and complex structure of the diSulfo-Cy3 dye may lead to altered fragmentation patterns compared to the unlabeled peptide, potentially with dominant neutral losses or characteristic reporter ions from the dye itself.

Comparison with Biotin-Alkyne

For applications where affinity purification is the primary goal, biotin-alkyne is a common alternative to fluorescent dyes.

Table 3: Performance Comparison in Mass Spectrometry-based Proteomics

ParameterThis compoundBiotin-Alkyne
Enrichment Efficiency Not applicableHigh, based on strong streptavidin-biotin interaction.
MS Signal of Labeled Peptides May be suppressed due to the size and charge of the dye.Generally better than fluorescent dyes, but still can be lower than unlabeled peptides.
Identification of Labeled Peptides Can be challenging due to altered fragmentation.More straightforward, especially with cleavable linkers that remove the biotin moiety before MS analysis.[4][5]
Quantification Accuracy Potential for dye-induced changes in ionization efficiency can affect label-free quantification.Less likely to interfere with quantification, especially when using isotopic labeling strategies.

Conclusion

The validation of this compound labeling by mass spectrometry is a robust method to confirm the successful modification of target biomolecules. The choice between this compound and other tags like biotin-alkyne depends on the specific requirements of the experiment. This compound is an excellent choice for applications requiring both fluorescence visualization and mass spectrometric identification. However, for experiments focused on the enrichment and identification of low-abundance proteins, a biotin-alkyne tag, particularly one with a cleavable linker, may offer superior performance in the mass spectrometry workflow. Careful consideration of the potential effects of the chosen tag on ionization and fragmentation is essential for accurate data interpretation.

References

A Comparative Analysis of diSulfo-Cy3 Alkyne Photostability for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging fluorescence in their work, the photostability of the chosen fluorophore is a critical parameter that directly impacts data quality and experimental outcomes. This guide provides a comparative analysis of the photostability of diSulfo-Cy3 alkyne, a commonly used fluorescent dye for copper-catalyzed click chemistry, against its spectrally similar counterparts, Alexa Fluor 555 alkyne and ATTO 550 alkyne. The insights and data presented herein are intended to aid in the selection of the most appropriate fluorescent label for demanding applications such as time-lapse microscopy and single-molecule studies.

Quantitative Photostability Comparison

The photostability of a fluorophore refers to its resistance to photochemical degradation, or photobleaching, upon exposure to excitation light.[1] This is a crucial characteristic for experiments requiring prolonged or repeated imaging. While direct quantitative photostability data for this compound is not extensively documented in publicly available literature, the photophysical properties are largely determined by the core Cy3 fluorophore.[1] Experimental evidence consistently shows that Alexa Fluor 555 and ATTO 550 dyes are significantly more resistant to photobleaching than Cy3.[1][2]

One study directly comparing the photobleaching rates of Cy3 and Alexa Fluor 555 demonstrated that after 95 seconds of continuous illumination, the fluorescence emission of the Cy3 dye retained about 75% of its initial fluorescence, whereas Alexa Fluor 555 retained almost 90%.[3] Dyes from the ATTO family are also marketed as having increased photostability compared to cyanine-based dyes like Cy3.[1][4] ATTO 550, in particular, is noted for its high thermal and photostability.[5][6]

The following table summarizes the key photophysical properties of this compound and its alternatives. It is important to note that while the core structures of these dyes are the primary determinants of their photophysical properties, the addition of alkyne and sulfo- groups may have minor effects.

PropertyThis compoundAlexa Fluor 555 alkyneATTO 550 alkyne
Excitation Max (nm) ~555~555~554
Emission Max (nm) ~570~565~576
Molar Extinction (cm⁻¹M⁻¹) ~150,000~150,000~120,000
Quantum Yield >0.15~0.10~0.80
Relative Photostability ModerateHighHigh

Data for Alexa Fluor 555 and ATTO 550 are for the core fluorophores and are expected to be representative of the alkyne derivatives. Data for this compound is based on the properties of the core Cy3 fluorophore.[6][7][8]

Experimental Protocols

To quantitatively assess and compare the photostability of fluorescent dyes, a standardized experimental protocol is essential. The following methodology outlines a typical procedure for measuring photobleaching rates using fluorescence microscopy.

Objective: To determine and compare the photobleaching half-life of this compound, Alexa Fluor 555 alkyne, and ATTO 550 alkyne.

Materials:

  • This compound, Alexa Fluor 555 alkyne, and ATTO 550 alkyne solutions of equal molar concentrations in a suitable buffer (e.g., PBS).

  • Azide-functionalized biomolecule (e.g., a protein or oligonucleotide) for conjugation.

  • Copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., THPTA) for the click reaction.

  • Microscope slides or glass-bottom dishes.

  • A fluorescence microscope (e.g., confocal or epifluorescence) with a stable light source (laser or arc lamp) and appropriate filter sets for the dyes being tested.

  • A sensitive camera (e.g., sCMOS or EMCCD).

  • Image acquisition and analysis software (e.g., ImageJ/Fiji).

Methodology:

  • Fluorophore Conjugation: Conjugate each alkyne-functionalized dye to the azide-modified biomolecule via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Purify the labeled biomolecules to remove unconjugated dye.

  • Sample Preparation: Immobilize the fluorescently labeled biomolecules onto the surface of a microscope slide or glass-bottom dish to prevent diffusion.

  • Image Acquisition:

    • Place the sample on the microscope stage and bring the labeled molecules into focus.

    • Set the excitation wavelength to the absorption maximum of the fluorophores (~555 nm).

    • Adjust the excitation light intensity to a constant and defined level. It is crucial to use the same light intensity for all samples.

    • Begin continuous image acquisition of a region of interest containing the immobilized molecules. Acquire images at regular time intervals until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • For each time point, measure the mean fluorescence intensity of the region of interest.

    • Correct for background fluorescence by subtracting the mean intensity of a region without any labeled molecules.

    • Normalize the fluorescence intensity at each time point to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting photobleaching decay curve to an exponential function to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence to decrease to 50% of its initial value.

Visualizations

Experimental Workflow for Photostability Analysis

The following diagram illustrates the key steps in the experimental workflow for the comparative photostability analysis of fluorescent dyes.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Fluorophore-Alkyne Solutions (diSulfo-Cy3, Alexa 555, ATTO 550) C Click Chemistry Conjugation (CuAAC) A->C B Azide-Modified Biomolecule B->C D Purification of Labeled Biomolecule C->D E Immobilization on Imaging Surface D->E F Fluorescence Microscopy E->F G Continuous Excitation at Constant Power F->G H Time-Lapse Image Acquisition G->H I Measure Fluorescence Intensity vs. Time H->I J Background Subtraction & Normalization I->J K Fit Decay Curve to Determine Half-Life (t½) J->K L Compare Photostability K->L

Caption: Workflow for comparative photostability analysis.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway

This diagram illustrates the general mechanism of the copper-catalyzed click chemistry reaction used to conjugate the alkyne-functionalized dyes to azide-modified biomolecules.

G cluster_reactants Reactants cluster_catalyst Catalytic Cycle Alkyne Biomolecule-Azide Product Labeled Biomolecule (Stable Triazole Linkage) Alkyne->Product Azide diSulfo-Cy3-Alkyne Azide->Product Cu_II Cu(II)SO4 Reducer Sodium Ascorbate Cu_II->Reducer Cu_I Cu(I) Reducer->Cu_I Cu_I->Cu_II Oxidation Cu_I->Product Catalysis

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Conclusion

The selection of a fluorescent dye with high photostability is crucial for obtaining reliable and reproducible data in fluorescence-based assays. While this compound is a versatile and widely used dye for click chemistry applications, for experiments requiring high photostability, both Alexa Fluor 555 alkyne and ATTO 550 alkyne present superior alternatives.[1][5] The choice of fluorophore should be guided by the specific experimental demands, including the imaging modality, duration of light exposure, and the required signal-to-noise ratio. For demanding applications such as super-resolution microscopy or single-molecule tracking, the enhanced photostability of Alexa Fluor 555 and ATTO 550 dyes can be a significant advantage.

References

A Comparative Guide to the Cross-Reactivity of diSulfo-Cy3 Alkyne in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective labeling of biomolecules in complex biological samples is paramount for accurate downstream analysis. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," has become a cornerstone for such applications, prized for its high efficiency and bioorthogonality. The choice of the fluorescent alkyne probe is a critical determinant of the experiment's success, directly impacting the signal-to-noise ratio and the potential for off-target binding. This guide provides a comparative analysis of diSulfo-Cy3 alkyne, a commonly used fluorescent probe, and its alternatives, with a focus on their performance in complex samples such as cell lysates.

Understanding Cross-Reactivity in Click Chemistry

While click chemistry is renowned for its specificity, non-specific background signal can arise from several sources. In the context of fluorescent alkyne probes, this "cross-reactivity" can manifest as:

  • Probe-Independent Labeling: The reaction of the alkyne moiety with cellular components other than the target azide (B81097). This can be particularly prevalent with strained cyclooctynes used in copper-free click chemistry, which can react with thiols.[1] For copper-catalyzed reactions, some weak non-specific labeling of proteins with terminal alkynes can occur, and this appears to be dependent on the copper catalyst.

  • Non-Specific Binding of the Fluorophore: The fluorescent dye itself may interact non-covalently with proteins and other biomolecules, leading to background signal. This is often influenced by the physicochemical properties of the dye, such as hydrophobicity and charge.

This guide will compare this compound to two primary alternatives: other cyanine-based alkynes (e.g., diSulfo-Cy5 alkyne) and the Alexa Fluor™ series of alkyne dyes.

Performance Comparison of Fluorescent Alkyne Probes

While direct head-to-head quantitative data on the cross-reactivity of alkyne-functionalized dyes in complex lysates is limited, we can infer performance based on the known properties of the dye families and available experimental evidence.

FeatureThis compoundAlexa Fluor™ 488 Alkyne (Representative)Copper-Free Alkyne Probes (e.g., DBCO-dyes)
Reported Non-Specific Binding Trace to weak non-specific labeling observed in the presence of a copper catalyst.Generally lower non-specific binding reported for the Alexa Fluor™ family due to increased hydrophilicity and reduced aggregation.[2]Can exhibit significant non-specific labeling through reactions with free thiols (cysteine residues) in proteins.[1]
Photostability Moderate photostability; susceptible to photobleaching upon prolonged excitation.High photostability, allowing for longer exposure times and more robust imaging.[2]Varies by the specific cyclooctyne (B158145) and attached fluorophore.
Fluorescence Quantum Yield HighHighGenerally high, but can be influenced by the cyclooctyne structure.
Proneness to Aggregation Cyanine (B1664457) dyes, in general, can form aggregates, which can lead to fluorescence quenching and non-specific binding.[2]Less prone to aggregation, leading to more consistent and brighter signals, especially at higher degrees of labeling.[2]Dependent on the specific dye conjugate.
Brightness BrightVery BrightBright
Primary Advantages Widely used, relatively cost-effective.High photostability, brightness, and lower propensity for non-specific binding.Enables copper-free labeling, which is crucial for live-cell imaging to avoid copper-induced cytotoxicity.
Primary Disadvantages Potential for non-specific, copper-dependent labeling and photobleaching.Higher cost compared to cyanine dyes.Potential for significant off-target reactions with thiols.[1]

Experimental Protocols

To empirically determine the cross-reactivity of a fluorescent alkyne probe in your specific experimental context, the following protocol is recommended.

Protocol for Assessing Non-Specific Labeling of Fluorescent Alkyne Probes in a Complex Proteome

Objective: To quantify the extent of non-specific labeling of a fluorescent alkyne probe in a cell lysate that does not contain the azide-modified target.

Materials:

  • Cells of interest

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein concentration assay (e.g., BCA assay)

  • Azide-modified positive control protein (optional)

  • Fluorescent alkyne probe (e.g., this compound)

  • Click chemistry reaction components:

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Copper-chelating ligand (e.g., THPTA)

    • Reducing agent (e.g., sodium ascorbate)

  • SDS-PAGE gels

  • Fluorescence gel imager

  • Coomassie stain

Procedure:

  • Cell Lysis and Protein Quantification:

    • Harvest and lyse cells that have not been metabolically labeled with an azide-containing precursor.

    • Clarify the lysate by centrifugation.

    • Determine the protein concentration of the supernatant.

  • Click Chemistry Reaction:

    • In separate microcentrifuge tubes, aliquot a standardized amount of protein lysate (e.g., 50 µg).

    • Prepare a master mix of the click chemistry reagents (copper sulfate, ligand, and reducing agent) according to established protocols.

    • Add the fluorescent alkyne probe to the lysate at the desired final concentration.

    • Initiate the click reaction by adding the catalyst master mix.

    • Incubate for 1 hour at room temperature.

    • (Optional) Include a positive control reaction with an azide-modified protein to ensure the click reaction is working.

  • Protein Precipitation:

    • Precipitate the proteins by adding 4 volumes of ice-cold acetone.

    • Incubate at -20°C for at least 60 minutes.

    • Centrifuge to pellet the proteins and carefully remove the supernatant.

    • Wash the pellet with ice-cold methanol.

  • Sample Preparation and SDS-PAGE:

    • Resuspend the protein pellet in 1x SDS-PAGE sample buffer.

    • Denature the samples by heating.

    • Load the samples onto an SDS-PAGE gel.

  • In-Gel Fluorescence Scanning and Analysis:

    • After electrophoresis, scan the gel using a fluorescence imager with the appropriate excitation and emission wavelengths for the chosen fluorophore.

    • Quantify the total fluorescence intensity in the lane corresponding to the negative control (lysate without azide).

    • Subsequently, stain the gel with Coomassie blue to visualize the total protein loading.

    • Normalize the background fluorescence signal to the total protein amount as determined by Coomassie staining.

    • Compare the normalized background fluorescence across different fluorescent alkyne probes to assess their relative non-specific binding.

Visualizing Experimental Workflows and Logical Relationships

To better illustrate the processes involved in assessing and understanding probe cross-reactivity, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_click_reaction Click Reaction cluster_analysis Analysis cell_culture Cell Culture (without azide label) lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification add_probe Add Fluorescent Alkyne Probe quantification->add_probe add_catalyst Add Cu(I) Catalyst add_probe->add_catalyst incubation Incubation add_catalyst->incubation sds_page SDS-PAGE incubation->sds_page fluorescence_scan In-Gel Fluorescence Scanning sds_page->fluorescence_scan coomassie_stain Coomassie Staining fluorescence_scan->coomassie_stain data_analysis Data Analysis (Signal Normalization) coomassie_stain->data_analysis

Experimental workflow for assessing probe cross-reactivity.

logical_relationship cluster_factors Factors Influencing Cross-Reactivity cluster_manifestations Manifestations of Cross-Reactivity cluster_outcome Experimental Outcome probe_properties Probe Physicochemical Properties nonspecific_binding Non-Specific Binding (Fluorophore-mediated) probe_properties->nonspecific_binding reaction_conditions Reaction Conditions off_target_reaction Off-Target Reaction (Alkyne-mediated) reaction_conditions->off_target_reaction sample_complexity Sample Complexity sample_complexity->nonspecific_binding sample_complexity->off_target_reaction high_background High Background Signal nonspecific_binding->high_background off_target_reaction->high_background low_snr Low Signal-to-Noise Ratio high_background->low_snr

Factors contributing to fluorescent probe cross-reactivity.

Conclusion and Recommendations

The selection of a fluorescent alkyne probe for click chemistry in complex samples requires careful consideration of potential cross-reactivity. While this compound is a widely used and effective probe, it is not without its limitations, including the potential for moderate photobleaching and low-level, copper-dependent non-specific labeling.

For applications demanding the highest sensitivity and photostability, Alexa Fluor™ alkynes represent a superior, albeit more costly, alternative. Their enhanced hydrophilicity and resistance to aggregation generally translate to lower background and a better signal-to-noise ratio.[2]

For live-cell imaging where copper toxicity is a concern, copper-free click chemistry using DBCO-functionalized dyes is the method of choice. However, researchers must be vigilant about the potential for off-target reactions with cysteine residues and should consider appropriate blocking strategies.[1]

Ultimately, the optimal probe choice is application-dependent. It is strongly recommended that researchers perform pilot experiments, such as the protocol detailed above, to validate their chosen probe and optimize their labeling conditions to minimize cross-reactivity and ensure the generation of high-quality, reliable data.

References

diSulfo-Cy3 alkyne labeling efficiency compared to other Cy dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in bioconjugation, the choice of fluorescent dye and labeling chemistry is paramount to experimental success. This guide provides an objective comparison of diSulfo-Cy3 alkyne with other cyanine (B1664457) (Cy) dye alkynes, focusing on their application in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This analysis is tailored for researchers, scientists, and drug development professionals seeking to optimize their biomolecule labeling strategies.

Key Performance Attributes of Cy Dye Alkynes

The selection of a Cy dye alkyne for labeling experiments is influenced by several factors, primarily the dye's physicochemical properties and its reactivity in the chosen click chemistry reaction. The following table summarizes the key attributes of this compound and its counterparts.

FeatureThis compoundNon-sulfonated Cy3 AlkyneCy5 AlkyneCy7 Alkyne
Solubility High water solubilityWater-insoluble (requires organic co-solvent)Generally requires organic co-solventGenerally requires organic co-solvent
Fluorescence Bright orange-redBright orange-redBright far-redNear-infrared
Excitation Max ~554 nm~550 nm~649 nm~750 nm
Emission Max ~568 nm~570 nm~670 nm~773 nm
Labeling Reaction CuAAC or SPAACCuAAC or SPAACCuAAC or SPAACCuAAC or SPAAC
Non-specific Binding Lower, due to hydrophilicityHigher potential for non-specific bindingPotential for non-specific bindingPotential for non-specific binding
Signal-to-Noise Ratio Potentially higher in aqueous media[1]VariableVariableVariable
Applications Protein, nucleic acid, and cell labeling in aqueous buffersLabeling in the presence of organic co-solventsFRET, multiplexing with Cy3, in vivo imagingIn vivo imaging, deep-tissue imaging

Understanding the Labeling Chemistry: CuAAC and SPAAC

The covalent labeling of biomolecules using alkyne-functionalized Cy dyes and azide-modified targets is typically achieved through "click chemistry". Two common methods are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used bioorthogonal reaction that involves the use of a copper(I) catalyst to join an alkyne and an azide, forming a stable triazole linkage. The reaction is known for its high yields and specificity. To enhance reaction rates and protect biomolecules from copper-induced damage, ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often employed.

Below is a diagram illustrating the general workflow for CuAAC labeling.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Biomolecule_Azide Azide-Modified Biomolecule Reaction_Mix Reaction Mixture Biomolecule_Azide->Reaction_Mix Cy_Alkyne Cy Dye-Alkyne Cy_Alkyne->Reaction_Mix Copper Cu(I) Source (e.g., CuSO4) Copper->Reaction_Mix Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Reaction_Mix Ligand Ligand (e.g., THPTA) Ligand->Reaction_Mix Labeled_Product Fluorescently Labeled Biomolecule Reaction_Mix->Labeled_Product Incubation

A generalized workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to react with an azide.[2][3] The release of ring strain drives the reaction forward, eliminating the need for a potentially cytotoxic copper catalyst.[2][3] This makes SPAAC particularly well-suited for live-cell imaging and in vivo applications.

The logical relationship in choosing between CuAAC and SPAAC is depicted in the diagram below.

SPAAC_vs_CuAAC Start Start: Choose a Labeling Strategy Live_Cell Is the experiment in live cells or in vivo? Start->Live_Cell SPAAC Consider SPAAC (Copper-free) Live_Cell->SPAAC Yes Toxicity Is copper toxicity a concern? Live_Cell->Toxicity No CuAAC CuAAC is a suitable option Toxicity->SPAAC Yes Reaction_Kinetics Are the fastest reaction kinetics required? Toxicity->Reaction_Kinetics No Reaction_Kinetics->CuAAC No CuAAC_Ligand CuAAC with protective ligands (e.g., THPTA) Reaction_Kinetics->CuAAC_Ligand Yes

Decision tree for selecting between CuAAC and SPAAC.

Experimental Protocol: A Comparative Labeling of a Protein with this compound and Cy3 Alkyne

This protocol provides a methodology to compare the labeling efficiency of a water-soluble (diSulfo-Cy3) and a water-insoluble (Cy3) alkyne dye.

Materials
  • Azide-modified protein (e.g., BSA-azide) at 10 mg/mL in phosphate-buffered saline (PBS), pH 7.4.

  • This compound

  • Cy3 alkyne

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (100 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (1 M in water, freshly prepared)

  • PBS, pH 7.4

  • Spin desalting columns

Experimental Procedure
  • Preparation of Dye Solutions:

    • This compound: Prepare a 10 mM stock solution in water.

    • Cy3 alkyne: Prepare a 10 mM stock solution in DMSO.

  • Labeling Reaction Setup:

    • Prepare two reaction mixtures for each dye.

    • For this compound:

      • In a microcentrifuge tube, combine:

        • 50 µL of 10 mg/mL BSA-azide

        • 5 µL of 10 mM this compound

        • A pre-mixed catalyst solution containing:

          • 5 µL of 100 mM CuSO4

          • 5 µL of 100 mM THPTA

    • For Cy3 alkyne:

      • In a microcentrifuge tube, combine:

        • 50 µL of 10 mg/mL BSA-azide

        • 5 µL of 10 mM Cy3 alkyne (in DMSO)

        • A pre-mixed catalyst solution containing:

          • 5 µL of 100 mM CuSO4

          • 5 µL of 100 mM THPTA

  • Initiation of the Reaction:

    • To each reaction tube, add 5 µL of freshly prepared 1 M sodium ascorbate to initiate the reaction.

    • Gently vortex to mix.

  • Incubation:

    • Incubate the reactions at room temperature for 1 hour, protected from light.

  • Purification:

    • Remove excess, unreacted dye using a spin desalting column according to the manufacturer's instructions.

  • Analysis:

    • Quantification: Measure the absorbance of the purified, labeled protein at 280 nm (for protein concentration) and at the excitation maximum of the Cy3 dye (~550 nm).

    • Calculation of Degree of Labeling (DOL): The DOL can be calculated using the following formula: DOL = (A_dye × ε_protein) / ((A_280 - (A_dye × CF)) × ε_dye) Where:

      • A_dye is the absorbance of the dye at its maximum.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein.

      • ε_dye is the molar extinction coefficient of the dye.

      • CF is the correction factor for the dye's absorbance at 280 nm.

    • SDS-PAGE Analysis: Run the labeled proteins on an SDS-PAGE gel and visualize the fluorescence using a gel imager to confirm successful labeling.

Conclusion

The choice between this compound and other Cy dye alkynes is highly dependent on the specific experimental requirements. For labeling applications in aqueous environments, the high water solubility and potentially lower non-specific binding of this compound make it an excellent choice. For experiments where the use of an organic co-solvent is permissible, non-sulfonated Cy dyes remain a viable option. When moving to longer wavelength dyes like Cy5 and Cy7, considerations for multiplexing and in vivo imaging become more prominent. Researchers are encouraged to use the provided protocol as a starting point to determine the optimal dye and labeling conditions for their specific application.

References

diSulfo-Cy3 alkyne performance with different imaging systems

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of diSulfo-Cy3 Alkyne for Fluorescent Imaging

For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry for molecular imaging, the selection of an appropriate fluorescent probe is critical for generating high-quality, reproducible data. This compound has emerged as a valuable tool for these applications. This guide provides an objective comparison of its performance, supported by experimental data and protocols, to aid in the selection of the optimal dye for your imaging needs.

This compound is a water-soluble, orange-fluorescent dye designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[1][2] The presence of two sulfonate groups enhances its hydrophilicity, making it particularly suitable for labeling proteins and other biomolecules in aqueous environments without the need for organic co-solvents.[3][4] This minimizes the risk of protein denaturation and reduces dye aggregation, which can lead to signal quenching.[4]

Performance Characteristics and Comparison

The performance of a fluorophore is determined by its intrinsic photophysical properties. A high molar extinction coefficient and quantum yield contribute to a brighter signal, which is crucial for detecting low-abundance targets. Photostability is essential for imaging techniques that require prolonged light exposure, such as time-lapse microscopy.

Below is a summary of the key quantitative data for this compound and its common alternatives.

FluorophoreExcitation Max (nm)Emission Max (nm)Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldKey Advantages
This compound 548 - 555[1][5]563 - 572[1][5]150,000 - 162,000[1][5]~0.1 - 0.15[5][6]High water solubility, bright, good photostability[3][5]
Cy3 Alkyne (non-sulfonated) ~555[7]~570[7]~150,000[7]~0.31[7]Bright, suitable for organic solvents[8]
Alexa Fluor™ 555 Alkyne ~555[9]~565[9]~150,000[9]~0.10[9]High photostability, less prone to self-quenching[9][10]
DyLight™ 555 Alkyne ~555[1]~565~150,000Not specifiedSpectrally similar to Cy3[1]

Performance in Various Imaging Systems

This compound is compatible with a wide range of imaging systems. Its spectral properties make it well-suited for the common 532 nm or 555 nm laser lines and standard TRITC (tetramethylrhodamine) filter sets.[1]

  • Confocal and Epifluorescence Microscopy: The brightness and photostability of diSulfo-Cy3 make it a reliable choice for these common imaging modalities.[5][11] Its water solubility helps in achieving low background fluorescence, which is critical for obtaining high-contrast images.[1]

  • Flow Cytometry: The strong fluorescence emission allows for clear discrimination of labeled cell populations.

  • Gel-Based Imaging: The dye's high extinction coefficient allows for the detection of even small amounts (<1 nmol) of labeled biomolecules in gels, sometimes even by the naked eye.[5][11]

  • Super-Resolution Microscopy: While Cy5 is more commonly cited for STORM due to its blinking properties, the photostability of Cy3 dyes makes them generally suitable for other super-resolution techniques.[6]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general methodology for labeling an azide-modified protein with this compound. Optimization may be required for specific biomolecules.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound, dissolved in water or buffer

  • Copper(II) sulfate (B86663) (CuSO₄) solution

  • Reducing agent solution (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA or BTTAA) to stabilize Cu(I) and improve reaction efficiency

  • Purification column (e.g., size-exclusion chromatography) to remove excess dye

Procedure:

  • Prepare the azide-modified protein at a concentration of 1-10 mg/mL.

  • In a microcentrifuge tube, combine the protein solution with a 2-10 fold molar excess of this compound.

  • Add the copper-chelating ligand to the mixture.

  • Initiate the click reaction by adding the reducing agent, immediately followed by the CuSO₄ solution. The final concentration of copper is typically in the range of 50-100 µM.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purify the labeled protein from the unreacted dye and catalyst components using a size-exclusion chromatography column.

  • Verify the labeling efficiency by measuring the absorbance of the protein (at 280 nm) and the dye (at ~550 nm).

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis azide_protein Azide-Modified Protein mix Combine & Incubate (1-2h, RT, Dark) azide_protein->mix dye_alkyne diSulfo-Cy3 Alkyne dye_alkyne->mix reagents Catalyst Mix (CuSO4, Ascorbate, Ligand) reagents->mix purify Purification (Size-Exclusion Chromatography) mix->purify analyze Spectroscopic Analysis purify->analyze

Fig 1. Experimental workflow for labeling biomolecules.

cuaac_reaction azide Biomolecule-N3 product Biomolecule-Triazole-diSulfo-Cy3 catalyst Cu(I) Catalyst azide->catalyst alkyne diSulfo-Cy3-Alkyne alkyne->catalyst plus + catalyst->product Click Reaction

Fig 2. Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Conclusion

This compound is a high-performance fluorescent probe for a variety of imaging applications. Its key advantages are high water solubility, brightness, and good photostability.[3][5] The enhanced hydrophilicity makes it an excellent choice for labeling proteins and other biological macromolecules in their native aqueous environment, reducing potential artifacts from organic solvents or dye aggregation.[4] While alternatives like Alexa Fluor 555 may offer superior photostability in demanding, long-term imaging experiments[10], this compound provides a robust and reliable option for a broad range of standard microscopy and bioanalytical techniques.

References

A Comparative Guide to diSulfo-Cy3 Alkyne for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of bioorthogonal chemistry, the selection of fluorescent probes is paramount for the successful visualization and quantification of biological processes. This guide provides a comprehensive comparison of diSulfo-Cy3 alkyne, a water-soluble cyanine (B1664457) dye, with other spectrally similar alkyne-functionalized fluorophores. This analysis is tailored for researchers, scientists, and drug development professionals seeking to employ click chemistry for labeling proteins, nucleic acids, and other biomolecules.

Performance Comparison of Alkyne-Functionalized Dyes

The this compound is a popular choice for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions due to its high water solubility, which is conferred by the two sulfonate groups. This property is particularly advantageous for labeling delicate biomolecules in aqueous environments without the need for organic co-solvents.[1][] Spectrally, it is similar to other widely used dyes such as Alexa Fluor 555, DyLight 555, and TAMRA. Below is a comparative summary of their key photophysical properties.

PropertyThis compoundAlexa Fluor 555 AlkyneDyLight 555 Alkyne
Excitation Max (nm) ~555[3]~555[4]~555
Emission Max (nm) ~570[]~565[4]~575
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~150,000[3]~150,000[4]~150,000
Quantum Yield ~0.15~0.10Not widely reported
Photostability ModerateHigh[5][6]High
Water Solubility HighHighHigh

Note: Photophysical properties can be influenced by the local environment and conjugation partner. The values presented are generally accepted approximations for comparative purposes.

While this compound offers excellent brightness due to its high extinction coefficient, studies comparing the broader Cy dye family to alternatives like the Alexa Fluor series indicate that Alexa Fluor dyes often exhibit superior photostability and less self-quenching upon conjugation, especially at high degrees of labeling.[5][6] This can be a critical factor for demanding applications such as single-molecule imaging or long-term live-cell tracking.

Experimental Protocols

The following are generalized protocols for the copper-catalyzed click chemistry labeling of proteins and oligonucleotides using this compound.

Protein Labeling via CuAAC

This protocol is adapted for labeling proteins that have been metabolically, enzymatically, or chemically modified to contain an azide (B81097) group.

Materials:

  • Azide-modified protein in a buffer free of primary amines (e.g., Tris) and azides.

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • Degassing equipment (e.g., nitrogen or argon gas)

  • Purification system (e.g., dialysis or size-exclusion chromatography)

Protocol:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO or water).

  • In a reaction tube, add the azide-modified protein.

  • Add the this compound stock solution to the protein solution. The molar excess of the dye may need to be optimized.

  • Prepare a fresh catalyst solution by mixing CuSO₄ and the chelating ligand.

  • Degas the protein-dye mixture by bubbling with an inert gas.

  • Add a freshly prepared solution of the reducing agent (e.g., 50 mM sodium ascorbate (B8700270) in water) to the reaction mixture.

  • Immediately add the copper-ligand catalyst solution to initiate the click reaction.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purify the labeled protein from excess reagents using dialysis or size-exclusion chromatography.

Oligonucleotide Labeling via CuAAC

This protocol is suitable for labeling oligonucleotides synthesized with a terminal alkyne modification.

Materials:

  • Alkyne-modified oligonucleotide

  • diSulfo-Cy3 azide (or an azide-modified dye if the oligo has an alkyne)

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., TBTA)

  • Triethylammonium acetate (B1210297) (TEAA) buffer

  • DMSO

  • Purification system (e.g., ethanol (B145695) precipitation followed by HPLC or PAGE)

Protocol:

  • Dissolve the alkyne-modified oligonucleotide in water.

  • Add TEAA buffer (pH 7.0) to a final concentration of 0.1 M.

  • Add DMSO to a final concentration of 20-50%.

  • Add the diSulfo-Cy3 azide stock solution (e.g., 10 mM in DMSO) in a slight molar excess.

  • Degas the solution with an inert gas.

  • Add a fresh solution of sodium ascorbate.

  • Add the pre-mixed CuSO₄-TBTA catalyst.

  • Incubate the reaction at room temperature overnight, protected from light.

  • Purify the labeled oligonucleotide by ethanol precipitation, followed by reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).[7]

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in a typical bioorthogonal labeling experiment.

experimental_workflow cluster_preparation Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis Biomolecule Azide-Modified Biomolecule Reaction_Mix Combine & Incubate (Room Temperature, Protected from Light) Biomolecule->Reaction_Mix Dye diSulfo-Cy3 Alkyne Dye->Reaction_Mix Catalyst_Components CuSO4 + Ligand + Reductant Catalyst_Components->Reaction_Mix Purification Purify (e.g., Chromatography, Dialysis) Reaction_Mix->Purification Analysis Analysis (e.g., Spectroscopy, Imaging) Purification->Analysis

Caption: General workflow for labeling an azide-modified biomolecule with this compound via CuAAC.

The underlying chemical transformation in a copper-catalyzed click reaction is the formation of a stable triazole linkage between the alkyne on the dye and the azide on the biomolecule.

click_chemistry_reaction cluster_catalyst Cu(I) Catalyst Alkyne Biomolecule-N3 Triazole Biomolecule-Triazole-diSulfo-Cy3 Alkyne->Triazole + Azide Alkyne-diSulfo-Cy3 Catalyst

Caption: The Cu(I)-catalyzed reaction between an azide and a terminal alkyne to form a stable triazole linkage.

References

Safety Operating Guide

Proper Disposal of diSulfo-Cy3 Alkyne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat diSulfo-Cy3 alkyne and any materials contaminated with it as hazardous chemical waste. Due to its classification as highly hazardous to aquatic life, it is imperative that this substance is not disposed of down the drain or in regular solid waste.

This guide provides detailed procedures for the safe handling and proper disposal of this compound, a water-soluble fluorescent dye commonly used in bioconjugation and other life science applications. Adherence to these protocols is essential for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance.

Core Safety and Hazard Information

This compound is a member of the cyanine (B1664457) dye family and contains a reactive alkyne group. While a comprehensive Safety Data Sheet (SDS) with specific disposal instructions is not consistently provided across all suppliers, the available safety information indicates the following hazards:

  • Skin Irritation (H315): May cause redness and irritation upon contact with skin.

  • Serious Eye Irritation (H319): Can cause significant eye irritation.

  • Respiratory Irritation (H335): Inhalation of the powder may irritate the respiratory tract.

  • High Water Hazard (WGK 3): Classified in Germany as highly hazardous to water, indicating a significant environmental risk if released into aquatic ecosystems.

Quantitative Data Summary

For quick reference, the key quantitative properties of this compound are summarized in the table below.

PropertyValueSource
Excitation Maximum (λabs)~548 - 555 nm[1][2]
Emission Maximum (λem)~567 - 572 nm[1][2]
Molecular Weight~675.8 g/mol (as sodium salt)[1]
SolubilityWater, DMSO, DMF[1][3]
Storage Temperature-20°C, protected from light[1][3][4]

Detailed Disposal Protocol

The following step-by-step procedures are based on best practices for the disposal of hazardous laboratory chemicals, particularly fluorescent dyes and water-reactive compounds. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound in either its solid or solution form, ensure you are wearing the appropriate PPE:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved particulate respirator is recommended to avoid inhalation.

Step 2: Waste Segregation

Proper segregation at the point of generation is the most critical step in safe disposal. Never mix this compound waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your institution's EHS department.

  • Solid Waste:

    • Examples: Contaminated gloves, weigh boats, pipette tips, paper towels, and centrifuge tubes.

    • Procedure: Collect all contaminated solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. The container must be clearly labeled.

  • Liquid Waste:

    • Examples: Unused or expired this compound solutions, reaction mixtures containing the dye, and solvent rinses from contaminated glassware.

    • Procedure: Collect all liquid waste in a designated, leak-proof, and chemically compatible hazardous waste container (e.g., a high-density polyethylene (B3416737) or glass bottle). Ensure the container is sealed to prevent evaporation and spills.

  • Contaminated Sharps:

    • Examples: Needles, syringes, or glass slides contaminated with this compound.

    • Procedure: Dispose of all contaminated sharps immediately into a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.

Step 3: Waste Container Labeling

All waste containers must be labeled clearly and accurately from the moment the first piece of waste is added. The label should include:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound "

  • A list of all other components in the container (e.g., water, DMSO, methanol) with their approximate percentages.

  • The primary hazard(s) associated with the waste (e.g., "Irritant," "Environmental Hazard").

  • The date the waste was first added to the container.

Step 4: Storage of Hazardous Waste

Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be:

  • At or near the point of waste generation.

  • Under the control of the laboratory personnel.

  • Away from drains, heat sources, and direct sunlight.

  • In secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

Step 5: Arranging for Final Disposal

Once a waste container is full or has been in storage for the maximum time allowed by your institution (typically 6-12 months), arrange for its removal.

  • Procedure: Follow your institution's established protocol to request a hazardous waste pickup from the EHS department or a licensed hazardous waste disposal contractor. Do not attempt to transport the waste off-site yourself.

Step 6: Decontamination of Glassware
  • Procedure: Glassware that has come into contact with this compound should be decontaminated before being washed for reuse.

    • Rinse the glassware with a small amount of a suitable solvent (e.g., water, if the dye was in an aqueous solution, or methanol/ethanol).

    • Collect this initial rinsate as hazardous liquid waste.

    • Subsequent washes with soap and water can typically follow standard laboratory procedures.

Experimental Workflow and Disposal Decision Pathway

The following diagram illustrates the logical flow for handling and disposing of this compound and its associated waste materials in a laboratory setting.

DisposalWorkflow Disposal Workflow for this compound start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_generation Waste Generation Point (Solid, Liquid, Sharps) ppe->waste_generation solid_waste Solid Waste (Gloves, Tips, etc.) waste_generation->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_generation->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Glass) waste_generation->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Puncture-Proof Sharps Container sharps_waste->collect_sharps storage Store Sealed Containers in Secondary Containment in Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_sharps->storage disposal_pickup Arrange for Pickup by Licensed Hazardous Waste Disposal Service storage->disposal_pickup

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling diSulfo-Cy3 alkyne

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for diSulfo-Cy3 Alkyne

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents like this compound. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 2055138-88-8 (sodium salt)[1][2]

  • Molecular Formula: C₃₃H₃₈N₃NaO₇S₂[2]

  • Appearance: Pink solid[3]

  • Solubility: Soluble in water, DMSO, and DMF[1][2]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various stages of handling.

Activity Required Personal Protective Equipment (PPE)
Receiving and Unpacking - Nitrile gloves- Safety glasses
Weighing and Aliquoting (Solid Form) - Nitrile gloves- Safety goggles- Lab coat- Use of a chemical fume hood is recommended to avoid inhalation of fine particles.
Solution Preparation and Handling - Nitrile gloves- Safety goggles (a face shield is recommended if there is a significant splash risk)[4][5]- Lab coat
Experimental Use - Nitrile gloves- Safety glasses or goggles- Lab coat
Spill Cleanup - Chemical-resistant gloves (e.g., nitrile)- Safety goggles- Lab coat or chemical-resistant apron- Respiratory protection may be necessary depending on the spill size and ventilation.
Waste Disposal - Nitrile gloves- Safety goggles- Lab coat

General laboratory attire, including long pants and closed-toe shoes, is required at all times when working in the laboratory.[6]

Operational Plan: Step-by-Step Handling Protocol

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound at -20°C in a dark, dry place.[1][2][3] The product is typically shipped at ambient temperature but requires cold storage for long-term stability.[1][2][3]

2. Preparation of Stock Solutions:

  • Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust particles.

  • Before opening the vial, allow it to equilibrate to room temperature to prevent condensation of moisture.

  • Use appropriate solvents such as water, DMSO, or DMF for dissolution.[1][2]

  • Prepare solutions of the desired concentration using standard laboratory techniques. Ensure all glassware is clean and dry.

3. Experimental Use:

  • This compound is a fluorescent dye used in copper-catalyzed click chemistry.[1]

  • When setting up reactions, add the dye solution carefully to the reaction mixture.

  • Protect the dye and its solutions from prolonged exposure to light to prevent photobleaching.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure a safe laboratory environment.

  • Chemical Waste:

    • Dispose of unused this compound solid and solutions as hazardous chemical waste.

    • Collect all waste containing the dye in a designated, properly labeled, and sealed waste container.

  • Contaminated Materials:

    • Dispose of contaminated lab supplies such as pipette tips, gloves, and paper towels as solid chemical waste.

    • Place these materials in a designated hazardous waste bag or container.

  • Local Regulations:

    • Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.

Workflow for Safe Handling of this compound

G A Receiving and Inspection B Storage (-20°C, Dark, Dry) A->B Store Properly C Preparation (Weighing and Dissolving) B->C Equilibrate to RT D Experimental Use (Click Chemistry) C->D Use in Experiment E Waste Collection (Chemical Waste) C->E Collect Waste G Spill or Exposure Event C->G If Spill/Exposure Occurs D->E Collect Waste D->G If Spill/Exposure Occurs F Disposal (Follow EHS Guidelines) E->F Dispose of Waste H Emergency Procedures (First Aid) G->H Initiate Response

Caption: Workflow for the safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.